1-(Thiophen-2-yl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-thiophen-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGVANXRGMMXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597026 | |
| Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162959-94-6 | |
| Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Thiophen-2-yl)cyclopropanecarboxylic acid chemical properties
An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Medicinal Chemistry Applications
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in contemporary drug discovery. By integrating a thiophene ring, a cyclopropane scaffold, and a carboxylic acid moiety, this compound presents a unique combination of structural and electronic features. This document details its physicochemical properties, spectroscopic signature, plausible synthetic routes, and chemical reactivity. Furthermore, it explores the rationale behind its growing importance in medicinal chemistry, contextualized by the proven contributions of its constituent fragments to modern therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.
Introduction: A Molecule of Strategic Design
The deliberate combination of specific structural motifs is a cornerstone of modern medicinal chemistry. This compound is a prime example of such strategic design, merging three key pharmacophoric elements:
-
The Thiophene Ring: An aromatic heterocycle, the thiophene ring is a widely used bioisostere for the phenyl ring. Its inclusion can modulate physicochemical properties, improve metabolic profiles, and establish critical interactions with biological targets. Thiophene-containing carboxylic acids have been explored as scaffolds for various enzyme inhibitors.[1][2]
-
The Cyclopropane Ring: This is not merely a saturated spacer. The unique electronic structure of the cyclopropane ring, with its enhanced π-character and rigid conformation, offers numerous advantages in drug design.[3] It can enhance metabolic stability, improve binding potency, increase membrane permeability, and provide novel three-dimensional vectors for exploring target binding pockets.[3][4]
-
The Carboxylic Acid Group: A versatile functional group that can act as a hydrogen bond donor and acceptor. It is frequently used to anchor a molecule to a target's active site, such as the zinc-binding domain of metalloproteinases or the catalytic residues of synthases, and to improve aqueous solubility.[1][5]
The convergence of these three motifs creates a compact, rigid scaffold with a well-defined three-dimensional shape and diverse chemical handles, making it an attractive starting point for library synthesis and lead optimization campaigns.
Figure 1: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent fragments.
Physicochemical Data (Predicted)
The following table summarizes the predicted and known properties of the parent structures, providing a baseline for experimental design.
| Property | Cyclopropanecarboxylic Acid | Thiophene-2-carboxylic Acid | This compound (Predicted) |
| Molecular Formula | C₄H₆O₂ | C₅H₄O₂S | C₈H₈O₂S |
| Molar Mass ( g/mol ) | 86.09[6] | 128.15[7] | 184.22 |
| Appearance | Colorless to light yellow liquid[8] | Solid | Expected to be a crystalline solid |
| Melting Point (°C) | 18.5[9] | 128-132 | > 130 |
| Boiling Point (°C) | 182-184[8] | 260 | > 260 |
| pKa | 4.65[9] | 3.53 | ~ 4.0 - 4.5 |
| logP (Predicted) | 0.6[6] | 1.6[7] | ~ 2.0 - 2.5 |
Spectroscopic Characterization (Predicted)
The structural rigidity and distinct electronic environments of the molecule give rise to a predictable spectroscopic signature.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Carboxyl H (-COOH) | 10 - 13 ppm (singlet, broad) | Acidic proton, subject to hydrogen bonding and solvent effects.[10] |
| Thiophene H (3 positions) | 6.9 - 7.5 ppm (multiplets) | Characteristic region for aromatic heterocycle protons. | |
| Cyclopropane H (methine) | ~2.0 - 2.5 ppm (multiplet) | The α-proton is deshielded by both the thiophene and carboxyl groups. | |
| Cyclopropane H (methylene) | ~1.0 - 1.8 ppm (multiplets) | Diastereotopic protons of the cyclopropane ring, leading to complex splitting.[11] | |
| ¹³C NMR | Carbonyl C (-COOH) | 175 - 185 ppm | Typical range for a carboxylic acid carbonyl carbon.[10] |
| Thiophene C | 125 - 145 ppm | Aromatic carbons of the thiophene ring. | |
| Cyclopropane C (quaternary) | 25 - 35 ppm | The carbon atom attached to the thiophene and carboxyl groups. | |
| Cyclopropane C (methylene) | 10 - 20 ppm | The two CH₂ carbons of the cyclopropane ring. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[10] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong) | Carbonyl stretch for a hydrogen-bonded dimer.[10] | |
| C=C Stretch (Thiophene) | ~1500 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. |
Synthesis Strategies and Methodologies
Several synthetic routes can be envisioned for this compound. A robust and versatile approach would involve the construction of the cyclopropane ring onto a thiophene precursor.
Proposed Synthetic Workflow: Phase-Transfer Catalyzed Cyclopropanation
This method is based on the well-established reaction of an active methylene compound with a dihaloalkane under phase-transfer catalysis (PTC) conditions, which is a proven method for generating cyclopropane-dicarboxylic esters.[12] Subsequent selective hydrolysis and decarboxylation would yield the target mono-acid.
Figure 2: Proposed synthesis workflow for this compound.
Experimental Protocol: Step-by-Step Methodology
Step 2: Phase-Transfer Catalyzed Cyclopropanation of Intermediate A
-
Rationale: This step leverages the high reactivity of the malonate intermediate under basic PTC conditions to form the cyclopropane ring. Using a strong aqueous base with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) allows the deprotonation to occur at the organic-aqueous interface, facilitating the subsequent intramolecular alkylation with 1,2-dibromoethane. This method is often high-yielding and avoids the need for strictly anhydrous conditions.[12]
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add Intermediate A (1 equivalent) and 1,2-dibromoethane (1.5 equivalents).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equivalents).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents) dropwise over 30 minutes, maintaining the temperature below 40°C.
-
After the addition is complete, continue to stir the mixture vigorously for 4-6 hours at room temperature, monitoring the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Intermediate B, which can be purified by column chromatography.
-
Step 3: Saponification and Decarboxylation
-
Rationale: The diester (Intermediate B) is first hydrolyzed to the corresponding dicarboxylic acid using a strong base. Upon acidification, the resulting geminal diacid is unstable to heat and readily undergoes decarboxylation to furnish the desired mono-carboxylic acid product.
-
Procedure:
-
Dissolve the purified Intermediate B (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Gently heat the acidified mixture to 50-60°C for 1-2 hours to facilitate decarboxylation, observed by the evolution of CO₂ gas.
-
Cool the solution to room temperature. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the final product. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.
-
Chemical Reactivity and Medicinal Chemistry Applications
The molecule's reactivity is dictated by its three primary components, offering multiple avenues for derivatization and biological investigation.
Key Chemical Transformations
-
Carboxylic Acid Derivatization: The carboxylic acid is the most versatile handle. It can be readily converted into esters, amides, or an acid chloride.[5][13] Amide coupling is particularly relevant in drug discovery for linking the scaffold to other pharmacophoric fragments or for modulating its properties.
-
Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and susceptible to electrophilic substitution, typically at the 5-position, which is para to the cyclopropane substituent and activated. This allows for the introduction of halogens, nitro groups, or acyl groups for further functionalization.[5]
-
Cyclopropane Ring Stability: The cyclopropane ring is generally stable under common synthetic conditions. Its inherent strain, however, makes it susceptible to ring-opening via hydrogenolysis under specific catalytic conditions, a reaction not typically desired but important to consider.
Role in Drug Discovery and Development
The combination of a rigid cyclopropane, a bioisosteric thiophene, and a functional carboxylic acid makes this scaffold highly valuable for targeting enzymes and receptors.
-
Enzyme Inhibition: The carboxylic acid can act as a key binding element, chelating metal ions in metalloenzymes or forming hydrogen bonds with active site residues. Derivatives of thiophene-containing acids have shown inhibitory activity against enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer therapy.[1]
-
Receptor Antagonism: The rigid structure helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor. This can lead to higher affinity and selectivity. For example, related structures containing cyclopropyl and thiophene moieties have been developed as potent and orally bioavailable EP4 receptor antagonists, which have applications in immuno-oncology.[14][15][16]
-
Improved Pharmacokinetics: The cyclopropyl group is known to block sites of metabolism.[3][4] By replacing a more metabolically labile group (e.g., an isopropyl group) with a cyclopropyl ring, chemists can significantly enhance a drug candidate's metabolic stability and oral bioavailability.
Figure 3: Logic diagram illustrating the contribution of structural features to desirable drug-like properties.
Conclusion
This compound is more than just a chemical curiosity; it is a highly functional and strategically designed scaffold for modern drug discovery. Its properties are derived from the synergistic combination of its thiophene, cyclopropane, and carboxylic acid components. The inherent rigidity, metabolic stability, and versatile chemical handles of this molecule make it an exceptional platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The synthetic strategies and chemical insights provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this promising molecular architecture.
References
- PubChem. 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid.
- TCG Lifesciences. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
- Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
- Organic Syntheses. cyclopropanecarboxylic acid.
- ResearchGate. Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
- PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
- Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.
- Wikipedia. Cyclopropane carboxylic acid.
- Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Google Patents. Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- PubMed. Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid...Potent Antagonist of the neurokinin-2 Receptor.
- PubMed. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon.
- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
- PubMed. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid.
- PubMed. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubMed Central. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids.
- SpectraBase. Cyclopropanecarboxylic acid - Optional[Vapor Phase IR] - Spectrum.
- PubChem. 2-Ethylcyclopropane-1-carboxylic acid.
- PubChem. Cyclopropanecarboxylic acid.
- PubChem. 2-Thiophenecarboxylic acid.
Sources
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1-(thiophen-3-yl)cyclopropane-1-carboxylic acid (EVT-6287736) | 162960-00-1 [evitachem.com]
- 6. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 9. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 14. tcgls.com [tcgls.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
1-(Thiophen-2-yl)cyclopropanecarboxylic acid, identified by its CAS Number 162959-94-6 [1][2][3][4], is a heterocyclic carboxylic acid that has garnered significant interest within the drug discovery and development landscape. This molecule uniquely combines the structural features of a thiophene ring and a cyclopropane carboxylic acid moiety, both of which are considered "privileged scaffolds" in medicinal chemistry. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to enhanced potency and modulated physicochemical properties[5][6][7][8]. Thiophene-based compounds are known for a wide array of biological activities, including anti-inflammatory and anticancer properties[7][9][10].
The cyclopropane ring, a small, strained carbocycle, is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets[11][12]. The fusion of these two key fragments in this compound creates a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its constituent parts and data from commercial suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| CAS Number | 162959-94-6 | [1][2][3][4] |
| Molecular Formula | C₈H₈O₂S | Calculated |
| Molecular Weight | 168.21 g/mol | [13] |
| Appearance | Off-white to light yellow solid | Typical for similar organic acids |
| Purity | ≥96% | [1][2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | [13] |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 6.5-8.0 ppm). The cyclopropane protons will appear as a complex multiplet in the aliphatic region (δ 1.0-2.0 ppm) due to geminal and cis/trans couplings. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ 10-13 ppm)[14][15].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carboxylic acid carbonyl carbon around 170-180 ppm. The carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm), while the cyclopropane carbons will be found in the upfield aliphatic region[15].
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically from 2500 to 3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹[14][15]. The C-H stretching of the thiophene and cyclopropane rings will appear around 3100 and 3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Representative Protocol
A common and effective method for the synthesis of cyclopropanecarboxylic acids involves the cyclization of a suitable precursor. A plausible synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of similar cyclopropane derivatives[16][17][18].
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation of Thiophene
-
To a stirred solution of thiophene in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride.
-
Slowly add propionyl chloride dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(thiophen-2-yl)propan-1-one.
Step 2: Alpha-Halogenation
-
Dissolve 1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-bromo-1-(thiophen-2-yl)propan-1-one.
Step 3: Favorskii Rearrangement
-
Dissolve the crude 2-bromo-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., ethanol).
-
Add a solution of a strong base, such as sodium hydroxide, and heat the mixture.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.
Applications in Drug Discovery and Development
The structural motifs present in this compound are of significant interest in medicinal chemistry.
As a Key Building Block
This molecule serves as a valuable starting material for the synthesis of more complex drug candidates. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the exploration of a diverse chemical space.
Incorporation into Biologically Active Molecules
Derivatives of thiophene-containing cyclopropanes have shown promise in various therapeutic areas. For instance, related structures have been investigated as antagonists for the EP4 receptor, which is a target in inflammation and oncology[19]. The unique conformational constraints imposed by the cyclopropane ring can lead to improved binding to the target receptor and enhanced selectivity.
Signaling Pathway Modulation
The incorporation of this scaffold into drug molecules can influence their interaction with key signaling pathways. For example, in the context of inflammation, compounds containing the thiophene moiety have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX)[7].
Caption: The role of a drug containing the title scaffold in modulating a biological pathway.
Conclusion
This compound is a molecule of significant synthetic and medicinal importance. Its unique combination of a thiophene ring and a cyclopropane carboxylic acid moiety makes it a valuable building block for the creation of novel drug candidates. The insights provided in this guide regarding its properties, synthesis, and potential applications underscore its relevance to researchers and professionals in the field of drug discovery. As the demand for new and effective therapeutics continues to grow, the exploration of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Joshi, H., Dhiman, N., Sharma, A., Kumar, V., Singh, G., Kumar, D., ... & Dwivedy, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Joshi, H., Dhiman, N., Sharma, A., Kumar, V., Singh, G., Kumar, D., ... & Dwivedy, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Joshi, H., Dhiman, N., Sharma, A., Kumar, V., Singh, G., Kumar, D., ... & Dwivedy, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar.
- CAS:162959-94-6 this compound-中间体 - 上海沸点化学科技有限公司. (n.d.).
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry.
- cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.).
- This compound - 化學材料 - 景明化工. (n.d.).
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). ScienceDirect.
- 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid | C11H14O2S | CID 820724 - PubChem. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. (n.d.).
- Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - ResearchGate. (2025).
- WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents. (n.d.).
- Chawla, S., Sharma, S., Kashid, S., Verma, P. K., & Sapra, A. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.).
- Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (n.d.).
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Chemistry LibreTexts.
- Spectra Problem #7 Solution. (n.d.).
Sources
- 1. CAS:162959-94-6 this compound-中间体-上海沸点化学科技有限公司-上海沸点化学科技有限公司 [heat-biochem.com]
- 2. 162959-94-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. eMolecules this compound | 162959-94-6 | Fisher Scientific [fishersci.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 9. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 18. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a promising lead compound to a clinical candidate is both arduous and exacting. Small molecules, particularly those featuring heterocyclic and strained ring systems like 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, often present unique bioisosteric advantages but also introduce significant analytical challenges. The thiophene moiety, a well-established pharmacophore, and the cyclopropane ring, a rigid scaffold that can modulate potency and metabolic stability, combine to form a molecule of considerable interest. However, the definitive confirmation of its molecular structure is a non-negotiable prerequisite for advancing any further in the development pipeline. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.
This technical guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, self-validating workflow rooted in the principles of modern analytical chemistry. We will delve into the "why" behind each experimental choice, ensuring that the generated data collectively and unequivocally confirm the molecular architecture of this important pharmaceutical intermediate.
The Strategic Approach to Structure Elucidation: A Predictive Framework
Given the absence of a complete, published dataset for this compound, this guide will adopt a predictive methodology. We will leverage established spectroscopic principles and data from analogous structures to forecast the expected outcomes of each analytical technique. This approach serves as a robust roadmap for any scientist tasked with the de novo characterization of this molecule or its derivatives. Our strategy is built upon a foundation of orthogonal techniques, where each method provides a unique piece of the structural puzzle, and the collective data converge to a single, unambiguous solution.
Caption: A strategic workflow for the structure elucidation of a novel small molecule.
Mass Spectrometry: The First Glimpse - Molecular Weight and Formula
Mass spectrometry (MS) provides the foundational data point in any structure elucidation workflow: the molecular weight of the analyte. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable as it allows for the determination of the elemental composition.
Predicted Molecular Formula: C₈H₈O₂S
| Atom | Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | 8 | 12.011 | 96.088 |
| Hydrogen | 8 | 1.008 | 8.064 |
| Oxygen | 2 | 15.999 | 31.998 |
| Sulfur | 1 | 32.06 | 32.06 |
| Total | 168.21 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is well-suited for polar molecules like carboxylic acids.[1]
-
Ionization Mode: Perform analysis in both positive and negative ion modes. In positive mode, expect to observe the protonated molecule [M+H]⁺ at m/z 169.0318. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 167.0172 is anticipated.
-
Data Analysis: The high-resolution data will provide an exact mass measurement, which can be used to confirm the elemental composition. The isotopic pattern, particularly the presence of the ³⁴S isotope at approximately 4.2% of the abundance of the ³²S isotope, will provide strong evidence for the presence of a single sulfur atom.[2]
Predicted Fragmentation Pattern (Electron Ionization - EI):
While ESI is used for accurate mass, EI-MS provides valuable fragmentation information. The molecular ion (M⁺) at m/z 168 would be expected. Key fragment ions would likely arise from:
-
Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 123.
-
Cleavage of the cyclopropane ring.
-
Fragmentation of the thiophene ring, often characterized by the loss of acetylene (C₂H₂) or thioformaldehyde (CH₂S).[3][4][5]
Infrared Spectroscopy: Identifying the Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For this compound, we are looking for the characteristic vibrations of the carboxylic acid and the thiophene ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~3100 | C-H stretch | Aromatic (Thiophene) |
| ~1450 & ~1350 | C=C stretch | Aromatic (Thiophene) |
| ~850-700 | C-H out-of-plane bend | 2-substituted Thiophene |
| ~1250 | C-O stretch | Carboxylic Acid |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) method is most convenient. Place a small amount of the dry, purified compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, overlapping with the C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid O-H group. A strong, sharp absorption around 1700 cm⁻¹ will confirm the carbonyl (C=O) group. The aromatic C-H and C=C stretching vibrations of the thiophene ring will appear in their characteristic regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
The ¹H NMR spectrum will be characterized by signals from the thiophene ring and the cyclopropane ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically downfield and broad. |
| ~7.4 | dd | 1H | H5 (Thiophene) | The proton at the 5-position of the thiophene ring, coupled to H4 and H3. |
| ~7.1 | dd | 1H | H3 (Thiophene) | The proton at the 3-position, coupled to H4 and H5. |
| ~7.0 | dd | 1H | H4 (Thiophene) | The proton at the 4-position, coupled to H3 and H5. |
| ~1.7-1.8 | m | 2H | CH₂ (Cyclopropane) | The two protons on one of the methylene groups of the cyclopropane ring. |
| ~1.3-1.4 | m | 2H | CH₂ (Cyclopropane) | The two protons on the other methylene group of the cyclopropane ring. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | COOH | The carbonyl carbon of the carboxylic acid. |
| ~145 | C2 (Thiophene) | The quaternary carbon of the thiophene ring attached to the cyclopropane. |
| ~127 | C5 (Thiophene) | The CH carbon at the 5-position of the thiophene ring. |
| ~125 | C3 (Thiophene) | The CH carbon at the 3-position of the thiophene ring. |
| ~124 | C4 (Thiophene) | The CH carbon at the 4-position of the thiophene ring. |
| ~25 | C (Cyclopropane) | The quaternary carbon of the cyclopropane ring. |
| ~18 | CH₂ (Cyclopropane) | The two equivalent methylene carbons of the cyclopropane ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
1D NMR: Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see correlations between the thiophene protons (H3-H4, H4-H5) and within the cyclopropane methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon. It will definitively link the proton and carbon signals of the thiophene and cyclopropane rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across quaternary carbons. We predict key correlations from the cyclopropane protons to the quaternary C2 of the thiophene ring and the carbonyl carbon. The thiophene protons will show correlations to other carbons within the ring.
-
Caption: Predicted key HMBC correlations for this compound.
Single Crystal X-Ray Diffraction: The Definitive 3D Structure
While the combination of MS, IR, and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique yields a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also providing precise bond lengths and angles.
Experimental Protocol: Single Crystal X-Ray Diffraction
-
Crystallization: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
The resulting crystal structure would definitively confirm the attachment of the cyclopropane ring to the C2 position of the thiophene ring and provide valuable information about the conformation of the molecule in the solid state.
Conclusion: A Self-Validating, Multi-Technique Approach
The structure elucidation of this compound, a key intermediate in drug development, requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a self-validating dataset can be generated that leaves no room for ambiguity. Each technique provides a layer of evidence that, when combined, builds an unshakeable structural assignment. While this guide has presented a predictive framework, the principles and protocols outlined herein represent the gold standard for the characterization of novel small molecules, ensuring the scientific integrity and ultimate success of the drug discovery process.
References
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.
- Pease, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
- Taylor & Francis Online. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
- NIST. (n.d.). Thiophene. NIST Chemistry WebBook.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- ResearchGate. (n.d.). FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer....
- ACS Publications. (n.d.). Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory. The Journal of Physical Chemistry C.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubMed. (2012, March 8). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton.
- Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
- SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts.
- Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Dong, M. W. (2022, August 1). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International.
- PubMed Central (PMC). (n.d.). X ray crystallography.
- Caltech. (n.d.). Demystifying X-ray Crystallography.
- MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery.
- Semantic Scholar. (n.d.). X-ray crystallography of chemical compounds.
Sources
- 1. Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists | Semantic Scholar [semanticscholar.org]
- 2. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cajmns.casjournal.org [cajmns.casjournal.org]
- 5. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The amalgamation of a thiophene ring and a cyclopropane moiety presents a compelling scaffold, merging the favorable electronic properties and metabolic stability of the former with the conformational rigidity and unique spatial arrangement of the latter. This guide provides a detailed technical overview of a key exemplar of this structural class: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid .
This molecule is more than a simple curiosity; it is a versatile building block for the synthesis of complex pharmaceutical agents. The thiophene ring, an isostere of benzene, is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its generally favorable metabolic profile.[1][2] The cyclopropyl group, a small, strained ring, is increasingly utilized in drug development to enhance potency, improve metabolic stability, and fine-tune physicochemical properties by imposing conformational constraints.[3][4] This document will detail the fundamental properties, a robust synthetic methodology, comprehensive characterization techniques, and the underlying rationale for its application in drug discovery.
Core Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its application in synthesis and drug development. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 162959-94-6 | |
| Molecular Formula | C₈H₈O₂S | |
| Molecular Weight | 168.21 g/mol |
Synthesis and Mechanistic Insights
The efficient construction of the 1-(thiophen-2-yl)cyclopropane scaffold is crucial for its accessibility as a building block. While various methods for cyclopropanation exist, a modern and highly effective approach involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method offers high yields and scalability, making it suitable for both laboratory and potential industrial-scale synthesis.[5]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of a related compound, 2-cyclopropylthiophene, which serves as a direct precedent for the synthesis of the title compound by selecting the appropriately substituted bromothiophene.
1. Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromothiophene-5-carboxylic acid (1 equivalent), cyclopropylboronic acid (1.3 equivalents), and potassium phosphate (K₃PO₄) (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as the palladium catalyst is sensitive to oxygen.
-
Add the solvent system, typically a mixture of toluene and water.
-
Add the palladium catalyst, palladium(II) acetate (Pd(OAc)₂, 1 mol%), and the phosphine ligand, SPhos (2 mol%). The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
2. Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle forward.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting bromothiophene is consumed (typically within 2-4 hours).[5]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Causality and Workflow Visualization
The Suzuki-Miyaura coupling is a robust cross-coupling reaction. The choice of a palladium catalyst and a sterically hindered biarylphosphine ligand like SPhos is crucial for achieving high catalytic turnover and preventing catalyst deactivation. The base (K₃PO₄) is essential for the transmetalation step, where the cyclopropyl group is transferred from boron to the palladium center.
Spectroscopic Characterization: A Self-Validating System
1H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative.
-
Thiophene Protons: The three protons on the thiophene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their coupling patterns (doublets, doublet of doublets) will confirm the 2-substitution pattern.[6]
-
Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets in the aliphatic region (typically δ 0.5-2.0 ppm). Their distinct chemical shifts and coupling constants are characteristic of the strained cyclopropyl system.[7]
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which will disappear upon shaking the sample with D₂O.[8]
13C NMR Spectroscopy
The carbon NMR spectrum will complement the 1H NMR data.
-
Carbonyl Carbon: A characteristic signal for the carboxylic acid carbonyl carbon will be observed in the downfield region (δ 170-185 ppm).
-
Thiophene Carbons: Four distinct signals will be present for the thiophene ring carbons, with the carbon attached to the cyclopropane ring appearing at a different chemical shift from the others.
-
Cyclopropane Carbons: The three carbons of the cyclopropane ring will resonate in the upfield region (typically δ 10-35 ppm). The quaternary carbon bearing the thiophene and carboxyl groups will be distinct from the two CH₂ groups.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[8]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[8]
-
C-S Stretch: Weaker absorptions associated with the C-S stretching of the thiophene ring can be expected in the fingerprint region (around 600-800 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 168, corresponding to the molecular weight of C₈H₈O₂S.
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the thiophene and cyclopropane rings.
Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold in the development of novel therapeutics. The combination of the thiophene and cyclopropane motifs can impart desirable properties to a lead compound.
-
Metabolic Stability: The thiophene ring is often used as a bioisostere for a phenyl ring to block metabolism at a specific position, potentially improving the pharmacokinetic profile of a drug candidate.[1]
-
Potency and Selectivity: The rigid cyclopropane ring orients the thiophene and carboxylic acid groups in a defined three-dimensional space. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.[3]
-
Novel Chemical Space: This scaffold provides access to novel chemical space, moving away from the flat, aromatic structures that dominate many compound libraries. This three-dimensionality is increasingly recognized as a key factor for successful drug development.[4][10]
While specific drugs containing the exact this compound core are not prevalent in publicly available literature, numerous patents describe cyclopropane carboxylic acid derivatives as active pharmaceutical ingredients for a range of conditions, including respiratory diseases and inflammation.[11] This highlights the general utility of this class of compounds. For instance, derivatives of this scaffold could be elaborated to target enzymes such as kinases or proteases, where the carboxylic acid can act as a key hydrogen bond donor/acceptor and the thiophene-cyclopropane unit can occupy a hydrophobic pocket.
Conclusion
This compound is a well-defined chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its synthesis can be achieved through robust and scalable methods like the Suzuki-Miyaura coupling. Its structure can be unequivocally confirmed through a suite of standard spectroscopic techniques. The combination of the metabolically stable thiophene ring and the conformationally rigid cyclopropane group makes this compound an attractive starting point for the design of novel, potent, and selective therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this valuable building block in their drug discovery programs.
References
- Aaron Chemistry. This compound. [Link]
- Gaily, M., et al. (2023).
- Shafiee, A., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
- Singh, U. P., & Singh, R. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(22), 10047-10087. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]
- IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
- Google Patents. Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (WO2016177845A1).
- O'Hagan, D. (2015). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 21(38), 13248-13253. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]
- 7. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
A Methodological Guide to the Physicochemical Characterization of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Abstract: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid is a novel small molecule incorporating three key chemical moieties: an aromatic thiophene ring, a strained cyclopropane scaffold, and a carboxylic acid functional group. This unique combination makes it a compound of significant interest for scaffold-hopping and lead optimization in drug discovery and materials science. However, a comprehensive public dataset of its physical and chemical properties is not yet available. This technical guide provides a robust, first-principles-based framework for researchers to thoroughly characterize this compound. We present a series of validated experimental protocols, explain the scientific rationale behind methodological choices, and offer predicted values based on the analysis of its constituent fragments. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of this promising chemical entity.
Molecular Structure and Theoretical Framework
The physicochemical properties of a molecule are a direct consequence of its structure. This compound (Molecular Formula: C₈H₈O₂S, Molecular Weight: 184.21 g/mol ) presents a fascinating case study in the interplay of aromaticity, aliphatic strain, and functional group polarity.
-
Thiophene Ring: An electron-rich aromatic heterocycle, the thiophene moiety is expected to influence the molecule's electronic properties, potential for π-π stacking interactions, and metabolic profile. Its sulfur atom can also participate in hydrogen bonding and coordination.
-
Cyclopropane Ring: This three-membered ring is highly strained. This strain influences the bond angles and hybridization of the adjacent quaternary carbon, which can affect the acidity of the carboxyl group.
-
Carboxylic Acid: This group is the primary determinant of the molecule's acidic nature and its ability to act as a hydrogen bond donor and acceptor. Its pKa will be critical to its behavior in biological systems.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Predicted Physical Properties and Foundational Data
While direct experimental data for the target compound is scarce, we can establish well-informed predictions based on structurally related molecules. This serves as a crucial starting point for experimental design.
| Property | Predicted Value / State | Rationale & Foundational Data |
| Physical State | White to off-white crystalline solid | The parent compounds, cyclopropanecarboxylic acid and 2-thiophenecarboxylic acid, are solids at room temperature. Increased molecular weight and potential for strong intermolecular hydrogen bonding and π-stacking suggest a solid state.[1][2] |
| Melting Point (°C) | 130 - 150 | 2-Thiophenecarboxylic acid melts at 128-132°C. The addition of the cyclopropyl group increases molecular weight and may alter crystal packing, likely resulting in a slightly higher melting point. |
| Boiling Point (°C) | > 300 (with decomposition) | Carboxylic acids have high boiling points due to dimerization via hydrogen bonding. The parent cyclopropanecarboxylic acid boils around 182-184°C.[3][4] The significantly larger thiophene-substituted structure will have a much higher boiling point and is likely to decompose before boiling at atmospheric pressure. |
| pKa | 4.0 - 4.5 | The pKa of cyclopropanecarboxylic acid is approximately 4.8. The electron-withdrawing nature of the aromatic thiophene ring is expected to further stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa into this predicted range.[5] |
| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, THF); sparingly soluble in water; poorly soluble in nonpolar solvents (hexanes). | The carboxylic acid group imparts polarity and allows for solubility in polar solvents. Water solubility is expected to be limited due to the hydrophobic thiophene and cyclopropane moieties. |
Experimental Protocols for Definitive Characterization
The following section details the essential experimental workflows for obtaining robust, publication-quality data on the physical characteristics of this compound.
Workflow for Physicochemical Analysis
Caption: Logical workflow for the comprehensive characterization of the target compound.
Melting Point Determination
Causality: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.
Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to approximately 20°C below the predicted melting point (e.g., to 110°C).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).
-
-
Reporting: Report the value as a range (T₁ - T₂). For a pure sample, this range should be less than 2°C.
Solubility Profiling
Causality: Understanding a compound's solubility is critical for selecting appropriate solvents for synthesis, purification (recrystallization), and formulation. It provides insight into the molecule's overall polarity.
Protocol (Equilibrium Shake-Flask Method):
-
Solvent Selection: Prepare vials containing a standard set of solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).
-
Sample Addition: Add a precisely weighed amount of the compound (e.g., 10 mg) to a known volume of solvent (e.g., 1 mL) in each vial.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation & Quantification:
-
Visually inspect for undissolved solid. If fully dissolved, the compound is soluble at ≥10 mg/mL.
-
For quantitative analysis, filter or centrifuge the suspension to remove undissolved solid.
-
Analyze the concentration of the solute in the clear supernatant using a calibrated analytical technique (e.g., HPLC-UV).
-
-
Reporting: Report solubility in mg/mL or mol/L for each solvent.
pKa Determination
Causality: The acid dissociation constant (pKa) dictates the charge state of the molecule at a given pH. This is arguably the most important physical characteristic for a drug candidate, as it governs absorption, membrane permeability, and receptor binding.
Protocol (Potentiometric Titration):
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility) to create a solution of known concentration (e.g., 0.01 M).
-
Apparatus Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of maximum slope).
-
The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).
-
Spectroscopic Characterization
Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the connectivity and stereochemistry of the molecule.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Predictions:
-
Thiophene Protons: Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic coupling patterns.
-
Cyclopropane Protons: Expect complex multiplets in the highly shielded aliphatic region (~1.0-2.0 ppm). The diastereotopic protons on the same carbon will show geminal coupling.
-
Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which will be exchangeable with D₂O.
-
-
¹³C NMR Predictions:
-
Carbonyl Carbon: A signal in the ~170-180 ppm range.
-
Thiophene Carbons: Signals in the aromatic region (~125-145 ppm).
-
Cyclopropane Carbons: Shielded signals in the aliphatic region (~15-30 ppm).
-
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Causality: FTIR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Key Predicted Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹.[6]
-
C-H Stretch (Aromatic/Thiophene): Sharp peaks just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).
-
C=O Stretch (Carbonyl): A strong, sharp absorption in the range of ~1720-1680 cm⁻¹.[6]
-
C=C Stretch (Thiophene Ring): Medium intensity bands around ~1530-1350 cm⁻¹.[7]
-
C-S Stretch (Thiophene Ring): Bands in the fingerprint region, typically ~710-680 cm⁻¹.[7]
-
Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern offers additional structural proof.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode: Use negative ion mode (ESI-) to deprotonate the carboxylic acid, expecting to observe the [M-H]⁻ ion.
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected Results:
-
Molecular Ion: A prominent peak at an m/z corresponding to [C₈H₇O₂S]⁻, which has a calculated exact mass of 183.0173.
-
Fragmentation: Tandem MS (MS/MS) on the parent ion may show characteristic losses, such as the loss of CO₂ (44 Da) or the COOH radical (45 Da).
-
References
- The Royal Society of Chemistry. (2017). Supplementary Information.
- PubChem. (n.d.). 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid.
- Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
- Tzeng, T.-J., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
- Google Patents. (n.d.). Process for the preparation of cyclopropane carboxylic acids and esters.
- NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook.
- Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- NIST. (n.d.). Cyclopropanecarboxylic acid chloride. In NIST Chemistry WebBook.
- Yan, N., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Cycloprop-2-ene carboxylic acid.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Christie, W. W., & Holman, R. T. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- PubChem. (n.d.). Cyclopropanecarboxylic acid.
- SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid.
Sources
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iosrjournals.org [iosrjournals.org]
The Convergence of Privileged Scaffolds: A Technical Guide to the Biological Activity of Thiophene-Containing Cyclopropanes
Abstract
In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds" represents a powerful approach to the design of novel therapeutic agents. This technical guide delves into the burgeoning field of thiophene-containing cyclopropanes, a class of hybrid molecules that marries the rich electronic properties and diverse biological activities of the thiophene ring with the unique conformational constraints and metabolic stability imparted by the cyclopropane moiety. While direct and extensive biological evaluation of this specific hybrid class is an emerging area, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the foundational biological importance of each constituent, detail synthetic pathways for their conjugation, and present robust, field-proven protocols for the assessment of their potential anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as both a foundational resource and a catalyst for future investigation into this promising, yet underexplored, chemical space.
Introduction: The Rationale for Hybridization
The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in drug discovery. A proven strategy in this endeavor is the hybridization of molecular scaffolds that are known to confer desirable biological properties. Thiophene and its derivatives are well-established as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The sulfur-containing aromatic ring of thiophene allows for diverse functionalization and can engage in various biological interactions.[5]
Concurrently, the cyclopropane ring, a small, strained carbocycle, has gained significant traction in drug design.[6] Its rigid structure can lock molecules into bioactive conformations, improve metabolic stability by blocking sites of metabolism, and enhance membrane permeability.[6][7] The combination of these two moieties, therefore, presents a compelling hypothesis: that thiophene-containing cyclopropanes could exhibit synergistic or novel biological activities, leveraging the strengths of both components. This guide will provide the technical foundation to explore this hypothesis.
Synthetic Strategies: Forging the Thiophene-Cyclopropane Linkage
The successful biological evaluation of thiophene-containing cyclopropanes is predicated on the availability of robust and versatile synthetic methodologies. A key challenge lies in the efficient and controlled formation of the bond between these two distinct chemical entities.
Synthesis of Thiophene Aldehydes from Cyclopropyl Ethanols
A notable and direct method for the synthesis of substituted thiophenes from cyclopropane precursors involves the ring-opening/annulation reaction of cyclopropyl ethanols. This approach provides a concise route to thiophene aldehydes, which are versatile intermediates for further functionalization.[8]
Experimental Protocol: Synthesis of a Model Thiophene Aldehyde from a Cyclopropyl Ethanol Derivative
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the starting cyclopropyl ethanol derivative (1.0 eq) and potassium sulfide (K₂S, 2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired thiophene aldehyde.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic pathway for thiophene aldehydes from cyclopropyl ethanols.
Biological Activities and Investigative Protocols
While the dedicated exploration of thiophene-containing cyclopropanes is in its nascent stages, the extensive literature on analogous thiophene derivatives provides a strong basis for predicting their potential biological activities. This section outlines key therapeutic areas and provides detailed protocols for their investigation.
Anticancer Activity
Thiophene derivatives, particularly thiophene carboxamides and fused thiophene systems, have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][3][9][10] The introduction of a cyclopropane ring could enhance the potency and selectivity of these compounds.
Experimental Protocol: In Vitro Anticancer Screening using the MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiophene-containing cyclopropane compounds in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Data Presentation: Representative Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Thiophene Carboxamide A[9] | Hep3B | 5.46 |
| Thiophene Carboxamide B[9] | Hep3B | 12.58 |
| Fused Thiophene C[10] | HepG2 | 3.105 |
| Fused Thiophene D[10] | PC-3 | 2.15 |
Antimicrobial Activity
Thiophene derivatives have been extensively investigated for their antibacterial and antifungal properties.[12][13][14] The incorporation of a cyclopropane moiety could potentially enhance their efficacy against drug-resistant strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.[15]
-
Compound Dilution: Prepare serial twofold dilutions of the thiophene-containing cyclopropane compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Representative Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) |
| Thiophene Derivative 4[12] | A. baumannii (Col-R) | 16-32 |
| Thiophene Derivative 8[12] | E. coli (Col-R) | 8-32 |
| Spiro-indoline-oxadiazole 17[13] | C. difficile | 2-4 |
Anti-inflammatory Activity
Certain thiophene derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2] The conformational rigidity provided by the cyclopropane ring could lead to more selective interactions with the active sites of these enzymes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening assay kit. The assay typically involves recombinant human COX-2 and arachidonic acid as the substrate.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the thiophene-containing cyclopropane compounds at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Detection: Stop the reaction and measure the product formation (e.g., prostaglandin H₂) using a colorimetric or fluorometric method as per the kit instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Future Directions
While a comprehensive SAR for thiophene-containing cyclopropanes is yet to be established, preliminary insights can be drawn from the broader thiophene literature. The nature and position of substituents on both the thiophene and cyclopropane rings will undoubtedly play a crucial role in determining the biological activity and selectivity.[4]
Future research should focus on:
-
Systematic Synthesis: The synthesis of a diverse library of thiophene-containing cyclopropanes with varied substitution patterns.
-
Broad Biological Screening: Comprehensive screening of these compounds against a wide range of biological targets.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which active compounds exert their effects.
-
In Vivo Evaluation: Progression of the most promising candidates to in vivo models of disease.
Conclusion
The strategic amalgamation of the thiophene and cyclopropane scaffolds holds significant promise for the development of novel therapeutic agents. This technical guide has provided a foundational understanding of the rationale behind this approach, outlined key synthetic strategies, and detailed robust protocols for the evaluation of their potential anticancer, antimicrobial, and anti-inflammatory activities. It is our hope that this guide will serve as a valuable resource for researchers in the field and stimulate further exploration into the exciting and largely untapped potential of thiophene-containing cyclopropanes.
References
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals (Basel). [Link]
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Biomimetics (Basel). [Link]
- Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. (2014). Pak J Pharm Sci. [Link]
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond form
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. [Link]
- Therapeutic importance of synthetic thiophene. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. [Link]
- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Current Organic Synthesis. [Link]
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry. [Link]
- Synthesis and Pharmacological Study of Thiophene Deriv
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Future Medicinal Chemistry. [Link]
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry. [Link]
- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2021). MDPI. [Link]
- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI. [Link]
- Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evalu
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. [Link]
- The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. (2014). ChemMedChem. [Link]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
- Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Emergence of Thiophene-Based Carboxylic Acids: A Technical Guide for Drug Discovery
Abstract
The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1] When functionalized with a carboxylic acid, this scaffold gives rise to a class of compounds with a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel thiophene-based carboxylic acids. We will navigate the intricacies of their synthesis, delve into the nuances of their characterization, and explore their burgeoning applications in modern drug discovery, with a particular focus on their roles as anti-inflammatory and anticancer agents. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and field-proven insights to empower your research endeavors.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The journey of thiophene in medicinal chemistry is a testament to the power of heterocyclic scaffolds in drug design.[1] Thiophene and its derivatives are integral components of a wide array of pharmaceuticals, valued for their ability to modulate biological targets with high specificity and efficacy.[1] The incorporation of a carboxylic acid moiety onto the thiophene ring introduces a critical functional group that can engage in a variety of interactions with biological macromolecules, including hydrogen bonding and ionic interactions, thereby enhancing pharmacological activity. This guide will illuminate the path from conceptualization to characterization of these promising therapeutic agents.
Synthetic Strategies for Thiophene-Based Carboxylic Acids
The synthesis of thiophene-based carboxylic acids can be approached through a variety of established and modern synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the thiophene ring and the availability of starting materials.
Foundational Synthetic Methodologies
Classical methods such as the Paal-Knorr, Fiesselmann, and Gewald syntheses provide robust and versatile platforms for the construction of the thiophene core, which can then be further functionalized to introduce the carboxylic acid group.
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to yield the thiophene ring.[2]
-
Fiesselmann Thiophene Synthesis: This synthesis utilizes the reaction of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base to construct the thiophene ring with a hydroxyl and a carboxylic acid ester group.[2]
-
Gewald Aminothiophene Synthesis: This multicomponent reaction combines a ketone or aldehyde, an activated nitrile, and elemental sulfur to produce 2-aminothiophenes, which can be further modified to introduce a carboxylic acid function.[2]
Modern Synthetic Approaches: The Power of Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized the synthesis of functionalized biaryl systems, and thiophene-based carboxylic acids are no exception. These methods offer a powerful tool for the introduction of aryl or heteroaryl substituents onto the thiophene ring.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylthiophene-2-Carboxylic Acid Derivatives [3]
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 5-bromothiophene-2-carboxylate ester with an arylboronic acid.
Materials:
-
Pentyl 5-bromothiophene-2-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Toluene (dry)
-
1,4-Dioxane/Water (4:1)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 eq), arylboronic acid (1.0 eq), potassium phosphate (2.1 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add dry toluene or a 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired pentyl 5-arylthiophene-2-carboxylate.
-
The ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., refluxing with NaOH in methanol/water followed by acidification).[4]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and functionalization of a thiophene-based carboxylic acid.
Caption: A generalized workflow for the synthesis of thiophene-based carboxylic acids.
Characterization and Analytical Methods
The unambiguous characterization of newly synthesized thiophene-based carboxylic acids is paramount to ensure their purity and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of organic molecules. For thiophene-based carboxylic acids, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.[5][6] The chemical shifts of the thiophene ring protons and carbons are characteristic and can be used to confirm the substitution pattern.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure.[7]
Chromatographic and Physical Characterization
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
-
Melting Point: The melting point is a key physical property that can indicate the purity of a crystalline solid.
Experimental Protocol: Purification by Recrystallization [8]
This protocol describes a general procedure for the purification of a crude thiophene-based carboxylic acid by recrystallization.
Materials:
-
Crude thiophene-based carboxylic acid
-
Suitable solvent or solvent mixture (e.g., ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a fluted filter paper into a pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Characterization Workflow
The following diagram outlines the typical workflow for the characterization of a newly synthesized thiophene-based carboxylic acid.
Caption: A standard workflow for the characterization of a novel compound.
Applications in Drug Discovery
Thiophene-based carboxylic acids have demonstrated significant potential in various therapeutic areas, most notably as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity: Targeting COX Enzymes
Many thiophene-based carboxylic acids exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[9][10] The commercially available drug, tiaprofenic acid, is a prime example of a thiophene-based carboxylic acid that functions as a non-steroidal anti-inflammatory drug (NSAID).[9]
Mechanism of Action of COX Inhibitors:
COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, thiophene-based carboxylic acids can effectively reduce inflammation. The selectivity for COX-2 over COX-1 is a desirable trait, as it can lead to a reduction in gastrointestinal side effects associated with non-selective NSAIDs.[9]
Structure-Activity Relationship (SAR) Insights:
Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the structural features that govern the anti-inflammatory activity of thiophene-based carboxylic acids.[11][12] These studies have highlighted the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating the biological activity.[11]
Table 1: In Vitro COX Inhibition Data for Selected Thiophene-Based Carboxylic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | >10 | 0.04 | >250 | [13] |
| Thiophene Derivative A | 8.5 | 0.15 | 56.7 | [9] |
| Thiophene Derivative B | 5.2 | 0.08 | 65.0 | [9] |
| Thiophene Derivative C | 12.1 | 0.21 | 57.6 | [14] |
Visualizing the COX Inhibition Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and their inhibition by thiophene-based carboxylic acids.
Caption: Inhibition of the COX pathway by thiophene-based carboxylic acids.
Anticancer Activity: A Multifaceted Approach
Thiophene-based carboxylic acids have also emerged as promising candidates for cancer therapy.[15] Their anticancer activity is often attributed to their ability to interfere with various cellular processes that are critical for tumor growth and survival.
Mechanisms of Anticancer Action:
The anticancer mechanisms of thiophene-based carboxylic acids are diverse and can include:
-
Inhibition of Kinases: Many thiophene derivatives have been shown to inhibit protein kinases that are involved in cancer cell signaling pathways.
-
Induction of Apoptosis: Some compounds can trigger programmed cell death (apoptosis) in cancer cells.
-
Anti-proliferative Effects: They can inhibit the uncontrolled proliferation of cancer cells.[15]
Table 2: In Vitro Cytotoxicity Data for Selected Thiophene-Based Carboxylic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.8 | [16] |
| Thiophene Derivative D | MCF-7 (Breast) | 5.2 | [16] |
| Thiophene Derivative E | HCT-116 (Colon) | 7.8 | [17] |
| Thiophene Derivative F | A549 (Lung) | 10.5 | [17] |
Conclusion and Future Perspectives
The discovery of novel thiophene-based carboxylic acids represents a vibrant and promising area of research in drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, positions them as privileged scaffolds for the development of new therapeutic agents. Future research will likely focus on the design and synthesis of more selective and potent inhibitors of specific biological targets, as well as the exploration of novel therapeutic applications for this versatile class of compounds. The integration of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in guiding the rational design of the next generation of thiophene-based drugs.
References
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- Bioorganic & Medicinal Chemistry. (2005). QSAR Studies on Some Thiophene Analogs as Anti-Inflammatory Agents: Enhancement of Activity by Electronic Parameters and Its Utilization for Chemical Lead Optimization.
- Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.
- ResearchGate. (2005). QSAR studies on some thiophene analogs as anti-inflammatory agents: Enhancement of activity by electronic parameters and its utilization for chemical lead optimization.
- D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium.
- ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines.
- PMC. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- Brieflands. (n.d.). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Ju.
- Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS.
- YouTube. (2024). Create a FlowChart Diagram using Graphviz in Python.
- Chad's Blog. (2021). Building diagrams using graphviz.
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
- ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- PubMed. (n.d.). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones.
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human HCT-116 cells 48 hours of incubation.
- ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- PMC. (n.d.). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
- National Institutes of Health. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
- Oxford Academic. (n.d.). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations.
- ResearchGate. (n.d.). Dot plot of cell communication. The horizontal axis represents the two....
- Collection of Czechoslovak Chemical Communications. (n.d.). 13C-NMR SPECTRA OF SUBSTITUTED THIOPHENECARBOXYLIC ACIDS I.STlBORa.
- LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
- ResearchGate. (n.d.). Cell–cell communication. The dot plot showing the comparison of....
- Supporting Information. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400.
- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
- PMC. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
- Science.gov. (n.d.). cytotoxicity ic50 values: Topics.
- MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- University of Colorado Boulder. (n.d.). Recrystallization.
- AWS. (n.d.). Esterification Experiment.
- YouTube. (2015). Bioinformatics: Examples and interpretations of the Dot Plots # 2.
- Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
- YouTube. (2023). Pathway Enrichment Analysis plots: easy R tutorial.
- ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene....
- Mind the Graph. (2018). Cell signaling pathways step-by-step and templates.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CCCC 1977, Volume 42, Issue 7, Abstracts pp. 2167-2170 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 7. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, a molecule that marries the biological versatility of the thiophene ring with the unique conformational and metabolic advantages of a cyclopropane scaffold. While this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and analogous procedures, offers a robust framework for its synthesis, characterization, and exploration in drug discovery. We present a detailed, two-step synthetic pathway, discuss expected physicochemical and spectral properties, and explore the promising, albeit yet untapped, therapeutic applications of this compound based on the well-documented activities of its constituent pharmacophores.
Introduction: The Strategic Union of Thiophene and Cyclopropane
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Both thiophene and cyclopropane derivatives have independently earned the status of "privileged pharmacophores" due to their frequent appearance in a wide array of biologically active compounds.[1][2][3]
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[4] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][5]
The cyclopropane ring, the smallest of the cycloalkanes, is increasingly utilized in drug design to impart a range of beneficial properties. Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[6] Furthermore, the cyclopropyl group can improve metabolic stability, increase brain permeability, and reduce off-target effects.[6]
The combination of these two powerful pharmacophores in this compound presents a compelling case for its investigation as a novel scaffold in drug discovery. This guide serves as a foundational resource for researchers poised to explore the synthesis and therapeutic potential of this promising, yet underexplored, molecule.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be logically approached through a two-step sequence: the cyclopropanation of 2-thienylacetonitrile followed by the hydrolysis of the resulting nitrile. This strategy is based on well-established methodologies for the synthesis of analogous 1-arylcyclopropanecarboxylic acids.[7]
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile
The initial step involves the α-alkylation of 2-thienylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the aqueous base and the organic substrate.
Experimental Protocol:
-
To a stirred solution of 2-thienylacetonitrile (1.0 eq.) in a suitable solvent such as toluene or dichloromethane, add a 50% aqueous solution of sodium hydroxide (NaOH) (10-15 eq.).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq.).
-
To this biphasic mixture, add 1,2-dibromoethane (1.5-2.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(thiophen-2-yl)cyclopropanecarbonitrile.
Causality Behind Experimental Choices:
-
Sodium Hydroxide (NaOH): A strong base is required to deprotonate the α-carbon of the 2-thienylacetonitrile, forming a carbanion that acts as the nucleophile.
-
Tetrabutylammonium Bromide (TBAB): The phase-transfer catalyst facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase, enabling the deprotonation to occur.
-
1,2-Dibromoethane: This serves as the electrophile, undergoing a double alkylation with the carbanion to form the cyclopropane ring.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Hydrolysis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, though acidic hydrolysis is often preferred for its straightforward workup.[7][8]
Experimental Protocol:
-
To a round-bottom flask, add 1-(thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq.) and concentrated hydrochloric acid (HCl) (a sufficient volume to ensure complete reaction).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
The carboxylic acid product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
Trustworthiness of the Protocol: This proposed synthesis is a self-validating system. The progress of each step can be rigorously monitored by standard analytical techniques like TLC and GC-MS. The identity and purity of the intermediate and final product can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the integrity of the synthetic process.
Physicochemical and Spectral Properties (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range |
| Molecular Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 100-120 °C (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in nonpolar solvents and water. |
| pKa | ~4-5 (estimated for the carboxylic acid proton) |
Expected Spectral Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the thiophene ring protons (in the range of δ 6.9-7.5 ppm), and the diastereotopic cyclopropane protons (as multiplets in the range of δ 1.0-2.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The spectrum should display signals for the thiophene carbons (δ 120-140 ppm), the quaternary cyclopropane carbon attached to the thiophene ring, the two CH₂ carbons of the cyclopropane ring, and the carboxylic acid carbonyl carbon (δ > 170 ppm).
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer is expected. A strong carbonyl (C=O) stretching absorption should appear around 1700 cm⁻¹. Characteristic C-H and C=C stretching vibrations of the thiophene ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the carboxyl group and cleavage of the cyclopropane ring.
Potential Biological Activities and Applications in Drug Discovery
The structural combination of a thiophene ring and a cyclopropanecarboxylic acid moiety suggests a wide range of potential biological activities. This section explores plausible therapeutic applications based on the known pharmacology of related compounds.
Anti-inflammatory and Analgesic Potential
Numerous thiophene-containing compounds exhibit potent anti-inflammatory and analgesic properties.[3][4] For instance, suprofen and tiaprofenic acid are non-steroidal anti-inflammatory drugs (NSAIDs) that feature a thiophene core.[2] The carboxylic acid group is a common feature in many NSAIDs, as it is often crucial for binding to the active site of cyclooxygenase (COX) enzymes. Therefore, this compound is a prime candidate for investigation as a novel anti-inflammatory agent.
Antimicrobial and Antifungal Activity
The thiophene nucleus is a key component of several antimicrobial and antifungal drugs.[5] The sulfur atom in the thiophene ring is thought to play a role in the biological activity of these compounds. The incorporation of a lipophilic cyclopropane ring could potentially enhance the cell membrane permeability of the molecule, leading to improved antimicrobial efficacy.
Anticancer Activity
Thiophene derivatives have been extensively explored as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[1][5] The rigid cyclopropane unit could serve to orient the thiophene ring for optimal interaction with biological targets involved in cancer progression, such as kinases or other enzymes.
Neurological and Psychiatric Disorders
Derivatives of cyclopropanecarboxylic acid have been investigated for their potential in treating neurological and psychiatric disorders. The rigid nature of the cyclopropane ring can lead to compounds with high selectivity for specific receptor subtypes in the central nervous system.
Caption: Potential therapeutic applications of this compound.
Conclusion
This compound represents a molecule of significant interest at the intersection of two highly valued pharmacophores. While specific experimental data for this compound remains scarce in the public domain, this in-depth technical guide provides a comprehensive and actionable framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted physicochemical and spectral properties offer a valuable reference for researchers who undertake its synthesis. Furthermore, the discussion of its potential therapeutic applications, grounded in the extensive literature on thiophene and cyclopropane derivatives, provides a strong rationale for its inclusion in future drug discovery programs. It is our hope that this guide will catalyze further research into this promising molecule and its derivatives, ultimately leading to the development of novel and effective therapeutics.
References
- Jadhav, S. D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed. [Link]
- Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
- Mini-Review, T. P. o. T. C. A. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]
- Semantic Scholar. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- TCG Lifesciences. (n.d.). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]
- National Center for Biotechnology Information. (n.d.). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]
- MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]
- MDPI. (2022).
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]
- Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
- National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]
- ChemRxiv. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- ResearchGate. (n.d.). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
- Master Organic Chemistry. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
- National Center for Biotechnology Information. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
- Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. [Link]
- Google Patents. (n.d.).
- Bioactive Compounds in Health and Disease. (2024).
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. By combining a thiophene ring, a known pharmacophore, with a strained cyclopropane linker, this compound presents a unique structural motif. This document outlines its core chemical identity, predicted physicochemical parameters, a plausible synthetic pathway, and detailed protocols for its empirical characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, analyze, and evaluate this compound for potential therapeutic applications.
Introduction: The Scientific Rationale
In the landscape of modern drug discovery, the strategic combination of distinct molecular fragments is a cornerstone of rational drug design. This compound is a prime example of this paradigm. It incorporates two key structural features:
-
The Thiophene Ring: A sulfur-containing aromatic heterocycle, the thiophene ring is a bioisostere of the benzene ring and is prevalent in numerous approved drugs. Its presence can enhance metabolic stability, modulate electronic properties, and provide key interaction points with biological targets. Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1]
-
The Cyclopropane Ring: As the smallest carbocycle, the cyclopropane ring introduces conformational rigidity and a unique three-dimensional geometry. This strained ring system can serve as a metabolically stable, non-classical bioisostere for gem-dimethyl groups or alkynes, influencing ligand-receptor binding and improving pharmacokinetic profiles. Natural and synthetic cyclopropanes are endowed with a vast spectrum of biological properties, including enzyme inhibition and antimicrobial activities.[2][3][4]
The fusion of these two moieties creates a novel scaffold that warrants thorough investigation. This guide provides the necessary framework for understanding and characterizing its fundamental physicochemical properties, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
Molecular Structure
The chemical structure of this compound is defined by a cyclopropane ring directly substituted with both a carboxylic acid group and a thiophen-2-yl group at the C1 position.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds. These predictions serve as a valuable baseline for experimental design.
Predicted Physicochemical Properties
The following table summarizes the key predicted physicochemical parameters critical for drug development.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₈O₂S | Defines the elemental composition. |
| Molecular Weight | 184.21 g/mol | Influences diffusion, solubility, and absorption (Lipinski's Rule of 5). |
| pKa | ~4.5 | Governs the ionization state at physiological pH, impacting solubility and receptor binding. The value is estimated based on an isomer.[5] |
| logP | ~1.5 - 2.0 | Indicates lipophilicity, affecting membrane permeability, solubility, and metabolism. Value is an estimate based on structural analogues. |
| Melting Point (°C) | 120-130 | Important for formulation, stability, and purity assessment. Estimate is based on related structures.[5] |
| H-Bond Donors | 1 | The carboxylic acid -OH group. |
| H-Bond Acceptors | 3 | The carbonyl oxygen, the hydroxyl oxygen, and the thiophene sulfur. |
Anticipated Spectroscopic Data
For unambiguous identification, the following spectroscopic signatures would be expected:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10-12 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton.
-
δ 7.2-7.5 ppm (m, 1H): Signal for the thiophene proton at the 5-position.
-
δ 6.9-7.1 ppm (m, 2H): Overlapping signals for the thiophene protons at the 3 and 4-positions.
-
δ 1.5-2.0 ppm (m, 4H): Complex multiplets for the diastereotopic cyclopropane methylene protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 175-180 ppm: Carboxylic acid carbonyl carbon.
-
δ 140-145 ppm: Quaternary thiophene carbon attached to the cyclopropane ring.
-
δ 124-128 ppm: Thiophene CH carbons.
-
δ 25-35 ppm: Quaternary cyclopropane carbon.
-
δ 15-25 ppm: Cyclopropane methylene carbons.
-
-
IR (ATR, cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~1700 (strong): C=O stretch of the carboxylic acid.
-
~1420, ~700: Characteristic C-S and C-H bending vibrations of the thiophene ring.
-
-
Mass Spectrometry (ESI-):
-
m/z: 183.02 [M-H]⁻, corresponding to the deprotonated molecule.
-
Synthesis and Analytical Strategy
A robust synthetic and analytical plan is crucial for obtaining and validating the target compound.
Proposed Synthetic Workflow
A logical and efficient synthesis can be devised starting from commercially available materials. One plausible route involves the base-catalyzed cyclization of a γ-halonitrile, followed by hydrolysis. This approach is well-documented for the synthesis of cyclopropanecarboxylic acids.[6][7]
Caption: A proposed three-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Step 1 (Alkylation): 2-Thiopheneacetonitrile is chosen as the starting material because its α-proton is acidic and easily deprotonated by a strong base like sodium hydride (NaH). 1,2-Dibromoethane serves as a two-carbon electrophile to build the required carbon backbone.
-
Step 2 (Cyclization): An intramolecular S_N2 reaction is induced by a second deprotonation, leading to the formation of the strained three-membered ring. This is a classic and reliable method for forming cyclopropanes.[6]
-
Step 3 (Hydrolysis): Acid-catalyzed hydrolysis is a standard and high-yielding method for converting nitriles to carboxylic acids. The harsh conditions (strong acid and heat) are necessary to drive the reaction to completion.
Analytical Validation Workflow
The identity and purity of the final compound must be rigorously confirmed. This involves a multi-step analytical process to provide orthogonal, self-validating data.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to monitor the disappearance of starting materials and the appearance of the product.
-
Purification: The crude product is purified using column chromatography or recrystallization to remove unreacted starting materials and byproducts.
-
Structural Confirmation: The purified product's structure is confirmed by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS). The data should match the anticipated profiles described in Section 2.2.
-
Purity Assessment: Final purity is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection, aiming for a purity level of >95% for use in biological assays.
Standard Operating Protocols
The following protocols describe standard methods for determining the critical physicochemical properties of this compound.
Protocol 1: Determination of pKa by Potentiometric Titration
Principle: This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at which the acid is 50% ionized.
Methodology:
-
Preparation: Accurately weigh ~20 mg of the compound and dissolve it in 50 mL of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, use the first derivative of the plot (ΔpH/ΔV) to precisely identify the equivalence point.
Protocol 2: Determination of LogP via Shake-Flask Method (OECD 107)
Principle: The partition coefficient (P) is determined by measuring the concentration of the solute in two immiscible phases (n-octanol and water) after they have reached equilibrium. LogP is the base-10 logarithm of this ratio.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units below the pKa, e.g., pH 2.5) with n-octanol by mixing and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol.
-
Partitioning: In a centrifuge tube, combine 5 mL of the saturated n-octanol stock solution with 5 mL of the saturated aqueous phase.
-
Equilibration: Shake the tube vigorously for 20 minutes at a constant temperature (25 °C) to facilitate partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Experimental workflow for LogP determination by the shake-flask method.
Potential Applications and Significance in Research
The unique combination of a thiophene core and a cyclopropane linker makes this compound a compelling candidate for several research areas:
-
Enzyme Inhibition: The carboxylic acid can act as a key binding group (e.g., for zinc metalloenzymes), while the rigid cyclopropyl-thiophene moiety explores hydrophobic pockets. Derivatives of cyclopropanecarboxylic acid are being explored as innovative regulators of biological pathways, such as ethylene biosynthesis in plants.[8]
-
Scaffold for Library Synthesis: This molecule is an excellent starting point for creating a library of derivatives (e.g., amides, esters) to screen against various biological targets.
-
Probes for Mechanistic Studies: The conformational constraint imposed by the cyclopropane ring can be used to study the specific spatial requirements of receptor binding sites.[2]
Conclusion
This compound is a structurally intriguing molecule with significant potential in chemical biology and drug discovery. While experimental data remains sparse, this guide provides a robust framework for its synthesis, characterization, and evaluation. By understanding its fundamental physicochemical properties through the predictive analysis and empirical protocols detailed herein, researchers can effectively unlock the potential of this novel chemical scaffold.
References
- PubChem. 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information.
- Di Micco, S., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI.
- PubChem. Cyclopropanecarboxylic acid. National Center for Biotechnology Information.
- Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
- Organic Syntheses. Cyclopropanecarboxylic acid.
- Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.
- El-Sayed, M. A. A., et al. Biological Activities of Thiophenes. Encyclopedia MDPI. 2024.
- Salaun, J. & Baird, M. S. Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. 2004.
- PubChem. 2-Thiophenecarboxylic acid. National Center for Biotechnology Information.
- Salaun, J. & Baird, M. S. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. 2004.
- Heide, M., et al. Analytical Methods. Royal Society of Chemistry. 2025.
- Hryhorenko, O., et al. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. 2024.
- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid.
- Semantic Scholar. Biologically Active Cyclopropanes and Cyclopropenes.
- Wikipedia. Cycloprop-2-ene carboxylic acid.
- Higashi, T. & Ogawa, S. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. 2020.
- SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts.
- Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. 2022.
- SpectraBase. 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)- - Optional[1H NMR] - Spectrum.
- PubChem. 1-(Furan-2-yl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information.
- PubChem. 2-Ethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information.
Sources
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]
- 5. 2-Thiophen-2-yl-cyclopropanecarboxylic acid CAS#: 90111-23-2 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. ffhdj.com [ffhdj.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Introduction: Bridging Privileged Scaffolds for Novel Therapeutics
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can unlock novel therapeutic potential. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid represents such a molecule, integrating two "privileged" structural motifs: the thiophene ring and the cyclopropyl group. The thiophene ring, an aromatic heterocycle, is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties and enhance interactions with biological targets.[2]
The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects by introducing conformational rigidity.[3][4] This guide provides a comprehensive exploration of the most promising therapeutic targets for this compound, grounded in the known biological activities of its constituent moieties. We will delve into the mechanistic rationale for target selection and provide detailed experimental protocols for validation, aimed at researchers and drug development professionals.
Part 1: Inflammatory and Immune Pathway Modulation
The structural characteristics of this compound strongly suggest its potential as a modulator of key enzymes in inflammatory pathways. Thiophene-containing molecules, particularly those with a carboxylic acid moiety, are well-documented inhibitors of enzymes involved in the arachidonic acid cascade.[5][6][7]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.[8] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[7] Thiophene derivatives have shown significant promise as both selective and dual inhibitors of COX and LOX.[5][6]
Signaling Pathway: The Arachidonic Acid Cascade
Caption: Simplified diagram of the arachidonic acid cascade leading to the production of inflammatory mediators.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
A more targeted approach to reducing inflammation involves the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory prostaglandin E2 (PGE2).[9][10] Targeting mPGES-1 is considered a next-generation anti-inflammatory strategy that may offer a better safety profile compared to traditional NSAIDs by avoiding the broad inhibition of all prostaglandins.[11] The scaffold of this compound makes it a candidate for investigation as an mPGES-1 inhibitor.
Experimental Protocols for Target Validation: Inflammation
A standardized enzyme inhibition assay is the first step in validating the interaction of this compound with its putative targets.[1][12]
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
Step-by-Step Protocol for COX-2 Inhibition Assay:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric probe.
-
Measure the absorbance at a specified wavelength (e.g., 590 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To assess the compound's activity in a more physiologically relevant context, cell-based assays are crucial.[13][14][15] These assays measure the downstream effects of target engagement, such as the reduction of pro-inflammatory cytokine production.
Protocol for Measuring PGE2 Production in Macrophages:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce PGE2 production.
-
-
PGE2 Quantification:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percent reduction in PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Part 2: Neurological and Metabolic Modulation
Beyond inflammation, the structural components of this compound suggest potential activity against targets in the central nervous system (CNS) and metabolic pathways.
D-Amino Acid Oxidase (DAO) Inhibition
D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor.[16] Elevated DAO activity has been implicated in the pathophysiology of schizophrenia, making DAO inhibitors a potential therapeutic strategy.[17] Notably, various thiophene carboxylic acids have been identified as potent DAO inhibitors.[16][17]
Neurotransmitter Transporter Modulation
Neurotransmitter transporters are membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft.[18][19][20] They are well-established targets for drugs treating depression, anxiety, and other neurological disorders. Certain thiophene derivatives have been shown to inhibit the reuptake of norepinephrine and serotonin, indicating that this compound could potentially modulate these transporters.[21]
Conceptual Diagram: Neurotransmitter Transporter Inhibition
Caption: Inhibition of neurotransmitter reuptake at the synapse by a potential modulator.
Experimental Protocols for Target Validation: Neurology
The protocol for DAO inhibition is similar to that for inflammatory enzymes, with specific substrates and detection methods.
-
Reagents: Human recombinant DAO, D-serine (substrate), horseradish peroxidase, and a fluorescent probe (e.g., Amplex Red).
-
Procedure: The assay measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction. The test compound is pre-incubated with DAO, followed by the addition of D-serine. The resulting hydrogen peroxide is detected via a coupled reaction with horseradish peroxidase and the fluorescent probe.
-
Analysis: Fluorescence is measured, and the IC50 value is determined as previously described.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[22][23][24]
Protocol for Serotonin Transporter (SERT) Binding Assay:
-
Reagents:
-
Membrane preparations from cells expressing human SERT.
-
A radiolabeled ligand specific for SERT (e.g., [³H]-citalopram).
-
This compound at various concentrations.
-
A known SERT inhibitor for determining non-specific binding (e.g., fluoxetine).
-
-
Procedure:
-
In a 96-well filter plate, incubate the membrane preparation with the radiolabeled ligand and the test compound.
-
After reaching equilibrium, the mixture is filtered, and the membranes are washed to remove unbound radioligand.
-
The radioactivity retained on the filter, which corresponds to the bound ligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of a known inhibitor) from the total binding.
-
The percent inhibition of specific binding is plotted against the concentration of the test compound to determine the Ki (inhibitory constant).
-
Conclusion and Future Directions
This compound is a molecule of significant therapeutic interest due to the convergence of two pharmacologically important scaffolds. The evidence presented in this guide strongly supports the hypothesis that its primary therapeutic potential lies in the modulation of inflammatory pathways, specifically through the inhibition of COX, LOX, and potentially mPGES-1 enzymes. Furthermore, plausible targets in the central nervous system, such as D-amino acid oxidase and neurotransmitter transporters, warrant thorough investigation.
The experimental protocols detailed herein provide a clear roadmap for the initial stages of target validation. Positive results from these in vitro and cell-based assays would form a strong foundation for advancing this compound into more complex preclinical models of inflammation, pain, and neurological disorders. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising chemical scaffold.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2594969]
- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2557184]
- Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comprehensive-guide-to-experimental-protocols-for-enzyme-inhibition-studies]
- New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31957454/]
- Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/applications-in-medicinal-chemistry-for-cyclopropyl-containing-compounds]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11040375/]
- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S022352341830823X]
- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40916548/]
- Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Visualized Experiments. [URL: https://pubmed.ncbi.nlm.nih.gov/24300227/]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41307432/]
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [URL: https://www.mdpi.com/1424-8247/14/7/692]
- Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30265959/]
- "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Athmic Biotech Solutions. [URL: https://athmic.
- A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33864100/]
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308709/]
- Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Accelerated Drug Discovery. DiscoverX. [URL: https://www.discoverx.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [URL: https://www.researchgate.
- Receptor-Ligand Binding Assays. Labome. [URL: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501723d]
- Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32801081/]
- Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/14759751/]
- Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery at Marin Biologic Laboratories. Marin Biologic Laboratories. [URL: https://www.marinbio.
- Cell based assays for drug discovery. Miltenyi Biotec. [URL: https://www.miltenyibiotec.com/US-en/resources/macs-handbook-for-immunotherapy-research/cell-based-assays-for-drug-discovery.html]
- Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4055375/]
- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [URL: https://www.scientificupdate.com/webinars/the-cyclopropyl-group-in-medicinal-chemistry]
- Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24895126/]
- Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation. ResearchGate. [URL: https://www.researchgate.
- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [URL: https://www.jove.com/t/52834/an-elisa-based-binding-competition-method-to-rapidly-determine]
- SIGMA RECEPTOR BINDING ASSAYS. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870193/]
- Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/11909701/]
- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7953509/]
- Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm400627x]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents. [URL: https://patents.google.
- Enzyme assay techniques and protocols. ResearchGate. [URL: https://www.researchgate.net/publication/372690956_Enzyme_assay_techniques_and_protocols]
- Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345710/]
- Receptor Binding Assays for HTS and Drug Discovery. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91996/]
- The main scaffolds of potent mPGES‐1 inhibitors developed during the last decade. ResearchGate. [URL: https://www.researchgate.net/figure/The-main-scaffolds-of-potent-mPGES-1-inhibitors-developed-during-the-last-decade_fig2_334585145]
- Protocol library. Abcam. [URL: https://www.abcam.com/protocols]
- Receptor–ligand binding assays: Technologies and Applications. ResearchGate. [URL: https://www.researchgate.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
- Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Journal of Molecular Graphics and Modelling. [URL: https://pubmed.ncbi.nlm.nih.gov/39893902/]
- Identification and development of mPGES-1 inhibitors: where we are at? PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856351/]
- What can we learn from molecular dynamics simulations for GPCR drug design? PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4218833/]
- Neurotransmitter transporter. Wikipedia. [URL: https://en.wikipedia.org/wiki/Neurotransmitter_transporter]
- Scientists reveal structures of neurotransmitter transporter. St. Jude Children's Research Hospital. [URL: https://www.stjude.org/media-resources/news-releases/2023-medicine-science-news/scientists-reveal-structures-of-neurotransmitter-transporter.html]
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
- Neurotransmitter Transporters and Their Role in the Pharmacological Actions of Therapeutic and Abused Drugs. ResearchGate. [URL: https://www.researchgate.net/publication/375253578_Neurotransmitter_Transporters_and_Their_Role_in_the_Pharmacological_Actions_of_Therapeutic_and_Abused_Drugs]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. athmicbiotech.com [athmicbiotech.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurotransmitter transporter - Wikipedia [en.wikipedia.org]
- 19. Scientists reveal structures of neurotransmitter transporter - St. Jude Children’s Research Hospital [stjude.org]
- 20. researchgate.net [researchgate.net]
- 21. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 1-(thiophen-2-yl)cyclopropanecarboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this fascinating class of molecules. We will dissect the intricate interplay between structural modifications of the thiophene ring, the cyclopropane core, and the carboxylic acid moiety, and their profound impact on biological outcomes. This document moves beyond a mere catalog of compounds, offering insights into the causal relationships that drive potency and selectivity. Detailed synthetic protocols, quantitative data summaries, and visual representations of key concepts are provided to empower researchers in the rational design of novel therapeutic agents.
Introduction: The Significance of the this compound Core
The thiophene ring is a versatile pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[] When coupled with a cyclopropane ring, a unique conformational rigidity and metabolic stability are introduced. The carboxylic acid group, a common feature in many bioactive molecules, provides a critical anchor for receptor binding and can be modified to fine-tune pharmacokinetic properties.[2] The convergence of these three motifs in the this compound scaffold has given rise to compounds with promising activities, notably as modulators of metabolic pathways and as ligands for metabotropic glutamate receptors (mGluRs).[3][4] This guide will delve into the nuanced SAR of this scaffold, providing a roadmap for the optimization of lead compounds.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound and its analogs can be achieved through several strategic routes. A common and efficient method involves the cyclopropanation of a suitable thiophene-containing precursor.
General Synthetic Protocol
A generalized, multi-step synthesis is outlined below, providing a foundational method for accessing a variety of analogs.
Step 1: Synthesis of the Cyclopropane Ring A common approach involves the reaction of a substituted 2-thienylacetonitrile with 1,2-dibromoethane in the presence of a base.
-
Protocol:
-
To a solution of the appropriately substituted 2-thienylacetonitrile (1.0 eq) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-(thiophen-2-yl)cyclopropanecarbonitrile by column chromatography.
-
Step 2: Hydrolysis to the Carboxylic Acid The nitrile is then hydrolyzed to the corresponding carboxylic acid.
-
Protocol:
-
Treat the 1-(thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq) with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH in ethanol/water).
-
Heat the reaction mixture under reflux for 4-8 hours.
-
Cool the reaction to room temperature and adjust the pH to acidic (pH 2-3) with concentrated HCl if a basic hydrolysis was performed.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the this compound.
-
Causality in Experimental Choices: The choice of base in the cyclopropanation step is critical; stronger bases like sodium hydride are often necessary to deprotonate the α-carbon of the nitrile effectively. The solvent choice can also influence reaction rates and yields. Hydrolysis conditions (acidic vs. basic) can be selected based on the stability of other functional groups on the molecule.
Deconstructing the Molecule: A Tripartite SAR Analysis
The biological activity of this compound analogs can be systematically explored by considering modifications to its three key components: the thiophene ring, the cyclopropane ring, and the carboxylic acid moiety.
The Thiophene Ring: An Arena for Bioisosteric Replacement and Substitution
The thiophene ring serves as a crucial aromatic component, often engaging in π-π stacking or hydrophobic interactions within a biological target. Its electronic properties and substitution patterns are key determinants of activity.[5]
Bioisosteric Replacement: In many drug discovery programs, the thiophene ring is considered a bioisostere of a phenyl ring.[6] This substitution can alter metabolic stability and receptor binding affinity. For instance, in the context of mGluR5 antagonists, replacing a phenyl group with a thiophene can modulate potency and selectivity.[7]
Substitution Patterns: The position and nature of substituents on the thiophene ring have a profound impact on activity.
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent can influence the overall electron density of the thiophene ring, affecting its interaction with the target protein. For example, in a series of thiophene-based anti-inflammatory agents, the presence of electron-withdrawing groups was found to be beneficial for activity.[8]
-
Steric hindrance: The size and position of substituents can introduce steric hindrance, which may either be detrimental by preventing optimal binding or beneficial by promoting a specific binding conformation.
Table 1: Hypothetical SAR Data for Thiophene Ring Modifications
| Compound ID | Thiophene Substitution (R1) | Biological Activity (IC50, nM) |
| 1a | H | 150 |
| 1b | 5-Cl | 50 |
| 1c | 5-CH3 | 200 |
| 1d | 4-Br | 80 |
| 1e | 5-NO2 | 35 |
This table represents a hypothetical dataset to illustrate SAR trends.
Caption: SAR trends for thiophene ring substitutions.
The Cyclopropane Ring: A Rigid Scaffold for Conformational Control
The cyclopropane ring imparts a high degree of conformational rigidity to the molecule. This constrained geometry can be advantageous for locking the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.
Stereochemistry: The stereochemistry of the cyclopropane ring can be a critical determinant of biological activity. Different stereoisomers may exhibit vastly different potencies due to their distinct spatial arrangements of substituents.
Ring Modifications: While less common, modifications to the cyclopropane ring itself, such as the introduction of substituents, can influence activity. However, such modifications can be synthetically challenging.
Caption: Impact of the cyclopropane ring on activity.
The Carboxylic Acid: A Versatile Handle for Tuning Properties
The carboxylic acid group is a key interaction point, often forming hydrogen bonds or ionic interactions with receptor residues. It also significantly influences the physicochemical properties of the molecule, such as solubility and membrane permeability.
Derivatization: The carboxylic acid can be derivatized to amides, esters, or other functional groups to modulate its properties.[9]
-
Amides: Conversion to amides can improve metabolic stability and membrane permeability. The nature of the amine used for amide formation introduces another point of diversity for SAR exploration.
-
Esters: Esterification can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. This can improve oral bioavailability.
Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres such as tetrazoles or acylsulfonamides to improve pharmacokinetic profiles while maintaining the key interactions with the target.[10]
Table 2: Hypothetical SAR Data for Carboxylic Acid Modifications
| Compound ID | Carboxylic Acid Modification (R2) | Biological Activity (IC50, nM) |
| 2a | -COOH | 150 |
| 2b | -CONH2 | 300 |
| 2c | -COOCH3 | >1000 (inactive) |
| 2d | -CONH(CH2Ph) | 80 |
| 2e | Tetrazole | 120 |
This table represents a hypothetical dataset to illustrate SAR trends.
Potential Mechanisms of Action and Biological Targets
The this compound scaffold has shown promise against several biological targets.
Fatty Acid Synthase (FASN) Inhibition
Fatty acid synthase (FASN) is a key enzyme in the de novo biosynthesis of fatty acids and is overexpressed in many cancer cells.[11][12] Inhibitors of FASN are being actively investigated as potential anticancer agents.[13] The structural features of this compound analogs make them potential candidates for FASN inhibition. The carboxylic acid could mimic the carboxylate of malonyl-CoA, a key substrate for FASN.
Caption: Potential inhibition of the FASN pathway.
Metabotropic Glutamate Receptor 5 (mGluR5) Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor involved in various neurological processes, and its modulation is a therapeutic strategy for several CNS disorders.[14] Several mGluR5 antagonists feature aromatic rings connected to a rigid scaffold, a motif present in this compound analogs.[15][16]
Experimental Protocols for Biological Evaluation
To elucidate the SAR of these analogs, robust and validated experimental protocols are essential.
In Vitro Fatty Acid Synthase (FASN) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified FASN.
-
Protocol:
-
Purify recombinant human FASN.
-
Prepare a reaction mixture containing buffer, NADPH, acetyl-CoA, and the test compound at various concentrations.
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[17]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of FASN activity.
-
Cell-Based mGluR5 Antagonist Assay
This assay determines the ability of a compound to block the activation of mGluR5 in a cellular context.
-
Protocol:
-
Use a stable cell line expressing human mGluR5 (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a known mGluR5 agonist (e.g., (S)-3,5-DHPG).
-
Measure the resulting intracellular calcium flux using a fluorescence plate reader.[15]
-
Calculate the IC50 value for the inhibition of the agonist-induced calcium signal.
-
Anticancer Cell Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.[18]
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.[19]
-
Conclusion and Future Directions
The this compound scaffold is a rich source of biologically active molecules. A systematic approach to SAR, dissecting the contributions of the thiophene ring, the cyclopropane core, and the carboxylic acid moiety, is crucial for the rational design of potent and selective agents. Future research should focus on exploring a wider range of substitutions on the thiophene ring, investigating the impact of stereochemistry on the cyclopropane ring, and expanding the library of carboxylic acid bioisosteres. Advanced computational modeling, such as quantitative structure-activity relationship (QSAR) studies, can further refine our understanding and guide the synthesis of next-generation analogs with improved therapeutic potential.[18]
References
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]
- Conn, P. J., Lindsley, C. W., & Jones, C. K. (2009). Activation of metabotropic glutamate receptors as a novel approach for the treatment of schizophrenia. Trends in pharmacological sciences, 30(1), 25–31.
- Evdokimov, N. M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299.
- Fattori, D., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. Journal of medicinal chemistry, 53(10), 4148–4165.
- Gode, D., et al. (2012). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[17]annulene-scaffold. Molecules, 17(11), 12695–12708.
- Gomha, S. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
- Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454.
- Lainton, J. A., et al. (1996). Bioisosteric replacement of the phenyl ring of the 5-HT1D receptor agonist L-694,247. Journal of medicinal chemistry, 39(20), 3903–3908.
- Lindsley, C. W., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & medicinal chemistry letters, 18(14), 4098–4101.
- Lindsley, C. W., et al. (2011). Synthesis and SAR of centrally active mGlu5 positive allosteric modulators based on an aryl acetylenic bicyclic lactam scaffold. Bioorganic & medicinal chemistry letters, 21(5), 1350–1353.
- Meanwell, N. A. (2018). Thiophene in medicinal chemistry. Journal of medicinal chemistry, 61(21), 9436–9487.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
- Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-terminal kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(1), 115.
- Pizer, E. S., et al. (1998). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer research, 58(20), 4611–4615.
- Romagnoli, R., et al. (2008). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Bioorganic & medicinal chemistry, 16(10), 5367–5376.
- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
- Said, M., & Elshihawy, H. A. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences, 27(4).
- Schering AG. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- Shen, P. X., Hu, L., & Yu, J. Q. (2020). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of free carboxylic acids. Journal of the American Chemical Society, 142(24), 10634–10639.
- Ventura, F., et al. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors.
- Wang, L., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 86(1), 25-36.
- Wakil, S. J. (1989). Fatty acid synthase, a proficient multifunctional enzyme. Biochemistry, 28(11), 4523–4530.
- Watthey, J. W., et al. (1983). Synthesis and biological properties of thiophene ring analogues of mianserin. Journal of medicinal chemistry, 26(8), 1116–1122.
- Zareef, M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
- Zhang, Y. M., et al. (2012). Design, synthesis and biological evaluation of novel antiproliferative agents. European journal of medicinal chemistry, 53, 22–30.
- Zhao, W. L., et al. (2023). Fatty Acid Synthase (FASN) Inhibitors. MedChemExpress.
- de Jong, A. P., & Tilders, F. J. (1998). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. The Journal of neuroscience, 18(17), 6745–6753.
Sources
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. | Semantic Scholar [semanticscholar.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ipbcams.ac.cn [ipbcams.ac.cn]
- 14. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: A Hypothetical Case Study in FAAH Inhibition
Abstract
The confluence of unique structural motifs in medicinal chemistry often yields compounds with novel pharmacological profiles. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid presents such a case, incorporating the bio-isosteric thiophene ring and the conformationally constrained cyclopropane scaffold. While the specific biological targets of this molecule are not extensively documented, its structural components are present in known modulators of various enzymes. This technical guide outlines a comprehensive in silico workflow to investigate the potential of this compound as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for pain and CNS disorders.[1] This document serves as a practical blueprint for researchers, scientists, and drug development professionals to employ computational methods for the initial characterization and lead optimization of novel small molecules.
Introduction: The Rationale for In Silico Investigation
The imperative to accelerate drug discovery timelines and reduce late-stage attrition rates has positioned in silico modeling as an indispensable tool in modern pharmaceutical research.[2][3] Computational approaches enable the rapid assessment of a molecule's potential bioactivity, pharmacokinetic properties, and toxicity profile, thereby guiding experimental efforts toward the most promising candidates.[4][5]
This compound is a fascinating, yet underexplored, small molecule. Its constituent parts, the thiophene ring and the cyclopropane moiety, are independently associated with a wide range of biological activities. Thiophene derivatives are known to possess antimicrobial, antiviral, and anti-inflammatory properties. Cyclopropane-containing compounds exhibit a diverse array of bioactivities, including enzyme inhibition and various therapeutic effects.[6] The combination of these two fragments in a single molecule suggests a unique pharmacological potential.
Given the structural similarities of our topic compound to known inhibitors of Fatty Acid Amide Hydrolase (FAAH), this guide will use FAAH as a hypothetical biological target to illustrate a complete in silico evaluation workflow. FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, and its inhibition is a validated strategy for the treatment of pain, anxiety, and other neurological disorders.[1][7]
This guide will provide a step-by-step methodology for:
-
Molecular Modeling and Ligand Preparation: Preparing the 3D structure of this compound for computational analysis.
-
Target Identification and Preparation: Selecting and preparing the crystal structure of FAAH for docking studies.
-
Molecular Docking: Predicting the binding mode and affinity of the compound within the FAAH active site.
-
Molecular Dynamics Simulations: Assessing the stability of the ligand-protein complex and characterizing key interactions.
-
ADMET Prediction: Evaluating the drug-like properties of the molecule.
The In Silico Workflow: A Phased Approach
Our investigation will follow a logical progression, starting from the basic characterization of the molecule and culminating in a comprehensive assessment of its potential as a FAAH inhibitor.
Caption: A high-level overview of the in silico modeling workflow.
Phase 1: Ligand Preparation and Physicochemical Profiling
The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. This phase focuses on generating a high-fidelity 3D conformation of this compound and calculating its basic physicochemical properties.
Step-by-Step Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., Avogadro, Maestro, MOE).
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation. This step is crucial to remove any steric clashes or unfavorable geometries.
-
Protonation State Determination: Determine the likely protonation state of the carboxylic acid group at physiological pH (7.4). Tools like Marvin's pKa calculator or PropKa can be used for this purpose. For most applications, the carboxylate form will be the most relevant.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., .mol2, .sdf, or .pdbqt).
Physicochemical Properties
A preliminary assessment of the molecule's "drug-likeness" can be performed by calculating key physicochemical properties. These are often guided by frameworks such as Lipinski's Rule of Five.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | 168.21 | < 500 (Compliant) |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | < 5 (Compliant) |
| Hydrogen Bond Donors | 1 | < 5 (Compliant) |
| Hydrogen Bond Acceptors | 2 | < 10 (Compliant) |
| Polar Surface Area (Ų) | ~37.3 | < 140 |
Note: These are estimated values and may vary slightly depending on the prediction software used.
Phase 2: Target Identification and Preparation
As established, we will proceed with Fatty Acid Amide Hydrolase (FAAH) as our biological target. The selection of an appropriate protein structure is critical for the success of structure-based drug design.
Step-by-Step Protocol: Target Preparation
-
PDB Structure Selection: Search the Protein Data Bank (PDB) for a high-resolution crystal structure of human FAAH. A suitable entry would be one with a co-crystallized inhibitor, which helps to define the binding site. For this guide, we will hypothetically use PDB ID: 3PPM.
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. Retain any essential co-factors if present.
-
Protonation and Tautomeric State Assignment: Add hydrogen atoms to the protein structure and assign the correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH. Software like H++ or the Protein Preparation Wizard in Maestro can automate this process.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be restrained to preserve the overall fold.
-
Binding Site Definition: Define the binding site for the docking calculations. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or by identifying the catalytic triad (Ser241-Ser217-Lys142 in FAAH).[7]
Phase 3: Molecular Docking and Binding Mode Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This allows for the identification of key interactions and provides an estimate of the binding affinity.
Sources
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Prospective Analysis of the Bioactivity of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged structures in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid represents one such entity, incorporating a thiophene ring, a known pharmacophore in numerous FDA-approved drugs, and a cyclopropane ring, a rigid scaffold that can confer unique pharmacological properties.[1][2][3][4] This technical guide outlines a comprehensive, multi-platform strategy for the de novo prediction and subsequent experimental validation of the bioactivity of this compound. We present an integrated workflow that begins with robust in silico computational modeling to generate testable hypotheses and progresses through a logical sequence of biochemical and cell-based assays for validation. This document serves as a roadmap for researchers seeking to elucidate the therapeutic potential of novel small molecules, emphasizing a self-validating system of inquiry from initial prediction to preclinical assessment.
Section 1: The Rationale for Investigation
The chemical architecture of this compound is intrinsically interesting from a medicinal chemistry perspective. The thiophene moiety is a bioisostere of the benzene ring and is present in a wide array of approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer agents.[1][5][6] Its inclusion can significantly modulate a molecule's physicochemical properties, improving drug-receptor interactions and altering metabolic pathways.[1] The cyclopropane ring introduces conformational rigidity, which can enhance binding affinity and selectivity for a specific biological target.[3][4] Furthermore, cyclopropanecarboxylic acid derivatives have demonstrated a wide spectrum of biological activities, from enzyme inhibition to potential use as antidepressants.[3][7] This unique combination of a proven pharmacophore and a rigid, biologically active scaffold provides a strong rationale for a thorough investigation into its potential therapeutic applications.
Section 2: Predictive Bioactivity Profiling: An In Silico Approach
Given the novelty of this compound, our investigation commences with a comprehensive computational analysis to predict its biological targets and potential mechanisms of action. This in silico phase is crucial for streamlining research, reducing costs, and guiding subsequent experimental validation.[8][9] Our proposed workflow integrates ligand-based, structure-based, and systems-level approaches.
Caption: Tiered Workflow for Experimental Validation.
3.1. Tier 1: Biochemical Assays and Target Engagement
The first step is to confirm direct interaction with the highest-priority targets identified in silico. High-throughput screening (HTS) of enzyme inhibition is a rapid and effective method for initial hit identification. [10][11][12] Protocol: High-Throughput Enzyme Inhibition Assay
-
Assay Development: Select a suitable assay for the predicted target enzyme (e.g., a kinase, protease). Fluorescence-based assays are common due to their sensitivity and scalability. [12][13]Optimize assay conditions (enzyme concentration, substrate concentration, incubation time) to achieve a robust signal-to-noise ratio and a Z' factor > 0.5. [13]2. Primary Screen: Screen this compound at a single, high concentration (e.g., 10-50 µM) against the target enzyme.
-
Hit Confirmation: Compounds showing significant inhibition (e.g., >50%) are re-tested.
-
Dose-Response Analysis: Perform a serial dilution of the confirmed hit compound to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
Hypothetical HTS Results Summary
| Predicted Target | Assay Type | % Inhibition @ 10µM | IC50 (µM) | Status |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Fluorescent | 85.2% | 1.2 | Confirmed Hit |
| p38 MAPK | TR-FRET | 12.5% | > 50 | Inactive |
| Cathepsin K | Colorimetric | 6.7% | > 50 | Inactive |
| Topoisomerase I | DNA Relaxation | 78.9% | 3.5 | Confirmed Hit |
3.2. Tier 2: Cell-Based Assays for Functional Validation
Confirming target engagement in a test tube is insufficient; the compound must exert a biological effect in a more complex, physiologically relevant cellular environment. Cell-based assays are designed to test the functional consequences of target engagement. [14] Rationale: Based on the hypothetical HTS results showing COX-2 inhibition, a logical next step is to investigate anti-inflammatory effects in a cellular context.
Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Assay
-
Cell Culture: Culture a relevant cell line, such as RAW 264.7 murine macrophages.
-
Pre-treatment: Incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (a component of bacterial cell walls).
-
Endpoint Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell supernatant and measure the concentration of key inflammatory mediators, such as Prostaglandin E2 (PGE2) or Tumor Necrosis Factor-alpha (TNF-α), using an ELISA kit.
-
Viability Control: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in inflammatory mediators is not due to cell death. [14]
Proposed Cell-Based Assay Cell Line Stimulus Primary Endpoint Rationale Anti-Proliferation Assay A549 (Lung Cancer) N/A Cell Viability (IC50) To validate predicted Topoisomerase I inhibition. [15] Anti-Inflammatory Assay RAW 264.7 (Macrophage) LPS PGE2/TNF-α Levels To validate predicted COX-2 inhibition. [14] | Reporter Gene Assay | HEK293-NF-κB | TNF-α | Luciferase Activity | To confirm mechanism of action on a specific signaling pathway. [14]|
3.3. Tier 3: In Vitro ADME/Tox Profiling
Many promising compounds fail in development due to poor pharmacokinetic (PK) or toxicity profiles. [16]Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Metabolic stability is a key parameter, as a rapidly metabolized compound may not achieve sufficient exposure in vivo. [16][17] Protocol: Liver Microsomal Stability Assay
-
Objective: To determine the rate at which the compound is metabolized by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes. [17][18][19]2. Incubation: Incubate this compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in the presence of the necessary cofactor, NADPH.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The metabolic reaction is quenched at each point by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo hepatic clearance. [16][19]
Parameter Description Significance t½ (min) The time required for 50% of the compound to be metabolized. A longer half-life suggests greater stability. | Clint (µL/min/mg) | Intrinsic Clearance: The rate of metabolism normalized to the amount of microsomal protein. | A key input for predicting in vivo clearance and bioavailability. [19]|
Section 4: Outlook Towards Preclinical Development
Data gathered from the in silico and in vitro workflows provide a solid foundation for advancing a compound. If this compound demonstrates potent on-target activity, a clear cellular effect, and a favorable metabolic stability profile, the next logical phase involves in vivo studies. [20]These studies in animal models are essential for understanding the complete pharmacokinetic profile (including absorption and bioavailability after oral dosing) and for demonstrating efficacy in a disease model. [21][22][23]
Conclusion
This guide presents a structured, logical, and technically grounded framework for assessing the predicted bioactivity of a novel chemical entity, this compound. By initiating with a broad, unbiased in silico screening process, we can efficiently generate high-probability hypotheses regarding the compound's biological targets and pathways. Each computational prediction is then systematically challenged and validated through a tiered system of biochemical and cellular assays, ensuring a high degree of scientific rigor. This integrated strategy, which progresses from computational prediction to functional cellular analysis and early ADME profiling, maximizes the potential for success while efficiently allocating resources, providing a robust model for modern drug discovery.
References
- Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). PubMed Central.
- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
- Full article: Computational approaches for drug target identification in pathogenic diseases. (n.d.). Taylor & Francis Online.
- Metabolic Stability Services. (n.d.). Eurofins Discovery.
- Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics.
- Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics. (n.d.). Cambridge University Press.
- Metabolic Stability. (n.d.). Frontage Laboratories.
- Metabolic Stability Assays. (n.d.). WuXi AppTec.
- New computational method for identifying drug targets. (2015, August 30). Nature Asia.
- Targeting disease: Computational approaches for drug target identification. (n.d.). PubMed.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.
- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
- Experimental validation of in silico target predictions on synergistic protein targets - PMC. (2013, March 22). PubMed Central.
- Cancer Cell-Based Assays. (n.d.). Charles River Laboratories.
- High-Throughput Inhibitor Assays and Screening. (n.d.). Creative Enzymes.
- The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net.
- Cell-Based Assays. (n.d.). Sigma-Aldrich.
- High-Throughput Screening of Inhibitors. (n.d.). Creative Enzymes.
- Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). RSC Publishing.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, October 8). PubMed.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.
- The pursuit of accurate predictive models of the bioactivity of small molecules. (n.d.). RSC Publishing.
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate.
- Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI.
- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (n.d.). CS230.
- Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.).
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7).
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Bioactive Compounds in Health and Disease.
- Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC. (n.d.). National Institutes of Health.
- Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online.
- In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC. (n.d.). PubMed Central.
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (n.d.). PubMed.
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs.
- Network-based approach to prediction and population-based validation of in silico drug repurposing. (2025, July 12). Network Medicine Alliance.
- Experimental validation of in silico target predictions on synergistic protein targets. (2025, August 6).
- From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery. (n.d.). MDPI.
- In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery.
- In Vivo PK Studies. (n.d.). Creative Biolabs.
- The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC. (n.d.). National Institutes of Health.
- Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (n.d.). PubMed.
- Biological Activities of Thiophenes. (2024, January 16). Encyclopedia MDPI.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 10. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 11. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. criver.com [criver.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 20. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
The Thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere of the benzene ring, and synthetic accessibility have cemented its role as a fundamental building block in a wide array of blockbuster drugs.[1][2] This guide provides an in-depth exploration of thiophene derivatives, offering researchers and drug development professionals a comprehensive resource on their synthesis, structure-activity relationships (SAR), mechanisms of action, and pharmacokinetic profiles. We will delve into the causality behind experimental choices in leveraging this versatile scaffold for therapeutic advantage, supported by detailed protocols, quantitative data, and visual pathway diagrams to bridge theory with practical application.
The Thiophene Moiety: Physicochemical Properties and Bioisosterism
Thiophene's prevalence in medicinal chemistry can be attributed to its distinct physicochemical characteristics. It is an electron-rich aromatic system, with the sulfur atom's lone pair of electrons participating in the π-system.[1] This electron-rich nature allows for favorable interactions with biological targets.[1]
One of the most powerful strategies in medicinal chemistry is the use of thiophene as a bioisostere for a phenyl ring.[1][3] This substitution can lead to significant improvements in a compound's pharmacological profile by altering its lipophilicity, metabolic stability, and receptor binding affinity.[1][3] The sulfur atom can also act as a hydrogen bond acceptor, a feature absent in its carbocyclic counterpart, further enhancing drug-receptor interactions.[1]
Synthetic Strategies for Thiophene Ring Construction
The ability to readily synthesize a diverse library of thiophene derivatives is crucial for drug discovery programs. Several classical and modern synthetic methods are employed, with the Paal-Knorr and Gewald syntheses being among the most prominent.[1]
Paal-Knorr Thiophene Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[4][5] The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration.[5]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
Materials:
-
2,5-Hexanedione (1,4-dicarbonyl compound)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,5-hexanedione (1 equivalent) in anhydrous toluene in a round-bottom flask, add phosphorus pentasulfide (0.5 equivalents) portion-wise. Caution: The reaction may be exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a saturated sodium bicarbonate solution. Caution: Hydrogen sulfide (H₂S) gas may be evolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield 2,5-dimethylthiophene.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile multi-component reaction that provides access to highly functionalized 2-aminothiophenes.[6][7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7] The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.[7]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone (ketone)
-
Ethyl cyanoacetate (α-cyanoester)
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
To this stirred mixture, add morpholine (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 40-50°C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol to afford the purified 2-aminothiophene derivative.
Caption: Workflow of the Gewald Aminothiophene Synthesis.
Structure-Activity Relationships (SAR) of Thiophene Derivatives
The ease of functionalization of the thiophene ring allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.
Thiophene Derivatives as Anticancer Agents
Thiophene-containing compounds have shown significant promise as anticancer agents, targeting a variety of mechanisms including kinase inhibition and tubulin polymerization.[8][9]
Table 1: Anticancer Activity of Selected Thiophene Derivatives
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Thiophene Carboxamide 2b | Hep3B | 5.46 | [10] |
| Thiophene Carboxamide 2d | Hep3B | 8.85 | [10] |
| Thiophene Carboxamide 2e | Hep3B | 12.58 | [10] |
| Compound 480 | HeLa | 12.61 | [11] |
| Compound 480 | Hep G2 | 33.42 | [11] |
| BU17 | A549 | 6.10 | [12] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity.
Thiophene Derivatives as Anti-inflammatory Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene moiety. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[13]
Table 2: COX-2 Inhibitory Activity of Selected Thiophene Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| VIIa | 19.5 | 0.29 | 67.2 | [14] |
| 29a-d (range) | - | 0.31 - 1.40 | - | [13] |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 | [14] |
| Compound 21 | - | 0.67 | - | [13] |
Selectivity Index indicates the preference for inhibiting COX-2 over COX-1.
Mechanisms of Action
Understanding the molecular mechanisms by which thiophene derivatives exert their therapeutic effects is paramount for rational drug design.
Inhibition of VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[3] Several thiophene-based compounds have been developed as potent VEGFR-2 inhibitors.[3] They typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling.[3]
Caption: Metabolic activation pathway of Clopidogrel. [15][16][17]
Pharmacokinetics of Prominent Thiophene-Based Drugs
The pharmacokinetic profiles of thiophene-containing drugs can vary significantly, influencing their clinical application.
Table 3: Comparative Pharmacokinetic Parameters of Marketed Thiophene Drugs
| Parameter | Clopidogrel | Olanzapine | Duloxetine |
| Bioavailability (%) | ~50% (as metabolites) [18] | ~60-65% [2] | ~50% |
| Tₘₐₓ (hours) | ~1 (for metabolites) [19][20] | ~6 | ~6 [21] |
| Protein Binding (%) | 98 (parent), 94 (metabolite) | 93 | >90% |
| Half-life (hours) | ~6 (parent), ~8 (inactive metabolite) [20][22] | 21-54 (mean ~30) | ~12 [21] |
| Metabolism | Hepatic (CYP2C19, CYP3A4, esterases) [23][22] | Hepatic (CYP1A2, CYP2D6, glucuronidation) [8] | Hepatic (CYP1A2, CYP2D6) [21] |
| Excretion | Urine (~50%), Feces (~46%) [22] | Urine (~57%), Feces (~30%) | Urine (~70%), Feces (~20%) |
Conclusion and Future Perspectives
The thiophene scaffold continues to be a highly valuable asset in the medicinal chemist's toolbox. Its versatile chemistry and favorable biological properties have led to the development of numerous successful drugs across a wide range of therapeutic areas. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse thiophene derivatives. Furthermore, a deeper understanding of the structure-toxicity relationships of thiophene metabolites will be crucial for designing safer and more effective therapeutic agents. The integration of computational methods in drug design will undoubtedly accelerate the discovery of the next generation of thiophene-based medicines.
References
- Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Abouzid, K. A., & Shouman, S. (2008). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophenes. Australian Journal of Basic and Applied Sciences, 2(4), 994-1003.
- Laux, G., & Gschaidmeier, H. (2002). [Olanzapine: pharmacology, pharmacokinetics and therapeutic drug monitoring].
- Psychopharmacology Institute. (2014, December 13). Olanzapine Pharmacokinetics.
- Dropinski, D., Jakiela, B., Wlodyka, K., Sanak, M., & Nizankowski, R. (2013). Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases.
- VEGFR-2 inhibitor. (2023, November 29). In Wikipedia.
- Skinner, M. H., Kuan, H. Y., Pan, A., Sathirakul, K., Knadler, M. P., & Gonzales, C. R. (2012). Duloxetine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 51(8), 495–506.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(17), 1845-1850.
- Paal–Knorr Reaction in The Synthesis of Heterocyclic Compounds. (n.d.). Scribd.
- The Role of Thiophene Deriv
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2015). RSC Advances, 5(110), 90492-90514.
- Clopidogrel pharmacokinetics. (n.d.). Slideshare.
- clinical pharmacology and biopharmaceutics review(s). (n.d.).
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-sodani, A. A., Al-Salahi, R., & Al-Qubati, M. A. (2023).
- de Oliveira, R. S., da Silva, G. N., de Oliveira, A. C. A., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-sodani, A. A., Al-Salahi, R., & Al-Qubati, M. A. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Future medicinal chemistry, 13(15), 1315–1328.
- Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8757–8764.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-sodani, A. A., Al-Salahi, R., & Al-Qubati, M. A. (2022).
- Anticancer activities of new analogues against various cell lines expressed as IC50 values. (n.d.).
- Gramec, D., Zega, A., & Peterlin-Masic, L. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1335–1344.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- Kalgutkar, A. S., Dalvie, D. K., O'Donnell, J. P., Taylor, T. J., & Sahasrabudhe, P. V. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum.
- In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.).
- Graphviz tutorial. (2021, January 13). YouTube.
- Gewald reaction. (2023, December 1). In Wikipedia.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). Journal of Medicinal Chemistry, 66(10), 6635–6679.
- a new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. (2011). Heteroletters, 1(4), 214-219.
- Paal–Knorr synthesis. (2023, November 29). In Wikipedia.
- Synthesis of Furan and Thiophene. (n.d.).
- Viewing a reaction p
- Clopidogrel Metabolism P
- Graphviz. (n.d.).
- Paal-Knorr Thiophene Synthesis. (2018, January 7).
- The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway. (2016). Clinical Pharmacology & Therapeutics, 99(6), 576–578.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(37), 24195–24213.
- Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). European Journal of Organic Chemistry, 2005(23), 5277-5288.
- PLAVIX® clopidogrel bisulfate tablets. (2009, May 5).
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- Clopidogrel p
- Clopidogrel Pathway, Pharmacokinetics. (n.d.). ClinPGx.
- Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022, June 4).
Sources
- 1. Pharmacokinetics of duloxetine hydrochloride enteric-coated tablets in healthy Chinese volunteers: a randomized, open-label, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. Pharmacokinetics and Safety of Duloxetine Enteric-coated Tablets in Chinese Healthy Volunteers: A Randomized, Open-label, Single- and Multiple-dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. [Olanzapine: pharmacology, pharmacokinetics and therapeutic drug monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMPDB [smpdb.ca]
- 16. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Clopidogrel pharmacokinetics | PPT [slideshare.net]
- 19. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Duloxetine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The thiophene moiety is a key structural feature in numerous pharmaceuticals, and its incorporation into a cyclopropane scaffold offers unique three-dimensional diversity for lead optimization. This document outlines a robust two-step synthetic route, commencing with a titanium-mediated cyclopropanation of a thiophene-2-carboxylic acid ester, followed by an efficient oxidation to yield the target carboxylic acid. The causality behind experimental choices and self-validating system designs are emphasized to ensure reproducibility and success.
Introduction to this compound
Thiophene derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The rigid cyclopropane ring introduces conformational constraint and metabolic stability, making this compound an attractive scaffold for the design of novel therapeutic agents. This protocol details a reliable synthetic pathway accessible to researchers in organic and medicinal chemistry.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is achieved through a two-step sequence:
-
Kulinkovich Reaction: A titanium-mediated cyclopropanation of an ester of thiophene-2-carboxylic acid to form the intermediate, 1-(thiophen-2-yl)cyclopropan-1-ol.
-
Oxidation: The subsequent oxidation of the cyclopropanol intermediate to the desired this compound.
This strategy was chosen for its efficiency and the commercial availability of the starting materials. The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters, proceeding through a titanacyclopropane intermediate.[3][4][5][6][7] The subsequent oxidation of the tertiary cyclopropanol can be achieved using various established methods.[8][9][10]
PART 1: Synthesis of 1-(Thiophen-2-yl)cyclopropan-1-ol via Kulinkovich Reaction
This section details the preparation of the cyclopropanol intermediate from ethyl thiophene-2-carboxylate. The reaction utilizes a titanium(IV) isopropoxide catalyst and a Grignard reagent to generate the reactive titanacyclopropane species in situ.[3][4][6]
Reaction Scheme:
Caption: Titanium-mediated cyclopropanation of ethyl thiophene-2-carboxylate.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Ethyl thiophene-2-carboxylate | 156.20 | 10.0 | 1.56 g | Commercially available |
| Titanium(IV) isopropoxide | 284.22 | 1.0 | 0.30 mL | Use freshly opened bottle or distill |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | - | 22.0 | 7.33 mL | Anhydrous conditions required |
| Anhydrous diethyl ether (Et2O) | 74.12 | - | 50 mL | Distilled from sodium/benzophenone |
| Saturated aqueous NH4Cl | - | - | 20 mL | For quenching |
| Diethyl ether (for extraction) | - | - | 3 x 30 mL | |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | - | - | For drying |
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl thiophene-2-carboxylate (1.56 g, 10.0 mmol) and anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) isopropoxide (0.30 mL, 1.0 mmol) to the stirred solution.
-
Slowly add ethylmagnesium bromide (7.33 mL of a 3.0 M solution in diethyl ether, 22.0 mmol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically turn dark brown or black.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL). Caution: Quenching is exothermic.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether (20 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-(thiophen-2-yl)cyclopropan-1-ol.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure cyclopropanol.
Expected Yield: 70-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Oxidation of 1-(Thiophen-2-yl)cyclopropan-1-ol to this compound
This section describes the oxidation of the tertiary cyclopropanol to the target carboxylic acid. A common and effective method for this transformation is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone).[9]
Reaction Scheme:
Caption: Jones oxidation of 1-(thiophen-2-yl)cyclopropan-1-ol.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| 1-(Thiophen-2-yl)cyclopropan-1-ol | 140.20 | 5.0 | 0.70 g | From Part 1 |
| Acetone | 58.08 | - | 30 mL | Reagent grade |
| Jones Reagent (prepared as below) | - | ~12.5 | ~5 mL | Corrosive and toxic, handle with care |
| Isopropanol | 60.10 | - | ~2 mL | For quenching excess oxidant |
| Diethyl ether (for extraction) | - | - | 3 x 30 mL | |
| Saturated aqueous sodium bicarbonate (NaHCO3) | - | - | 3 x 20 mL | For extraction of the acid |
| 6 M Hydrochloric acid (HCl) | - | - | As needed | For acidification |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | - | - | For drying |
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully dilute with distilled water to a final volume of 100 mL. Caution: This reagent is highly corrosive and a strong oxidant. Prepare in a fume hood and wear appropriate personal protective equipment.
Procedure:
-
Dissolve 1-(thiophen-2-yl)cyclopropan-1-ol (0.70 g, 5.0 mmol) in acetone (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/brown. Maintain the temperature below 10 °C during the addition.
-
Continue adding the Jones reagent until the orange color persists for about 15 minutes, indicating that the oxidation is complete.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green precipitate forms.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water (30 mL) and diethyl ether (30 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic byproducts.
-
Combine the aqueous layers and cool in an ice bath.
-
Carefully acidify the aqueous solution to pH 1-2 with 6 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the acidic aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure carboxylic acid.
Expected Yield: 60-75%
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The described methods are based on well-established chemical transformations and have been designed to be reproducible and scalable.
References
- Klimko, Y., Pisanenko, D., Koshchii, I., & Levandovskii, I. (2023).
- Kulinkovich, O. G. (2022). Kulinkovich Reaction. YouTube.
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
- Wikipedia. (2023). Kulinkovich reaction.
- NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples.
- Cha, J. K. (2014). Ti (II) Mediated Reactions in Organic Chemistry. SlideServe.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- MDPI. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2011).
- Xi'an Jiaotong-Liverpool University (XJTLU). (n.d.). Sustainable Catalysis with Titanium: Mechanistic Study of Ti-Catalyzed Cyclopropanation of Carboxylic Compounds with Alkenes.
- ResearchGate. (2025). Enantioselective cyclopropanation of carboxylic esters with alkyl magnesium bromides in the presence of titanium(IV) (4R,5R)
- LibreTexts Chemistry. (2023).
- Google Patents. (n.d.).
- MDPI. (2024).
- Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes.
- National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids.
- Der Pharma Chemica. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey.
- PMC - NIH. (n.d.). Synthesis and reactions of di(thiophen-2-yl)
- RSC Publishing. (n.d.).
- Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins.
- ChemSynthesis. (2025). 1-thiophen-2-yl-but-3-en-1-ol.
- ChemicalBook. (n.d.). 1-(thiophen-2-yl)prop-2-en-1-ol synthesis.
- Google Patents. (n.d.).
Sources
- 1. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistas.udes.edu.co [revistas.udes.edu.co]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. slideserve.com [slideserve.com]
- 8. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Application Notes and Protocols for the Asymmetric Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Introduction: The Significance of the Thienylcyclopropane Scaffold
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid scaffold represents a confluence of two medicinally significant moieties: the thiophene ring and the cyclopropane ring.
Thiophene, a sulfur-containing aromatic heterocycle, is a well-established bioisostere for the phenyl ring and is a core component of numerous blockbuster drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][2][3] Its presence can enhance metabolic stability, modulate electronic properties, and provide key hydrogen bonding interactions.[2] The cyclopropane ring, a small, strained carbocycle, has gained immense traction in medicinal chemistry for its ability to impart conformational rigidity, improve metabolic stability, and serve as a non-classical bioisostere for gem-dimethyl groups or alkynes.[4][5] The fusion of these two motifs in a stereochemically defined manner offers a unique three-dimensional architecture that can explore chemical space inaccessible to more planar structures, making the asymmetric synthesis of such compounds a topic of considerable interest for researchers in medicinal and synthetic chemistry.
This document provides a detailed guide to the asymmetric synthesis of 1-(thiophen-2-yl)cyclopropanecarboxylic acid, focusing on a highly effective rhodium-catalyzed cyclopropanation. It offers in-depth mechanistic insights, a comprehensive experimental protocol, and a discussion of alternative synthetic strategies.
Strategic Overview: Pathways to Enantiopure Thienylcyclopropanes
The creation of the chiral quaternary center on the cyclopropane ring is the principal stereochemical challenge. Several modern synthetic strategies can be employed to address this, primarily falling into two categories: catalytic asymmetric cyclopropanation and chiral auxiliary-controlled diastereoselective cyclopropanation.
-
Catalytic Asymmetric Approach: This is often the most elegant and atom-economical method. It relies on a chiral catalyst to control the facial selectivity of the cyclopropanation reaction between an alkene and a carbene precursor. Dirhodium(II) complexes, particularly those with chiral carboxylate or carboxamidate ligands, have emerged as exceptionally powerful catalysts for these transformations.[6][7][8]
-
Chiral Auxiliary Approach: This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled.[9][10][11] While requiring additional synthetic steps, this method can be robust and predictable.
This guide will focus on the catalytic approach, specifically utilizing the highly effective dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) [Rh₂(S-DOSP)₄] catalyst, which has demonstrated exceptional performance for this class of transformation.[6]
Core Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
The recommended strategy involves the reaction of a thiophene-substituted diazoacetate with an alkene, such as styrene, in the presence of a chiral dirhodium catalyst. The Davies group has shown that Rh₂(S-DOSP)₄ is a superior catalyst for the cyclopropanation of heteroaryldiazoacetates, providing excellent levels of both diastereoselectivity and enantioselectivity.[6]
Overall Workflow
The synthesis can be visualized as a three-stage process: preparation of the diazoacetate precursor, the key asymmetric cyclopropanation, and subsequent hydrolysis to the target carboxylic acid.
Mechanism of Rhodium-Catalyzed Cyclopropanation
The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with the diazoacetate. This step involves the expulsion of dinitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate. This electrophilic carbene is the key species that transfers the thiophenyl-carbene moiety to the alkene.
The chiral ligands on the dirhodium catalyst create a C₂-symmetric chiral environment around the active site. This environment dictates the trajectory of the approaching alkene, forcing it to attack one of the two prochiral faces of the carbene intermediate preferentially. The reaction proceeds through a concerted, albeit asynchronous, transition state to form the cyclopropane ring.[6] The catalyst is then regenerated, allowing it to enter the next catalytic cycle.
Data Presentation: Catalyst Performance
The choice of catalyst is critical for achieving high stereoselectivity. The Davies prolinate-based catalysts, particularly Rh₂(S-DOSP)₄, have proven to be exceptionally effective for reactions involving donor/acceptor carbenes derived from heteroaryldiazoacetates.
| Entry | Diazoacetate | Alkene | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Ethyl 2-diazo-2-(thiophen-2-yl)acetate | Styrene | Rh₂(S-DOSP)₄ | 75 | >95:5 | 96 | [6] |
| 2 | Ethyl 2-diazo-2-(furan-2-yl)acetate | Styrene | Rh₂(S-DOSP)₄ | 80 | >95:5 | 98 | [6] |
| 3 | Ethyl 2-diazo-2-(pyridin-3-yl)acetate | Styrene | Rh₂(S-DOSP)₄ | 68 | >95:5 | 96 | [6] |
Table 1: Performance of Rh₂(S-DOSP)₄ in the asymmetric cyclopropanation of various heteroaryldiazoacetates with styrene. Data extracted from Davies & Townsend, 2001.[6]
Experimental Protocols
Safety Precaution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a blast shield. Avoid ground glass joints and contact with sharp metal objects. It is recommended to prepare and use them in solution without isolation.
Protocol 1: Synthesis of Ethyl 2-diazo-2-(thiophen-2-yl)acetate
This procedure is adapted from standard methods for the synthesis of aryldiazoacetates.
-
Preparation of Ethyl 2-amino-2-(thiophen-2-yl)acetate: This precursor can be synthesized from ethyl 2-(thiophen-2-yl)acetate via standard α-amination protocols or from thiophene-2-carboxaldehyde via a Strecker synthesis followed by esterification.
-
Diazotization:
-
To a stirred solution of ethyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water at 0 °C, add sodium nitrite (1.2 eq) as an aqueous solution.
-
Slowly add an aqueous acid (e.g., dilute H₂SO₄) dropwise, maintaining the temperature at 0-5 °C.[12]
-
Monitor the reaction by TLC until the starting amino ester is consumed.
-
Separate the organic layer. Wash the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).
-
The resulting yellow oil is the crude ethyl 2-diazo-2-(thiophen-2-yl)acetate, which should be used immediately in the next step without further purification.
-
Protocol 2: Rh₂(S-DOSP)₄-Catalyzed Asymmetric Cyclopropanation
This protocol is based on the conditions reported by Davies and Townsend.[6]
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst Rh₂(S-DOSP)₄ (0.1–1.0 mol%).
-
Add anhydrous solvent (e.g., dichloromethane or hexanes).
-
Add the alkene (e.g., styrene, 5.0 eq).
-
-
Diazo Addition:
-
Dissolve the freshly prepared crude ethyl 2-diazo-2-(thiophen-2-yl)acetate (1.0 eq) in the same anhydrous solvent.
-
Add the diazoacetate solution to the reaction mixture dropwise via a syringe pump over several hours (e.g., 4-6 hours) at room temperature. Slow addition is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, minimizing side reactions such as dimer formation.
-
-
Work-up and Purification:
-
Once the addition is complete, stir the reaction for an additional hour or until TLC analysis indicates complete consumption of the diazo compound.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired cyclopropane ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
-
Protocol 3: Saponification to the Carboxylic Acid
-
Hydrolysis:
-
Dissolve the purified ethyl 1-(thiophen-2-yl)-2-phenylcyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
-
Work-up:
-
Quench the reaction with dilute HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 1-(thiophen-2-yl)-2-phenylcyclopropanecarboxylic acid.
-
Alternative Synthetic Strategies
While the rhodium-catalyzed approach is highly efficient, other methods can provide access to the target scaffold, potentially with different stereochemical outcomes or substrate scope.
Cobalt-Porphyrin Catalysis
Chiral cobalt(II)-porphyrin complexes have emerged as powerful catalysts for asymmetric cyclopropanation, often exhibiting complementary reactivity and selectivity to rhodium catalysts.[13][14] These systems typically operate via a metalloradical mechanism.[13] This can be particularly advantageous for certain substrates and may offer different diastereoselectivity compared to the concerted pathway of rhodium carbenes.
Chiral Auxiliary-Mediated Synthesis
An alternative to a catalytic asymmetric approach is the use of a chiral auxiliary.[15][16] In this strategy, thiophen-2-ylacetic acid would be coupled to a chiral alcohol, such as (-)-8-phenylmenthol or an Evans oxazolidinone.[9][15] The resulting chiral ester would then be subjected to a diastereoselective cyclopropanation reaction (e.g., a Simmons-Smith reaction or a Michael-initiated ring closure). The steric bulk of the auxiliary would direct the incoming reagents to one face of the molecule. Finally, the auxiliary would be cleaved via hydrolysis to reveal the enantiomerically enriched carboxylic acid. This method, while longer, can be highly effective and predictable.
Conclusion
The asymmetric synthesis of this compound provides access to a valuable scaffold for medicinal chemistry. The dirhodium(II)-catalyzed cyclopropanation using Rh₂(S-DOSP)₄ stands out as a highly efficient and stereoselective method, delivering the desired product in high yield and enantiopurity. The detailed protocols provided herein offer a robust starting point for researchers aiming to synthesize this and related chiral thienylcyclopropane derivatives. The discussion of alternative strategies using cobalt catalysis or chiral auxiliaries provides additional avenues for exploration, ensuring a versatile synthetic toolkit for accessing these promising molecules.
References
- Davies, H. M. L., & Townsend, R. J. (2001). Catalytic Asymmetric Cyclopropanation of Heteroaryldiazoacetates. The Journal of Organic Chemistry, 66(20), 6595–6603. [Link]
- Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2015). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 6(9), 5285–5289. [Link]
- Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2015). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 6(9), 5285-5289. [Link]
- Zhu, S., Jordan, J. T., & Zhang, X. P. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes.
- Lindsay, V. N. G., Nicolas, C., & Davies, H. M. L. (2010). Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates. Journal of the American Chemical Society, 132(48), 17211–17215. [Link]
- Ye, S., Tang, Y., & Dai, L. X. (2001). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (-)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry, 66(17), 5717–5722. [Link]
- Womack, E. B., & Nelson, A. B. (1944).
- Doyle, M. P. (2006). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. ACS Chemical Biology, 1(2), 83-85. [Link]
- Searle, N. E. (1958).
- Rebreyend, C., et al. (2021). Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions. Chemistry – A European Journal, 27(25), 7336-7344. [Link]
- Praly, J. P., & Carret, G. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition, 61(8), e202114250. [Link]
- Rebreyend, C., et al. (2021). Controlling the Activity of a Caged Cobalt-Porphyrin-Catalyst in Cyclopropanation Reactions with Peripheral Cage Substituents. Chemistry – A European Journal, 27(41), 10706-10712. [Link]
- Ye, S., Tang, Y., & Dai, L. X. (2001). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. The Journal of organic chemistry, 66(17), 5717–5722. [Link]
- Maxwell, J. L., & Kodadek, T. (1991). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Organometallics, 10(1), 4-6. [Link]
- Cohen, J. B. (1920). Preparation of ethyl diazoacetate. Practical organic chemistry, 94-95. [Link]
- Gutmann, B., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1863–1868. [Link]
- Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Press Release. [Link]
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
- Hirose, J., et al. (2005). Cobalt carbaporphyrin-catalyzed cyclopropanation.
- Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]
- Mondal, D., & Ghorai, M. K. (2023). Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Organic & Biomolecular Chemistry, 21(24), 4966-4988. [Link]
- Wikipedia contributors. (2023). Ethyl diazoacetate. Wikipedia, The Free Encyclopedia. [Link]
- Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene.
- Aggarwal, V. K., et al. (2000). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (19), 3267-3276. [Link]
Sources
- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates. | Semantic Scholar [semanticscholar.org]
- 8. Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 10. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 14. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Multi-Step Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid from 2-Bromothiophene
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 1-(thiophen-2-yl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route commences with the readily available and cost-effective starting material, 2-bromothiophene. The strategy is built upon a logical sequence of well-established organic transformations, including Grignard reagent formation, chlorination, cyanation, a key phase-transfer catalyzed cyclopropanation, and final nitrile hydrolysis. This document offers detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, and includes troubleshooting insights to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Introduction: Significance and Synthetic Strategy
Cyclopropane rings are privileged structural motifs in medicinal chemistry. Their unique conformational rigidity, combined with the distinct electronic properties of the strained three-membered ring, allows them to serve as versatile bioisosteres for phenyl groups or gem-dimethyl units, often leading to improved metabolic stability, binding affinity, and cell permeability of drug candidates. When appended to a heteroaromatic scaffold like thiophene, the resulting 1-(thiophen-2-yl)cyclopropane core becomes a highly sought-after fragment in the design of novel therapeutics.
Synthesizing this target molecule presents a non-trivial challenge, requiring a strategic introduction of the cyclopropane ring onto the thiophene core. Direct cyclopropanation of the aromatic ring is not feasible. Therefore, this guide details a robust and logical four-step strategy starting from 2-bromothiophene. The overall workflow is designed for both scalability and high fidelity, transforming the simple starting material into the significantly more complex and valuable carboxylic acid product.
Overall Synthetic Workflow
The synthesis is logically divided into two main parts: the construction of a key acetonitrile intermediate and its subsequent conversion to the final product.
Figure 1: Overall synthetic workflow from 2-bromothiophene to the target acid.
Part 1: Synthesis of the Key Intermediate: 2-(Thiophen-2-yl)acetonitrile
This part focuses on converting 2-bromothiophene into an intermediate with an activated methylene group, which is essential for the subsequent cyclopropanation.
Step 1.1: Grignard Formation and Formylation to (Thiophen-2-yl)methanol
Causality and Expertise: The initial transformation leverages the robust and highly reliable Grignard reaction to convert the electrophilic aryl bromide into a potent carbon nucleophile (2-thienylmagnesium bromide). This is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. The subsequent reaction with paraformaldehyde serves as a controlled method to introduce a single hydroxymethyl (-CH₂OH) group onto the thiophene ring, providing the necessary handle for the next steps.
Protocol 1.1: (Thiophen-2-yl)methanol
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip it with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Grignard Initiation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. If the reaction does not initiate (slight warming, disappearance of iodine color), gently warm the flask with a heat gun.
-
Grignard Formation: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, carefully depolymerize paraformaldehyde (1.5 eq) by heating and pass the resulting formaldehyde gas through the Grignard solution via a cannula, or add dried paraformaldehyde powder portion-wise.
-
Work-up: After stirring for 2 hours at room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude (thiophen-2-yl)methanol can be purified by vacuum distillation or column chromatography.
Step 1.2: Chlorination to 2-(Chloromethyl)thiophene
Causality and Expertise: The hydroxyl group of an alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution with cyanide, it must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the alcohol to form a chlorosulfite intermediate, which readily undergoes an Sₙ2 or Sₙi reaction to yield the alkyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A small amount of a base like pyridine is often used to neutralize the HCl generated.
Protocol 1.2: 2-(Chloromethyl)thiophene
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Maintain an inert (N₂) atmosphere.
-
Reagent Charging: Dissolve (thiophen-2-yl)methanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Reagent Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel. Control the addition rate to maintain the temperature below 5 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto ice water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The product is often unstable and should be used immediately in the next step without extensive purification.
Step 1.3: Cyanation to 2-(Thiophen-2-yl)acetonitrile
Causality and Expertise: This step is a classic Sₙ2 reaction where the highly nucleophilic cyanide ion displaces the chloride leaving group. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical as it solvates the cation (Na⁺) but not the anion (CN⁻), leaving the cyanide nucleophile "naked" and highly reactive, thus accelerating the reaction rate. Extreme caution must be exercised when handling cyanide salts.
Protocol 1.3: 2-(Thiophen-2-yl)acetonitrile
-
Safety First: All operations involving sodium cyanide must be performed in a certified chemical fume hood. Have a cyanide quench solution (e.g., alkaline bleach or ferrous sulfate) readily available.
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.5 eq) in DMSO.
-
Reagent Addition: Add the crude 2-(chloromethyl)thiophene solution (1.0 eq) in a small amount of DMSO dropwise to the cyanide solution at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Purification: Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate. Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield the key intermediate, 2-(thiophen-2-yl)acetonitrile.
Part 2: Cyclopropanation and Final Hydrolysis
With the key intermediate in hand, the focus shifts to constructing the cyclopropane ring and converting the nitrile to the target carboxylic acid.
Step 2.1: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile
Causality and Expertise: This is the pivotal cyclopropanation step. The protons on the carbon adjacent to both the thiophene ring and the nitrile group are acidic. A strong base deprotonates this position to generate a stabilized carbanion. This carbanion then acts as a nucleophile in a tandem reaction with 1,2-dibromoethane: an initial Sₙ2 attack displaces one bromide, followed by a rapid intramolecular Sₙ2 reaction that closes the three-membered ring.[1] Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is a highly effective and practical method. The PTC transports the hydroxide ion from the aqueous phase (50% NaOH) into the organic phase, allowing deprotonation to occur efficiently without requiring anhydrous solvents or hazardous bases like sodium hydride.
Sources
Application Note: High-Purity Isolation of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid for Pharmaceutical Research and Development
Abstract
1-(Thiophen-2-yl)cyclopropanecarboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for acid-base extraction, recrystallization, and column chromatography. Furthermore, it outlines systematic procedures for purity assessment using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), ensuring the isolated compound meets the stringent quality requirements of the pharmaceutical industry.
Introduction: The Significance of Purity
The unique structural motif of a thiophene ring coupled with a cyclopropanecarboxylic acid moiety imparts specific physicochemical properties that are leveraged in drug design. The thiophene ring can engage in various intermolecular interactions, while the cyclopropane scaffold provides conformational rigidity and metabolic stability. Given its role as a key intermediate, ensuring the high purity of this compound is a critical first step in any synthetic campaign. This application note is designed to provide researchers, scientists, and drug development professionals with the necessary tools and knowledge to confidently purify and analyze this important compound.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Rationale for Purification |
| Molecular Formula | C₈H₈O₂S | |
| Molecular Weight | 168.21 g/mol | |
| Appearance | Typically a solid at room temperature. | Physical state dictates handling and purification choices. |
| Acidity (pKa) | Estimated to be around 4-5, similar to other carboxylic acids.[1][2] | The acidic nature is the cornerstone of purification by acid-base extraction.[1][2][3][4][5] |
| Solubility | Expected to be soluble in many organic solvents and aqueous base. | Differential solubility is exploited in both extraction and recrystallization.[1][2] |
Common Impurities: The crude product may contain unreacted starting materials from its synthesis, such as precursors to the thiophene or cyclopropane ring, as well as side-products from the synthetic route.[6][7][8] These impurities can be either acidic, basic, or neutral in nature.
Purification Strategies: A Multi-faceted Approach
The purification of this compound is best approached with a combination of techniques, each targeting different types of impurities. The choice of method will depend on the nature and quantity of the impurities present.
Diagram: Overall Purification Workflow
Caption: A typical workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[1][2][3][4][5]
Principle: this compound is deprotonated by a weak base to form a water-soluble carboxylate salt.[2][4] Neutral impurities remain in the organic phase, while basic impurities can be removed by a subsequent wash with a dilute acid. The desired carboxylic acid is then regenerated by acidification of the aqueous layer, causing it to precipitate out.[4]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic phase.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid.
-
Combine Aqueous Layers: Combine all the aqueous extracts. At this stage, the organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1M HCl) with stirring until the solution becomes acidic (pH ~2), which can be confirmed with litmus paper.
-
Precipitation and Isolation: The pure this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[9][10]
Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[10]
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a mixed solvent system, such as ethanol/water or acetone/hexane, is often effective.[9][11]
Step-by-Step Protocol:
-
Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or acetone) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few more drops of the primary solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
For challenging separations where impurities have similar properties to the desired compound, column chromatography is the method of choice.[12][13][14]
Principle: The crude mixture is passed through a column packed with a stationary phase (typically silica gel). A mobile phase (eluent) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
System Selection:
-
Stationary Phase: Silica gel is commonly used for the purification of carboxylic acids.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. To prevent streaking of the acidic compound, a small amount of acetic acid or formic acid (e.g., 0.5-1%) is often added to the eluent.[15][16]
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment: Ensuring Quality
Rigorous analytical testing is essential to confirm the purity of the isolated this compound.
Diagram: Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of a purification and assessing the purity of the final product.[15][17]
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%).
-
Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate).
Expected Results:
| Sample | Observation | Interpretation |
| Crude Product | Multiple spots observed. | Presence of impurities. |
| Purified Product | A single, well-defined spot. | High purity. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for determining the purity of a compound.[18][19][20][21]
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[19]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Expected Results:
| Sample | Observation | Interpretation |
| Crude Product | Multiple peaks in the chromatogram. | Presence of impurities. |
| Purified Product | A single major peak with an area >98%. | High purity. |
NMR Spectroscopy and Mass Spectrometry
For unequivocal structural confirmation and molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
-
¹H NMR: The spectrum should exhibit characteristic signals for the thiophene, cyclopropane, and carboxylic acid protons.[22][23][24][25] The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift (δ 10-12 ppm).[23]
-
¹³C NMR: The spectrum will show the expected number of carbon signals, including the characteristic carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).[23]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (168.21 g/mol ).[26][27][28][29][30]
Conclusion
The purification of this compound to a high degree of purity is an achievable and essential task for its successful application in research and development. By employing a systematic approach that combines appropriate purification techniques like acid-base extraction, recrystallization, and, if necessary, column chromatography, followed by rigorous analytical assessment, researchers can ensure the quality and reliability of this critical synthetic intermediate. The protocols and guidelines presented in this application note provide a solid foundation for achieving high-purity this compound, thereby facilitating the advancement of pharmaceutical discovery and development.
References
- Wikipedia. (n.d.). Acid–base extraction.
- Fiveable. (n.d.). Acid-Base Extraction Definition.
- Bionity. (n.d.). Acid-base extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- ACS Publications. (n.d.). Preparative thin-layer chromatography and high-resolution mass spectrometry of crude oil carboxylic acids.
- Taylor & Francis Online. (2007). Thin Layer and High Performance Column Liquid Chromatographic Analysis of Selected Carboxylic Acids in Standards and from Helisoma trivolvis.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Reddit. (2023). carboxylic acid TLC.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- Google Patents. (n.d.). Process for the preparation of cyclopropane carboxylic acids and esters.
- The Good Scents Company. (n.d.). cyclopropanecarboxylic acid.
- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
- SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
- NIH. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
- International Journal of Pharmaceutical Chemistry and Analysis. (2019). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid.
- ResearchGate. (n.d.). HPLC and UHPLC parameters for the determination of selected carbapenems.
- Wikipedia. (n.d.). Cyclopropane carboxylic acid.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- National Institute of Standards and Technology. (n.d.). Thiophene.
- ResearchGate. (n.d.). The structure and electron ionization mass spectra of cyclopropaneoctanoic acid 2-hexyl methyl ester (a), cis-10.
- ResearchGate. (2025). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines.
- PubChem. (n.d.). Ethyl cyclopropanecarboxylate.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Acid-base extraction [bionity.com]
- 3. fiveable.me [fiveable.me]
- 4. magritek.com [magritek.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 20. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications - Int J Pharm Chem Anal [ijpca.org]
- 22. organicchemistrydata.org [organicchemistrydata.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 1-Hydroxy-1-cyclopropanecarboxylic acid(17994-25-1) 1H NMR [m.chemicalbook.com]
- 25. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Thiophene [webbook.nist.gov]
- 29. researchgate.net [researchgate.net]
- 30. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution ¹H NMR Analysis of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Introduction
1-(Thiophen-2-yl)cyclopropanecarboxylic acid is a novel small molecule incorporating a thiophene heterocycle and a cyclopropane ring, moieties of significant interest in medicinal chemistry and materials science. The thiophene ring is a common scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring, while the cyclopropane ring introduces conformational rigidity and unique electronic properties.[1][2] Accurate structural elucidation of this compound is paramount for its application in drug development and materials research. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its molecular structure. This application note provides a detailed guide to the ¹H NMR analysis of this compound, including theoretical predictions, a comprehensive experimental protocol, and an in-depth analysis of the expected spectrum.
Theoretical ¹H NMR Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the thiophene ring, the cyclopropane ring, and the carboxylic acid group.
-
Thiophene Protons (H-3', H-4', H-5'): The three protons on the thiophene ring are expected to resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. Due to the electron-withdrawing nature of the substituted cyclopropyl group at the 2-position, the chemical shifts of these protons will be influenced. The proton at the 5'-position (H-5') is expected to be the most downfield, followed by H-3' and H-4'. The coupling pattern will be a characteristic set of doublets of doublets, arising from ortho, meta, and para-like couplings.
-
Cyclopropane Protons (H-2, H-3): The protons on the cyclopropane ring are known to exhibit unusually shielded (upfield) chemical shifts due to the ring current effect of the three-membered ring.[3][4] In the case of this compound, the presence of the deshielding thiophene and carboxylic acid groups will shift these protons downfield compared to unsubstituted cyclopropane (δ 0.22 ppm). The four protons on the cyclopropane ring are diastereotopic and will present as two distinct sets of multiplets. The geminal and vicinal coupling constants are characteristic for substituted cyclopropanes.[5]
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of δ 10-12 ppm.[6][7][8] This signal's position and broadness can be influenced by concentration and the choice of solvent due to hydrogen bonding.
Experimental Protocol
This section outlines a detailed protocol for the preparation and ¹H NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for the analysis of this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may improve the solubility of the carboxylic acid and sharpen the -COOH proton signal.
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a homogeneous solution.
¹H NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons, especially the slowly relaxing quaternary carbons.
-
Acquisition Time (aq): 2-4 seconds for good digital resolution.
-
Spectral Width (sw): A spectral width of at least 15 ppm to encompass the entire range of proton signals, including the downfield carboxylic acid proton.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically phase correct the spectrum to obtain a flat baseline and pure absorption signals.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each proton signal.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR data for this compound. These values are estimations based on the analysis of similar structures and known substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -COOH | 10.0 - 12.0 | broad singlet | - | 1H |
| H-5' | ~7.2 - 7.4 | dd | J ≈ 5.0, 1.2 | 1H |
| H-3' | ~7.0 - 7.2 | dd | J ≈ 3.6, 1.2 | 1H |
| H-4' | ~6.9 - 7.1 | dd | J ≈ 5.0, 3.6 | 1H |
| H-2a, H-3a | ~1.6 - 1.8 | m | - | 2H |
| H-2b, H-3b | ~1.3 - 1.5 | m | - | 2H |
Interpretation:
-
The broad singlet between δ 10.0 and 12.0 ppm is a clear indicator of the carboxylic acid proton.
-
The three signals in the aromatic region (δ 6.9 - 7.4 ppm) correspond to the thiophene protons. The characteristic doublet of doublets pattern arises from their mutual coupling.
-
The two multiplets in the upfield region (δ 1.3 - 1.8 ppm) are assigned to the four diastereotopic protons of the cyclopropane ring. The complexity of these multiplets is due to both geminal and vicinal couplings.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹H NMR analysis.
Molecular Structure and Proton Assignments
Caption: Structure and proton assignments.
Conclusion
This application note provides a comprehensive framework for the ¹H NMR analysis of this compound. By understanding the theoretical basis of the expected spectrum and following the detailed experimental protocol, researchers can confidently confirm the structure and purity of this compound. The predicted spectral data serves as a valuable reference for the interpretation of experimental results, facilitating the advancement of research and development in fields utilizing this novel molecule.
References
- JoVE. (2026, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
- Royal Society of Chemistry. Supporting Online Material.
- Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants....
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118).
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ElectronicsAndBooks. Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1.
- DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr.
- Chemistry LibreTexts. (2023, November 23). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- RSC Publishing. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications.
- PMC - NIH. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights.
- MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- PMC - NIH. Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp.
- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- MDPI. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs).
Sources
- 1. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid as a Selective Chemical Probe for Carnitine Palmitoyltransferase 1 (CPT1)
Authored by: Senior Application Scientist
Introduction: A Novel Probe for Interrogating Fatty Acid Metabolism
Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for life. Dysregulation of metabolic pathways is a hallmark of numerous diseases, including cancer, type 2 diabetes, and cardiovascular disorders. Fatty acid oxidation (FAO) is a critical catabolic process that provides energy, particularly during periods of fasting or high energy demand. The entry of long-chain fatty acids into the mitochondria for β-oxidation is the rate-limiting step of FAO and is controlled by the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[1][2]
CPT1 exists in three isoforms with distinct tissue distributions: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[3][4] Its pivotal role in metabolism makes it an attractive therapeutic target.[5] To facilitate the study of CPT1 function and the development of new therapeutics, highly selective chemical probes are indispensable.
This document introduces 1-(Thiophen-2-yl)cyclopropanecarboxylic acid as a potent and selective inhibitor of CPT1. The structural motif of cyclopropane carboxylic acid is known to be involved in the inhibition of mitochondrial fatty acid β-oxidation.[6] This novel probe offers researchers a valuable tool to investigate the physiological and pathophysiological roles of CPT1. These application notes provide detailed protocols for the characterization of this inhibitor and its use in both biochemical and cell-based assays.
Hypothesized Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of CPT1 with respect to its substrate, palmitoyl-CoA. The cyclopropane ring mimics a structural component of the natural substrate, allowing the molecule to bind to the active site of CPT1. The thiophene group likely contributes to the binding affinity and selectivity of the compound. By occupying the active site, the probe prevents the binding of long-chain fatty acyl-CoAs, thereby inhibiting their conversion to acylcarnitines and subsequent transport into the mitochondria for oxidation.
Figure 1. Hypothesized mechanism of action of this compound as a CPT1 inhibitor.
Biochemical Characterization of this compound
Protocol 1: In Vitro CPT1 Activity Assay (Radiometric)
This radiometric assay is the gold standard for measuring CPT1 activity by quantifying the formation of radiolabeled acylcarnitine from radiolabeled carnitine.[7]
Materials:
-
Isolated mitochondria from tissue or cells
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES (pH 7.4), 1 mM EGTA
-
This compound stock solution (in DMSO)
-
Stop Solution: 1 M HCl
-
Wash Buffer: PBS
-
Scintillation fluid and vials
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from your tissue of interest (e.g., liver, muscle) or cultured cells using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation using a BCA or Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final reaction volume:
-
50 µL of 2x Assay Buffer
-
10 µL of mitochondrial suspension (20-50 µg protein)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
Add water to a final volume of 90 µL.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of a substrate mix containing:
-
100 µM Palmitoyl-CoA
-
500 µM L-carnitine
-
0.5 µCi [³H]L-carnitine
-
-
Incubation: Incubate at 37°C for 5-10 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution (1 M HCl).
-
Separation: Apply the reaction mixture to a glass fiber filter pre-wetted with PBS. Wash the filter extensively with PBS to remove unincorporated [³H]L-carnitine.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the CPT1 activity as nmol/min/mg protein. To determine the IC50 value of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
| Parameter | Recommended Range |
| Mitochondrial Protein | 20-50 µ g/reaction |
| Palmitoyl-CoA | 50-100 µM |
| L-carnitine | 400-500 µM |
| [³H]L-carnitine | 0.5-1.0 µCi/reaction |
| Incubation Time | 5-15 minutes |
| Incubation Temperature | 37°C |
Cell-Based Assays for Assessing CPT1 Inhibition
Protocol 2: Cellular Fatty Acid Oxidation (FAO) Assay
This protocol measures the effect of this compound on the rate of FAO in intact cells using a radiolabeled fatty acid.[8][9]
Materials:
-
Adherent cells cultured in a 96-well plate
-
[1-¹⁴C]Palmitic acid
-
BSA, fatty acid-free
-
Seahorse XF Base Medium (or similar) supplemented with L-carnitine and glucose
-
This compound stock solution
-
Etomoxir (positive control)[10]
-
96-well microplate for scintillation counting
-
Scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing various concentrations of this compound or controls (DMSO, Etomoxir). Incubate for 1-4 hours.
-
FAO Measurement:
-
Prepare the FAO measurement medium containing [1-¹⁴C]Palmitic acid complexed to BSA.
-
Remove the treatment medium and add the FAO measurement medium to each well.
-
Seal the plate and incubate at 37°C for 2-4 hours.
-
-
CO₂ Trapping: After incubation, add a trapping agent for ¹⁴CO₂ (e.g., a filter paper soaked in NaOH) to each well.
-
Reaction Termination: Inject perchloric acid into each well to stop the reaction and release the trapped ¹⁴CO₂.
-
Quantification: Transfer the filter paper to a scintillation vial and measure the radioactivity.
Figure 2. Workflow for the cellular fatty acid oxidation assay.
Protocol 3: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol assesses the impact of CPT1 inhibition on mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time.[11]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplate
-
Seahorse XF Base Medium
-
Substrates: Palmitate-BSA conjugate, Glucose, Glutamine
-
Inhibitors: this compound, Etomoxir, Oligomycin, FCCP, Rotenone/Antimycin A
-
L-carnitine
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with substrates (e.g., palmitate, glucose, glutamine) and L-carnitine.
-
Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Seahorse XF Assay:
-
Load the injection ports of the sensor cartridge with the compounds:
-
Port A: this compound or Etomoxir
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
-
Data Analysis:
-
The Seahorse software will calculate OCR in real-time.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in OCR upon injection of the probe indicates inhibition of FAO-driven respiration.
-
| Parameter | Typical Concentration |
| Palmitate-BSA | 150 µM |
| Glucose | 10 mM |
| Glutamine | 2 mM |
| L-carnitine | 0.5 mM |
| Oligomycin | 1.0-1.5 µM |
| FCCP | 0.5-1.5 µM |
| Rotenone/Antimycin A | 0.5 µM |
Protocol 4: Cell Viability Assay
This protocol determines the cytotoxic or cytostatic effects of CPT1 inhibition on cells, particularly in cancer cell lines that may be dependent on FAO for survival.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)[12][13]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the stock solution and diluted appropriately in the assay medium to avoid precipitation.
-
Off-target effects: At high concentrations, inhibitors may exhibit off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls.
-
Cell type dependency: The reliance of cells on FAO varies significantly between cell types and culture conditions. The effects of CPT1 inhibition should be investigated in multiple cell lines and under different nutrient conditions (e.g., glucose deprivation).
-
Positive Controls: Always include a well-characterized CPT1 inhibitor, such as Etomoxir, as a positive control to validate the assay system.
Conclusion
This compound is a promising chemical probe for the investigation of CPT1. The protocols outlined in this document provide a comprehensive framework for its biochemical and cellular characterization. By employing these methods, researchers can effectively utilize this novel inhibitor to explore the intricate roles of fatty acid oxidation in health and disease, paving the way for new therapeutic strategies targeting cellular metabolism.
References
- Divakaruni, A.S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols, 2(3), 100673. [Link]
- Coley, A.M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757–17767. [Link]
- Pike, L.S., et al. (2011). Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(6), 726-734. [Link]
- Riss, T.L., et al. (2013). Cell Viability Assays. In: Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD)
- Pike, L.S., et al. (2013). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Enzymology, 542, 391-403. [Link]
- Wolf, N.I., et al. (2011). Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research. American Journal of Physiology-Endocrinology and Metabolism, 301(6), E1095-E1103. [Link]
- Assay Genie. (n.d.). Fatty Acid Oxidation (FAO) Assay Kit Technical Manual. [Link]
- Lopaschuk, G.D., et al. (2017). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Bio-protocol, 7(18), e2548. [Link]
- Assay Genie. (n.d.). Human CPT1A/Carnitine O-palmitoyltransferase 1, liver isoform ELISA Kit. [Link]
- Biomedical Research Service Center. (n.d.). BMR CPT1 Assay Kit. [Link]
- Amsterdam UMC. (n.d.). Carnitine palmitoyltransferase 1 (CPT1). [Link]
- Elabscience. (n.d.). Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit. [Link]
- ResearchGate. (n.d.).
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
- Kennedy, E.J. (2016). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1360, 129-136. [Link]
- Liu, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology, 14, 1155018. [Link]
- Wang, X., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology, 68, 102959. [Link]
- ResearchGate. (n.d.). Structures of hypoglycaemic CPT I inhibitors with substituted... [Link]
- De Sousa, C., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 61(11), 2861-2870. [Link]
- Obici, S., et al. (2003). Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production.
- Kennedy, E.J. (2016). A high-throughput radiometric kinase assay. Methods Mol Biol, 1360, 129-36. [Link]
- Wang, X., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biol, 68, 102959. [Link]
- Kennedy, J.A., et al. (1996). Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochemical Pharmacology, 52(2), 273-280. [Link]
- ResearchGate. (n.d.).
- Zierz, S., et al. (1993). Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A.
- Wikipedia. (n.d.). Carnitine palmitoyltransferase I. [Link]
- Patsnap Synapse. (2024). What are CPT1 inhibitors and how do they work?. [Link]
- MDPI. (2022). An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. [Link]
- Ulrich, R.G., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemico-Biological Interactions, 134(3), 251-270. [Link]
Sources
- 1. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. bmrservice.com [bmrservice.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 6. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Scaffold as a Versatile Intermediate in Drug Synthesis
Introduction: The Strategic Value of Thiophene and Cyclopropane Moieties
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the thiophene ring and the cyclopropane group stand out for their unique and beneficial properties. The thiophene ring often serves as a bioisostere for a phenyl group, offering a similar size and shape but with altered electronic properties and metabolic profile, which can enhance potency or mitigate toxicity. The cyclopropane group, a small, strained carbocycle, provides conformational rigidity, metabolic stability, and a three-dimensional character that can improve binding affinity and cell permeability.[1][2]
This guide focuses on 1-(Thiophen-2-yl)cyclopropanecarboxylic acid , a chemical intermediate that powerfully combines these two high-value moieties. While not a direct precursor to a major marketed drug itself, it represents a critical structural scaffold. Its true value lies in its role as a versatile building block for creating diverse chemical libraries and as an analogue to key intermediates used in the synthesis of blockbuster drugs. We will explore its synthesis, characterization, and potential applications, drawing a parallel to the industrial synthesis of Prasugrel, an antiplatelet agent whose structure is built upon these foundational chemical principles.[3][4]
Section 1: Physicochemical Properties & Quality Control
Ensuring the identity and purity of a starting intermediate is a foundational principle of any robust synthetic protocol. The quality of this compound directly impacts the yield, purity, and impurity profile of subsequent reaction steps.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 90111-23-2 | [5] |
| Molecular Formula | C₈H₈O₂S | [5] |
| Molecular Weight | 168.21 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Boiling Point | Not readily available | [5] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | - |
Spectroscopic Characterization
A self-validating protocol requires rigorous analytical confirmation of the intermediate's structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the δ 6.8-7.5 ppm region), and complex multiplets for the diastereotopic protons of the cyclopropane ring (typically in the δ 1.0-2.0 ppm region). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon around 170-180 ppm, along with signals for the thiophene and cyclopropane carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show the deprotonated molecule [M-H]⁻ at m/z ≈ 167.02. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: A strong, broad absorption band between 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.
Section 2: Synthesis of this compound
The synthesis of this intermediate can be approached through several established organic chemistry transformations. One logical and common approach is the cyclopropanation of an activated thiophene derivative.
Causality in Experimental Design
The chosen synthetic route involves a phase-transfer-catalyzed (PTC) reaction. This method is selected for its operational simplicity, mild reaction conditions, and ability to bring together reactants from different phases (aqueous and organic), which is ideal for industrial scalability. The use of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the diethyl malonate.[6]
Protocol 2.1: Synthesis via Malonic Ester Cyclopropanation
This protocol outlines a plausible synthesis starting from commercially available materials.
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Triethylbenzylammonium chloride (TEBAC)
-
2-Thiophenecarboxaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Workflow Diagram:
Caption: Synthetic pathway for this compound.
Step-by-Step Procedure:
-
Step 1 - Knoevenagel Condensation: To a solution of 2-thiophenecarboxaldehyde (1 eq.) and diethyl malonate (1.1 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.). Reflux the mixture for 4-6 hours, monitoring by TLC. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product, diethyl 2-(thiophen-2-ylmethylene)malonate, can be purified by column chromatography or used directly in the next step.
-
Step 2 - Cyclopropanation (Corey-Chaykovsky Reaction): Suspend trimethylsulfonium iodide (1.2 eq.) in anhydrous DMSO under a nitrogen atmosphere. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at room temperature, allowing for gas evolution to cease between additions. Stir for 30 minutes. Add a solution of the malonate derivative from Step 1 (1 eq.) in DMSO dropwise. Stir the reaction at room temperature overnight.
-
Step 3 - Work-up: Quench the reaction by carefully pouring it into ice-water. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude diethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate.
-
Step 4 - Hydrolysis and Decarboxylation: Dissolve the crude diester in a 1:1 mixture of ethanol and 5M aqueous sodium hydroxide. Reflux the mixture for 8-12 hours until saponification is complete (monitored by TLC). Cool the reaction to room temperature and acidify carefully with concentrated HCl to pH 1-2. Heat the acidified mixture to reflux for an additional 2-4 hours to induce decarboxylation.
-
Step 5 - Final Purification: Cool the mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford pure this compound.
Section 3: Application in Drug Synthesis - A Case Study of Prasugrel
While this compound is a valuable building block, the industrial synthesis of the antiplatelet drug Prasugrel provides an authoritative case study on the manipulation of a related thienopyridine core and a cyclopropyl-containing side chain.[3][7] Prasugrel is a prodrug that requires in-vivo metabolic activation, involving hydrolysis of an acetate ester and subsequent cytochrome P450-mediated oxidation, to form its active metabolite which irreversibly binds to the P2Y₁₂ receptor.[8]
Prasugrel Synthesis Pathway
The synthesis of Prasugrel is a multi-step process that typically involves the condensation of a key thienopyridine intermediate with a brominated cyclopropyl ketone fragment.[3][9]
Caption: A common industrial synthesis pathway for Prasugrel Hydrochloride.[3][9]
Protocol 3.1: Key Condensation Step for Prasugrel Synthesis
This protocol describes the critical C-N bond formation that couples the two primary fragments of the molecule.
Causality: The use of a mild inorganic base like potassium carbonate (K₂CO₃) is essential. It is strong enough to deprotonate the secondary amine of the thienopyridine intermediate for nucleophilic attack, but not so strong as to cause unwanted side reactions or degradation of the sensitive α-bromoketone. Acetonitrile (ACN) is chosen as the solvent for its polarity, which facilitates the dissolution of the salt intermediates, and its appropriate boiling point for the reaction temperature.[9]
Materials:
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (Intermediate C)
-
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Intermediate D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
Step-by-Step Procedure:
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Intermediate C (1 eq.) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the suspension. Stir the mixture at room temperature for 15-20 minutes.
-
Coupling: Cool the mixture to 0-5 °C using an ice bath. Add a solution of Intermediate D (1.05 eq.) in acetonitrile dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude product (Desacetyl Prasugrel) can be purified by column chromatography or carried forward to the next step.[9]
Section 4: Advanced Applications & Derivatization
The true utility of this compound in a research setting is its function as a scaffold for creating analogues and building diverse compound libraries for screening. The carboxylic acid functional group is a versatile handle for derivatization.
Caption: Potential derivatization pathways for library synthesis.
By reacting the carboxylic acid with a diverse set of amines or alcohols, researchers can rapidly generate libraries of amides and esters. This allows for systematic exploration of the structure-activity relationship (SAR), probing how changes in the substituent affect biological activity. This fragment-based approach is a cornerstone of modern lead optimization.[1]
Section 5: Analytical Methods for Purity Assessment
A robust analytical method is required to ensure the quality of the intermediate and to monitor the progress of subsequent reactions. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase is ideal for retaining the moderately nonpolar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure the carboxylic acid is protonated for better peak shape. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound from the column. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient elution is necessary to ensure elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The thiophene ring provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure it is fit for purpose.[10][11]
Conclusion
This compound stands as a potent and versatile intermediate in the toolkit of the medicinal chemist. While its direct path to a blockbuster drug is not as clearly defined as other intermediates, its value is undeniable. It embodies the powerful combination of the thiophene and cyclopropane motifs, offering a gateway to novel chemical entities through straightforward derivatization. By understanding its synthesis, characterization, and drawing parallels from the industrial synthesis of related compounds like Prasugrel, researchers can effectively leverage this scaffold to accelerate the discovery and development of next-generation therapeutics.
References
- Taylor & Francis Online. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. [Link]
- Globe Thesis. (2018). Study On Synthesis Of Prasugrel. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]
- Patsnap. (n.d.). Cyclopropanecarboxylic acid patented technology retrieval search results. [Link]
- PubMed. (n.d.). The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2. [Link]
- Google Patents. (n.d.). Process for the preparation of cyclopropane carboxylic acids and esters.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Chem-Space. (n.d.). Cyclopropane Carboxylic Acids. [Link]
- Google Patents. (n.d.).
- Auctores Online. (n.d.).
- Google Patents. (n.d.).
- OPUS. (2025). Analytical Methods. [Link]
- PubMed Central. (n.d.).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]
- PubMed. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
- Chem-Space. (n.d.). Cyclopropane Carboxylic Acids. [Link]
- Angel Pharmatech Ltd. (n.d.). 2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid. [Link]
- PubChem. (n.d.). 2-Ethylcyclopropane-1-carboxylic acid. [Link]
- MDPI. (n.d.).
- PubChem. (n.d.). 2-Thiophenecarboxylic acid. [Link]
Sources
- 1. Buy 1-(thiophen-3-yl)cyclopropane-1-carboxylic acid (EVT-6287736) | 162960-00-1 [evitachem.com]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. globethesis.com [globethesis.com]
- 5. 2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | CAS:90111-23-2 | Angel Pharmatech Ltd. [angelpharmatech.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 8. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. hovione.com [hovione.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
Cell-based assays using 1-(Thiophen-2-yl)cyclopropanecarboxylic acid
Application Note & Protocols
Topic: Interrogating Cellular Metabolism via CPT1A Inhibition Using 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Abstract
Cellular metabolism is a cornerstone of physiological and pathophysiological processes, with fatty acid oxidation (FAO) emerging as a critical pathway in cancer, metabolic disorders, and immunology.[1][2] The rate-limiting step of mitochondrial long-chain FAO is governed by Carnitine Palmitoyltransferase 1A (CPT1A), making it a prime therapeutic and research target.[2][3] This guide introduces this compound (TCCA), a potent and specific small molecule inhibitor of CPT1A. We provide a comprehensive overview of its mechanism and detail robust, validated cell-based protocols for its use. The methodologies herein enable researchers to precisely measure FAO, quantify the inhibitory action of TCCA, and assess its downstream phenotypic effects on cell health and lipid storage. These applications are designed for professionals in basic research and drug development seeking to modulate and understand the role of CPT1A-mediated FAO in various biological contexts.
Scientific Foundation: The Role of CPT1A in Fatty Acid Oxidation
Long-chain fatty acids (LCFAs) are a major energy source for many cell types. Before they can be catabolized via β-oxidation within the mitochondrial matrix, they must be transported across the inner mitochondrial membrane. This transport is the central role of the carnitine shuttle system.
Mechanism of the Carnitine Shuttle:
-
Activation: LCFAs are first activated to their acyl-CoA esters in the cytoplasm.
-
Transesterification: CPT1A, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, releasing Coenzyme A (CoA). This is the committed and rate-limiting step of FAO.[4][5]
-
Translocation: Acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
Re-esterification: Once in the matrix, CPT2 reverses the process, converting acylcarnitine back to acyl-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH₂.
This compound (TCCA) acts as a specific inhibitor of CPT1A. By blocking this crucial first step, it effectively shuts down the cell's ability to utilize LCFAs for energy production, forcing a reliance on other substrates like glucose or glutamine.
Figure 1: Mechanism of TCCA Inhibition. TCCA blocks CPT1A, preventing the entry of LCFAs into the mitochondria for β-oxidation.
Core Application: Quantifying FAO Inhibition with TCCA
The most direct method to assess the efficacy of TCCA is to measure its impact on the rate of fatty acid oxidation. We present two robust, orthogonal methods: a real-time extracellular flux assay and a classic radiometric assay.
Protocol 1: Real-Time FAO Measurement via Extracellular Flux Analysis
This protocol utilizes the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. By providing palmitate as the primary fuel source, the resulting OCR is largely dependent on FAO. TCCA's inhibition of CPT1A will cause a dose-dependent decrease in this FAO-driven respiration.
Principle of the Assay Cells are cultured in a specialized microplate. The Seahorse instrument creates a transient microchamber, allowing for highly sensitive, real-time measurement of changes in dissolved oxygen. By sequentially injecting TCCA, substrates, and other metabolic modulators, a complete profile of cellular respiration and substrate dependency can be generated.[6][7][8]
Experimental Workflow Diagram
Figure 2: Workflow for the Seahorse XF Fatty Acid Oxidation Stress Test.
Detailed Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Seed cells in an XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a standard CO₂ incubator.
-
Expert Insight: Cell density is critical. Too few cells will yield a low signal, while over-confluent cells may have altered metabolic phenotypes. Titrate cell number for your specific cell line beforehand.
-
-
Substrate Limitation (Day 2 - Optional but Recommended):
-
Assay Preparation (Day 3):
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium (e.g., XF DMEM or RPMI, pH 7.4) and supplement with 2.5 mM glucose and 0.5 mM L-carnitine.[11][12] L-carnitine is an essential co-substrate for CPT1 and its addition is required for robust FAO measurement.[9]
-
Prepare Reagents:
-
TCCA/Etomoxir: Prepare a range of concentrations of TCCA in the assay medium. Use Etomoxir (a known irreversible CPT1 inhibitor) as a positive control.[4][9][10]
-
Palmitate-BSA Substrate: Prepare a stock of palmitate conjugated to bovine serum albumin (BSA) for solubility. A final assay concentration of ~150-200 µM is typical.[9][13] A BSA-only solution serves as the vehicle control.
-
Mitochondrial Stress Test Compounds: Prepare oligomycin, FCCP, and rotenone/antimycin A in assay medium for injection.
-
-
-
Assay Execution:
-
Wash cells twice with warm assay medium.
-
Add assay medium containing the desired concentrations of TCCA, Etomoxir, or vehicle control to the appropriate wells. Incubate in a non-CO₂ incubator at 37°C for 45-60 minutes.
-
Load the hydrated sensor cartridge with Palmitate-BSA (Port A), oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D).
-
Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR, then inject the compounds sequentially and measure the response.
-
Data Analysis and Interpretation
-
Normalization: After the run, normalize OCR data to cell number or protein content per well.
-
Calculate FAO-Dependent Respiration: The key metric is the increase in OCR after the injection of palmitate. The FAO rate can be calculated as: (OCR after Palmitate) - (Basal OCR).
-
Quantify Inhibition: Compare the FAO rates in TCCA-treated wells to the vehicle control. The wells treated with a saturating dose of Etomoxir define the baseline of non-FAO respiration.
-
Generate Dose-Response Curve: Plot the percentage inhibition of FAO against the log concentration of TCCA to determine the IC₅₀ value.
| Treatment Group | Basal OCR (pmol/min) | OCR post-Palmitate (pmol/min) | FAO-Dependent OCR (pmol/min) | % Inhibition |
| Vehicle (BSA only) | 55.2 ± 4.1 | 125.7 ± 8.3 | 70.5 | 0% |
| TCCA (1 µM) | 54.8 ± 3.9 | 95.1 ± 6.5 | 40.3 | 42.8% |
| TCCA (10 µM) | 56.1 ± 4.5 | 68.4 ± 5.1 | 12.3 | 82.6% |
| TCCA (50 µM) | 55.5 ± 4.2 | 57.3 ± 4.8 | 1.8 | 97.5% |
| Etomoxir (40 µM) | 54.9 ± 3.8 | 56.2 ± 4.0 | 1.3 | 98.2% |
| Table 1: Example data from a Seahorse XF FAO assay showing dose-dependent inhibition of FAO by TCCA in a hypothetical cancer cell line. |
Protocol 2: Radiometric [¹⁴C]Palmitate Oxidation Assay
This classic method provides a direct measure of the catabolism of a radiolabeled fatty acid substrate. It is an excellent orthogonal method to validate findings from extracellular flux analysis.
Principle of the Assay Cells are incubated with [1-¹⁴C]palmitic acid. The β-oxidation of this substrate releases the ¹⁴C label in the form of [¹⁴C]acetyl-CoA and other acid-soluble metabolites (ASMs). By separating the aqueous ASMs from the un-metabolized lipid-soluble [¹⁴C]palmitate, the rate of FAO can be quantified by scintillation counting.[14][15]
Detailed Step-by-Step Methodology
-
Cell Preparation: Culture cells to ~80-90% confluency in 12- or 24-well plates.
-
Compound Treatment: Pre-incubate cells with various concentrations of TCCA or vehicle control in serum-free medium for 1-3 hours.
-
Radiolabeling Reaction:
-
Prepare the reaction buffer containing 100 µM palmitate and 0.5 µCi/mL [1-¹⁴C]palmitic acid complexed to BSA.
-
Remove the pre-incubation medium and add the radiolabeled reaction buffer to each well.
-
Incubate for 2 hours at 37°C.
-
-
Termination and Separation:
-
Quantification:
-
Carefully collect the supernatant, which contains the aqueous [¹⁴C]-ASMs.
-
Add the supernatant to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein content of a parallel well.
-
Calculate the rate of palmitate oxidation (e.g., in nmol/hr/mg protein).
-
Determine the percentage inhibition for each TCCA concentration relative to the vehicle control to calculate the IC₅₀.
-
Secondary Applications: Assessing Phenotypic Consequences
Inhibiting a central metabolic pathway like FAO often leads to observable changes in cell behavior and phenotype. The following assays can be used to characterize the downstream effects of TCCA treatment.
Assay 3.1: Cell Proliferation and Viability
Many cancer cells are highly dependent on FAO for survival and proliferation.[1][17][18] Blocking this pathway with TCCA can therefore be cytotoxic or cytostatic.
-
Methodology: Seed cells in a 96-well plate and treat with a dose range of TCCA for 24-72 hours. Assess cell viability using a standard method such as MTT, resazurin (e.g., CellTiter-Blue), or an ATP-based assay (e.g., CellTiter-Glo).
-
Expected Outcome: In FAO-dependent cells, TCCA will cause a dose-dependent decrease in cell viability, from which a GI₅₀ (concentration for 50% growth inhibition) can be calculated.
Assay 3.2: Lipid Droplet Accumulation
When FAO is blocked, fatty acids that are taken up by the cell cannot be oxidized and are instead re-esterified into triglycerides and stored in lipid droplets.
-
Methodology: Treat cells grown on coverslips with TCCA or vehicle for 24-48 hours in the presence of an exogenous fatty acid like oleate. Fix the cells, stain with Oil Red O or a fluorescent neutral lipid dye (e.g., BODIPY 493/503), and visualize by microscopy.
-
Expected Outcome: TCCA treatment is expected to cause a significant increase in the number and size of intracellular lipid droplets, which can be quantified using image analysis software.
Essential Controls and Best Practices
To ensure the scientific integrity of your results, the inclusion of proper controls is non-negotiable.
-
Vehicle Control: All treatments should be compared to a vehicle-only control (e.g., 0.1% DMSO) to account for any effects of the solvent.
-
Positive Control: Use a well-characterized CPT1 inhibitor like Etomoxir in parallel.[4][10] This validates that the assay system is working correctly and provides a benchmark for TCCA's potency. Caution: High concentrations of Etomoxir (>40 µM) can have off-target effects.[9]
-
Orthogonal Validation: Confirm key findings using at least two different assay methodologies (e.g., Seahorse and Radiometric assay) to ensure the observed effect is not an artifact of a single technology.
-
Substrate Conjugation: Ensure complete conjugation of fatty acids to BSA.[6][15] Poorly conjugated fatty acids can be toxic to cells and can act as uncouplers, artificially inflating OCR.[12]
Conclusion
This compound (TCCA) is a valuable research tool for the targeted inhibition of CPT1A. The protocols detailed in this guide provide a robust framework for quantifying its inhibitory effect on fatty acid oxidation and for exploring the downstream cellular consequences. By employing these validated cell-based assays, researchers can effectively investigate the role of CPT1A-mediated metabolism in their biological systems of interest, paving the way for new discoveries in cellular energetics and drug development.
References
- Angelini, G., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols.
- Song, S., et al. (2022). CPT1A in cancer: Tumorigenic roles and therapeutic implications. Genes & Diseases.
- Creative Bioarray. Fatty Acid Oxidation Assay Protocol.
- Chen, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Biomedicine & Pharmacotherapy.
- Houten, S. M., & Wanders, R. J. A. (2010). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. In: Mitochondrial Function, Methods in Enzymology, 478, 337-351.
- Li, Y., et al. (2023). The Role of the CPT Family in Cancer: Searching for New Therapeutic Strategies. Cancers.
- van Vlies, N., et al. (2007). An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry. Molecular Genetics and Metabolism.
- Frontiers in Oncology. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development.
- ResearchGate. (2022). Inhibition of carnitine palmitoyl transferase 1A-induced fatty acid oxidation suppresses cell progression in gastric cancer.
- protocols.io. (2006). Fatty acid oxidation assay V.1.
- O'Donnell, J., et al. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. In: Mitochondria, Methods in Molecular Biology, 1198.
- Biomedical Research Service Center. BMR CPT1 Assay Kit.
- Hao, J., et al. (2021). CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing. PNAS.
- Agilent Technologies. Seahorse XF Substrate Oxidation Stress Test Kits User Manual.
- Elabscience. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit.
- Brown, L. M., et al. (2001). Molecular assay for detection of the common carnitine palmitoyltransferase 1A 1436(C>T) mutation. Clinical Biochemistry.
- Assay Genie. Human CPT1A ELISA Kit.
- Vinogradov, V., et al. (2022). Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Chemical Biology.
- Agilent Technologies. Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide.
- Agilent Technologies. Seahorse XF Palmitate Oxidation Stress Test Kit and FAO Substrate.
- Schlaepfer, I. R., et al. (2020). Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade. Molecular Cancer Therapeutics.
- Wang, Y., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Journal of Advanced Research.
- Li, Y., et al. (2022). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. ACS Applied Materials & Interfaces.
- Frontiers in Oncology. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development.
- Nomura, M., et al. (2016). Fatty acid oxidation in macrophage polarization. Nature Immunology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 6. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. content.abcam.com [content.abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Fatty acid oxidation in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid oxidation assay [protocols.io]
- 17. The Role of the CPT Family in Cancer: Searching for New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid as a Potential Enzyme Inhibitor
Introduction: Unveiling the Potential of a Novel Cyclopropane Derivative
In the landscape of metabolic research and drug discovery, the modulation of key enzymatic pathways offers a fertile ground for therapeutic intervention. Cyclopropane-containing molecules have garnered significant interest due to their unique conformational constraints and metabolic stability, often imparting potent and selective inhibitory properties. This application note focuses on 1-(Thiophen-2-yl)cyclopropanecarboxylic acid , a compound of interest whose biological activity is not yet extensively characterized.
Drawing upon structure-activity relationships of known enzyme inhibitors, we hypothesize that this compound may act as an inhibitor of Carnitine Palmitoyltransferase I (CPT-I) . CPT-I is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid entry into the mitochondria for β-oxidation.[1][2][3] The inhibition of CPT-I has been explored as a therapeutic strategy for metabolic disorders such as type 2 diabetes and heart failure, as well as in oncology.[2][3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the inhibitory potential of this compound against CPT-I. We will delve into the underlying scientific principles, provide detailed, step-by-step experimental protocols, and offer insights into data interpretation and validation.
The Target: Carnitine Palmitoyltransferase I (CPT-I) and its Metabolic Significance
CPT-I is an integral outer mitochondrial membrane enzyme that catalyzes the conversion of long-chain acyl-CoAs and L-carnitine into long-chain acylcarnitines.[1][6] This reaction is essential for the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[2][7] The activity of CPT-I is a key regulatory point in cellular energy metabolism, and its inhibition can shift the cell's reliance from fatty acid oxidation to glucose metabolism.[2]
There are three known isoforms of CPT-I: CPT-1a (liver), CPT-1b (muscle and adipose tissue), and CPT-1c (brain).[3] This tissue-specific expression allows for the potential development of isoform-selective inhibitors with targeted therapeutic effects.
Mechanism of CPT-I Inhibition
Inhibitors of CPT-I can act through various mechanisms, including reversible and irreversible binding to the enzyme.[8] For instance, the well-characterized inhibitor etomoxir acts as an irreversible inhibitor by forming a covalent bond with the enzyme after being converted to its CoA thioester.[5][7] It is plausible that this compound, after intracellular conversion to its CoA derivative, could interact with the active site of CPT-I.
Figure 1: Hypothesized mechanism of CPT-I inhibition.
Experimental Protocols for CPT-I Inhibition Assays
To ascertain the inhibitory effect of this compound on CPT-I, a multi-faceted approach employing different assay formats is recommended. This allows for a comprehensive evaluation of the compound's potency and mechanism of action.
Protocol 1: Radioisotopic Forward Assay for CPT-I Activity
This is a highly sensitive and specific method for measuring CPT-I activity in isolated mitochondria.[9] The assay quantifies the formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and a long-chain acyl-CoA substrate.
Materials:
-
Isolated mitochondria from rat liver or skeletal muscle
-
Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA (fatty acid-free)
-
Substrates: Palmitoyl-CoA (100 µM), L-[³H]carnitine (1 µCi, 400 µM)
-
Inhibitor: this compound (stock solution in DMSO)
-
Positive Control: Etomoxir or Malonyl-CoA
-
Stop Solution: 1 M HCl
-
Wash Solution: 1 M KCl
-
Scintillation fluid
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In microcentrifuge tubes, prepare the reaction mixtures on ice. Include a blank (no mitochondria), a negative control (DMSO vehicle), a positive control (e.g., 2 µM Malonyl-CoA), and varying concentrations of this compound.
-
Pre-incubation: Add the isolated mitochondria (50-100 µg protein) to each tube and pre-incubate with the inhibitor or vehicle for 10 minutes at 30°C.
-
Reaction Initiation: Start the reaction by adding the substrate mixture (Palmitoyl-CoA and L-[³H]carnitine).
-
Incubation: Incubate the reaction mixtures at 30°C for 5-10 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Extract the radiolabeled palmitoylcarnitine by adding an organic solvent (e.g., butanol) and vortexing. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the CPT-I activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein. Determine the IC₅₀ value for the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Spectrophotometric/Colorimetric Assay for CPT-I Activity
This method offers a non-radioactive alternative by measuring the release of Coenzyme A (CoA-SH) during the CPT-I-catalyzed reaction. The free CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically. Several commercial kits are available based on this principle.[6][10]
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer (specific to the kit, typically containing Tris-HCl)
-
Substrates: Palmitoyl-CoA, L-carnitine
-
Chromogenic Reagent: DTNB
-
Inhibitor: this compound
-
Positive Control: Etomoxir
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or cell lysates.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor or vehicle, and the sample.
-
Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time.
-
Reaction Initiation: Add the substrate mixture (Palmitoyl-CoA and L-carnitine) and DTNB to initiate the reaction.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.[10]
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the CPT-I activity and calculate the percentage of inhibition for each inhibitor concentration to determine the IC₅₀ value.
Figure 2: General workflow for CPT-I inhibition assays.
Protocol 3: Respirometry-Based Assay in Permeabilized Cells
This advanced method assesses CPT-I activity by measuring oxygen consumption linked to fatty acid oxidation in permeabilized cells.[11] This approach maintains the enzyme in a more physiological context.
Materials:
-
Adherent cells cultured in a Seahorse XF plate
-
Permeabilization Buffer (e.g., containing saponin)
-
Seahorse XF Analyzer
-
Substrates for fatty acid oxidation (e.g., palmitate-BSA conjugate)
-
Inhibitor: this compound
-
Positive Control: Etomoxir
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with different concentrations of the inhibitor or vehicle for a desired period.
-
Permeabilization: Replace the culture medium with a buffer containing a permeabilizing agent to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Respirometry Assay: Place the plate in a Seahorse XF Analyzer and perform a mitochondrial stress test adapted for fatty acid oxidation. This involves sequential injections of substrates and inhibitors of the electron transport chain.
-
Data Analysis: Measure the oxygen consumption rate (OCR) in response to the fatty acid substrate. A decrease in OCR in the presence of the inhibitor indicates inhibition of fatty acid oxidation, likely at the level of CPT-I.
Data Interpretation and Validation
A critical aspect of any enzyme inhibition study is the rigorous analysis and validation of the obtained data.
| Parameter | Description | Example Data (Hypothetical) |
| IC₅₀ Value | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | 15.2 µM |
| Mechanism of Inhibition | Determined by kinetic studies (e.g., Lineweaver-Burk plots) to be competitive, non-competitive, or uncompetitive. | Competitive with L-carnitine |
| Selectivity | Comparison of inhibitory activity against different CPT-I isoforms (CPT-1a, CPT-1b, CPT-1c). | 10-fold more selective for CPT-1b over CPT-1a |
| Cellular Efficacy | Confirmation of the inhibitory effect in a cellular context, for example, by measuring the metabolic shift from fatty acid oxidation to glycolysis. | Increased lactate production in treated cells |
Self-Validating System: To ensure the trustworthiness of the results, each experiment should include:
-
Negative Controls: Vehicle-treated samples to establish the baseline enzyme activity.
-
Positive Controls: A known CPT-I inhibitor (e.g., etomoxir) to confirm that the assay is sensitive to inhibition.
-
Dose-Response Curves: Testing a range of inhibitor concentrations to determine the IC₅₀ value accurately.
-
Replicates: Performing each experiment with multiple technical and biological replicates to ensure reproducibility.
Conclusion and Future Directions
This application note provides a comprehensive framework for investigating the inhibitory potential of this compound against CPT-I. By following the detailed protocols and data analysis guidelines, researchers can obtain robust and reliable data to characterize the compound's activity.
Should this compound prove to be a potent CPT-I inhibitor, further studies would be warranted. These could include determining its mechanism of inhibition through detailed kinetic analyses, assessing its isoform selectivity, and evaluating its effects on cellular metabolism and in vivo models of metabolic diseases. The exploration of this and similar novel chemical entities holds significant promise for the development of new therapeutic agents targeting metabolic pathways.
References
- Zaragoza, A., & Zavalza-Gomez, A. B. (2002). Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target.
- Ke, L., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 61(9), 2248-2258. [Link]
- Brown, N. F., et al. (1993). Inhibitors of mitochondrial carnitine palmitoyltransferase I limit the action of proteases on the enzyme. Isolation and partial amino acid analysis of a truncated form of the rat liver isozyme. Journal of Biological Chemistry, 268(8), 5810-5816. [Link]
- Patsnap Synapse. (2024). What are CPT1 inhibitors and how do they work? [Link]
- Chen, F., & Chen, S. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes.
- Li, J., et al. (2022). Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation.
- Divakaruni, A. S., et al. (2018). Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 504-515.e7. [Link]
- Schlaepfer, I. R., & Joshi, M. (2020). Etomoxir: an old dog with new tricks. Current Opinion in Clinical Nutrition and Metabolic Care, 23(4), 259-265. [Link]
- Divakaruni, A. S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols, 2(3), 100676. [Link]
- Elabscience. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit. [Link]
- Rasmussen, H. N., et al. (1999). Human skeletal muscle carnitine palmitoyltransferase I activity determined in isolated intact mitochondria. Journal of Applied Physiology, 87(1), 195-200. [Link]
- van Vlies, N., et al. (2006). An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry. Journal of Inherited Metabolic Disease, 29(1), 161-166. [Link]
- Yao, C. H., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation. PLoS Biology, 16(3), e2003782. [Link]
- Chen, Y., et al. (2021). Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports, 41(1). [Link]
- Biomedical Research Service Center. BMR CPT1 Assay Kit. [Link]
Sources
- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrservice.com [bmrservice.com]
- 7. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of mitochondrial carnitine palmitoyltransferase I limit the action of proteases on the enzyme. Isolation and partial amino acid analysis of a truncated form of the rat liver isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid and Subsequent Bioassay Screening
Introduction: The Therapeutic Potential of a Unique Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is a perpetual endeavor. The 1-(Thiophen-2-yl)cyclopropanecarboxylic acid moiety has emerged as a compelling starting point for drug discovery. This unique structure marries the aromatic, electron-rich thiophene ring with the conformationally constrained cyclopropane ring, offering a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. Thiophene-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2][3] The cyclopropane unit, on the other hand, provides a rigid framework that can enhance binding affinity and metabolic stability.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent screening of the resulting derivatives in a panel of relevant bioassays. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols for the preparation of amide and ester libraries, and outline robust methodologies for evaluating their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.
Synthetic Strategies for Derivatization: Unlocking a Library of Potential Therapeutics
The carboxylic acid functional group of this compound is the primary handle for derivatization. By converting the carboxylic acid into amides and esters, a diverse library of compounds can be generated, each with unique physicochemical properties that may translate into distinct biological activities. The presence of amines, amides, esters, and other functional groups in thiophene derivatives has been shown to be important for their anti-inflammatory activity and recognition by biological targets.[6]
General Workflow for Derivatization and Screening
The overall process, from the starting material to the identification of lead compounds, follows a logical progression. The following diagram illustrates this workflow.
Caption: A generalized workflow from the starting material to the identification of lead compounds.
Protocol 1: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxamides
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[7] Direct conversion is challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. Therefore, an activating agent is required. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this purpose.
Materials:
-
This compound
-
A diverse panel of primary and secondary amines
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the desired amine (1.1 equivalents) and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(Thiophen-2-yl)cyclopropanecarboxamide.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylate Esters
Esterification is another common derivatization strategy. A cost-effective and versatile method involves the use of cyanuric chloride (TCT) for the activation of the carboxylic acid.[8]
Materials:
-
This compound
-
A diverse panel of primary and secondary alcohols
-
Cyanuric chloride (TCT)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Triethylamine
-
Acetonitrile (MeCN), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add a catalytic amount of DMF.
-
Add TCT (0.4 equivalents) and stir the mixture at room temperature for 1-2 hours to form the acid chloride in situ.
-
In a separate flask, dissolve the desired alcohol (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous acetonitrile.
-
Slowly add the alcohol solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
Bioassay Screening: Identifying Biological Activity
Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. Based on the known pharmacological profiles of thiophene-containing compounds, we will focus on four key areas: antimicrobial, anticancer, anti-inflammatory, and antioxidant activity.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antibiotics for positive control (e.g., Vancomycin, Ciprofloxacin)[10]
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8][10]
-
Compound Dilution: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.[8][10]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).[8] Incubate the plates at 37°C for 16-20 hours.[8][10]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[8]
Protocol 4: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, making it suitable for screening potential anticancer agents.[11] The assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]
Materials:
-
Synthesized derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).[2][8] Include a vehicle control (cells treated with the solvent used for the compounds) and an untreated control.[11]
-
MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[2][8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 5: Anti-inflammatory Activity Screening (COX-2 Inhibition Assay)
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[13][14] A fluorometric assay can be used to screen for COX-2 inhibitors.[14][15]
Materials:
-
Synthesized derivatives
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Known COX-2 inhibitor (e.g., Celecoxib) for positive control[14][15]
-
96-well opaque microplate
-
Fluorescence plate reader
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up wells for the enzyme control (100% activity), inhibitor control (with Celecoxib), and test wells with various concentrations of the synthesized derivatives.[13]
-
Reaction Mix Preparation: Prepare a master mix containing the COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Reaction Initiation: Add the reaction mix to all wells. Initiate the reaction by adding the arachidonic acid substrate to all wells.[13]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm).[14] The rate of increase in fluorescence is proportional to COX-2 activity.
Protocol 6: Antioxidant Activity Screening (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging potential of compounds.[1] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[1]
Materials:
-
Synthesized derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Known antioxidant (e.g., Ascorbic Acid, Trolox) for positive control[1]
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare stock solutions of the synthesized derivatives and the positive control in a suitable solvent. Create a series of dilutions.
-
Assay Reaction: In a 96-well plate, add a small volume of each derivative dilution. Add the DPPH working solution to each well and mix.
-
Incubation and Measurement: Incubate the plate in the dark for a short period (e.g., 3-5 minutes). Measure the absorbance at approximately 517 nm.[1][3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[1]
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the bioassays should be meticulously analyzed to determine the potency and efficacy of each derivative. For the MTT assay, the half-maximal inhibitory concentration (IC50) values should be calculated. For the antimicrobial assay, the MIC values are the primary endpoint. For the COX-2 and DPPH assays, the percentage of inhibition or scavenging activity can be used to compare the compounds.
Hypothetical Screening Data
The following table presents a hypothetical summary of screening data for a small library of this compound derivatives.
| Compound ID | R Group (Amide/Ester) | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. HeLa | COX-2 Inhibition (%) at 10 µM | DPPH Scavenging (%) at 100 µg/mL |
| TPCA-01 | -NH-CH₂-Ph | 16 | 25.3 | 45.2 | 30.1 |
| TPCA-02 | -NH-(4-Cl-Ph) | 8 | 12.8 | 68.7 | 45.6 |
| TPCA-03 | -O-CH₂-Ph | 64 | 50.1 | 20.5 | 15.8 |
| TPCA-04 | -O-(4-NO₂-Ph) | 32 | 35.6 | 35.1 | 22.4 |
| Control | Ciprofloxacin | 0.5 | - | - | - |
| Control | Doxorubicin | - | 0.8 | - | - |
| Control | Celecoxib | - | - | 95.0 | - |
| Control | Ascorbic Acid | - | - | - | 98.2 |
Decision-Making Flowchart for Lead Optimization
The initial screening data will guide the subsequent steps in the drug discovery process. The following flowchart illustrates a decision-making process for lead optimization based on the bioassay results.
Caption: A flowchart for decision-making in the lead optimization process.
By systematically derivatizing the this compound scaffold and evaluating the resulting compounds in a panel of well-defined bioassays, researchers can efficiently explore the therapeutic potential of this promising molecular framework. The protocols and strategies outlined in this application note provide a robust foundation for the discovery of novel drug candidates.
References
- MDPI. (n.d.).
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
- Roche. (n.d.).
- Jove. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]
- National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Anchrom. (2024). DPPH Activity using HPTLC: A Key Tool in Antioxidant Research. Anchrom. [Link]
- MDPI. (2021).
- ACS Publications. (2025). Novel Tricyclic Compounds for Treating Bacterial Infections.
- National Institutes of Health. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor.
- National Institutes of Health. (2021). Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy.
- Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes. Semantic Scholar. [Link]
- Wiley Online Library. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Wiley Online Library. [Link]
- ResearchGate. (2010). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor.
- ResearchGate. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [https://www.b CHD.org/index.php/BCHD/article/view/273]([Link] CHD.org/index.php/BCHD/article/view/273)
- National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Royal Society of Chemistry. (n.d.). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Royal Society of Chemistry. [Link]
- Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]
- Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers. [Link]
- National Institutes of Health. (1987). Structure-activity relationships in the 2-arylcarbapenem series: synthesis of 1-methyl-2....
- ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- National Institutes of Health. (n.d.). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry.
- ResearchGate. (2023). (PDF) Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols for 1-(Thiophen-2-yl)cyclopropanecarboxylic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening libraries of low molecular weight fragments, FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[2] The selection of fragments for these libraries is a critical step, requiring a balance of structural diversity, desirable physicochemical properties, and synthetic tractability.
This guide focuses on the application of This compound (CAS: 162959-94-6) as a high-value fragment in FBDD campaigns. This molecule uniquely combines three key pharmacophoric features: a thiophene ring, a cyclopropyl group, and a carboxylic acid moiety.
-
The Thiophene Moiety: Thiophene is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs.[3] Its electron-rich nature and ability to engage in various non-covalent interactions make it an excellent scaffold for molecular recognition.[3]
-
The Cyclopropyl Group: The inclusion of a cyclopropyl ring can significantly enhance the metabolic stability and potency of a drug candidate.[4] It introduces a three-dimensional character to the fragment, which can improve binding to target proteins.
-
The Carboxylic Acid: Carboxylic acids are common features in fragment libraries as they can form strong hydrogen bonds and salt bridges with amino acid residues in a protein's binding site. This functional group also provides a convenient handle for synthetic elaboration during the hit-to-lead optimization phase.
These attributes position this compound as a promising starting point for developing inhibitors for a wide range of biological targets.
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be effective in FBDD, it should ideally adhere to the "Rule of Three," which provides guidelines for desirable molecular properties. Below is an analysis of this compound and its compliance with these principles.
| Property | Value (Predicted/Analog Data) | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 168.21 g/mol | < 300 Da | Yes |
| cLogP | ~1.5 - 2.0 (Estimated) | < 3 | Yes |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (from carboxylic acid) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
| pKa | ~4.51 (Predicted for 2-(Thiophen-2-yl)-cyclopropanecarboxylic acid)[5] | N/A | Acidic |
The data indicates that this compound is an excellent candidate for inclusion in a fragment library, comfortably meeting all the "Rule of Three" criteria. Its predicted pKa suggests that at physiological pH, the carboxylic acid will be predominantly in its carboxylate form, ready to engage in ionic interactions.
Experimental Workflow for FBDD using this compound
The following diagram outlines a typical FBDD workflow, which will be detailed in the subsequent protocols.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Protocols
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for the primary screening of fragment libraries due to its real-time, label-free detection of binding events.
Objective: To identify initial hits from a fragment library, including this compound, that bind to a target protein.
Materials:
-
Purified target protein (>95% purity)
-
This compound and other fragment library members, dissolved in 100% DMSO to a stock concentration of 100 mM.
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% P20)
-
Regeneration solution (e.g., Glycine-HCl pH 2.0, MgCl2)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).
-
Inject fragment solutions over the immobilized target surface and a reference flow cell (deactivated or with an irrelevant protein).
-
Monitor the binding response in real-time. A stable signal during injection indicates a binding event.
-
Regenerate the surface between fragment injections using the optimized regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
-
Identify fragments that produce a response significantly above the background noise.
-
For initial hits, perform a dose-response analysis to confirm binding and estimate the dissociation constant (KD).
-
Causality Behind Experimental Choices:
-
High Immobilization Level: This is crucial for detecting the weak binding of low molecular weight fragments.
-
Matched DMSO Concentration: Minimizes false positives arising from differences in the refractive index between the sample and running buffer.[6]
-
Reference Flow Cell: Essential for distinguishing true binding events from non-specific interactions and buffer effects.
Protocol 2: Hit Confirmation and Validation using NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating hits from primary screens and provides information on the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust.
Objective: To confirm the binding of this compound to the target protein and to map the binding site.
Materials:
-
¹⁵N-isotopically labeled target protein (0.1-0.3 mM in NMR buffer)
-
This compound (dissolved in d6-DMSO)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Prepare a series of samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM). Maintain a constant, low percentage of d6-DMSO in all samples.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-¹⁵N HSQC spectrum for each sample.
-
Ensure all spectra are recorded under identical conditions (temperature, buffer, etc.).
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Monitor for chemical shift perturbations (CSPs) of specific amide cross-peaks in the protein spectrum upon addition of the fragment.
-
Calculate the weighted average chemical shift change for each residue.
-
Map the residues with significant CSPs onto the 3D structure of the protein (if available) to identify the binding site.
-
The dissociation constant (KD) can be calculated by fitting the chemical shift changes as a function of the fragment concentration.
-
Causality Behind Experimental Choices:
-
¹⁵N-labeled Protein: Allows for the observation of changes in the chemical environment of individual amino acids upon fragment binding.
-
¹H-¹⁵N HSQC: A sensitive 2D NMR experiment that provides a "fingerprint" of the protein's backbone amides.
-
Titration Series: Enables the confirmation of a specific binding event and the determination of the binding affinity.
Caption: Workflow for NMR-based hit validation and binding site mapping.
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex provides definitive evidence of binding and detailed information about the binding mode, which is invaluable for structure-based drug design.
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Highly purified and concentrated target protein
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is often required for fragment complexes)
Methodology:
-
Crystallization:
-
Obtain well-diffracting crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods.
-
Alternatively, co-crystallize the protein with this compound by adding the fragment to the protein solution before setting up crystallization trials.
-
-
Fragment Soaking:
-
If apo-crystals are obtained, soak them in a solution containing the fragment (typically 1-10 mM) and a suitable cryoprotectant for a defined period (minutes to hours).
-
-
Data Collection:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if a model of the apo-protein is available.
-
Carefully examine the electron density maps for evidence of the bound fragment.
-
Build the fragment into the density and refine the structure.
-
Causality Behind Experimental Choices:
-
High Protein Concentration and Purity: Essential for obtaining high-quality crystals.
-
Soaking or Co-crystallization: Two common methods to obtain protein-ligand complex crystals. Soaking is often preferred for fragments as it avoids potential interference of the fragment with the crystallization process.
-
Synchrotron Radiation: Provides high-intensity X-rays, which are often necessary to obtain high-resolution diffraction data from fragment-soaked crystals, as the occupancy of the fragment can be low.
Hit-to-Lead Optimization: Growing from the this compound Core
Once the binding mode of this compound is confirmed, the next stage is to elaborate the fragment to increase its affinity and selectivity. The structural information from X-ray crystallography and NMR is crucial for this process.
Strategies:
-
Fragment Growing: The carboxylic acid provides a primary vector for growth. Esterification or amidation can introduce new functionalities that can interact with nearby pockets in the binding site. The thiophene ring can also be functionalized at its vacant positions.
-
Fragment Linking: If other fragments are found to bind in close proximity, a linker can be designed to connect them with the this compound core, potentially leading to a significant increase in potency.
-
Fragment Merging: If another fragment hit shares overlapping structural features, a new molecule can be designed that incorporates the key binding elements of both.
Caption: Strategies for hit-to-lead optimization starting from a fragment hit.
Conclusion
This compound represents a high-quality, versatile fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the favorable properties of its constituent moieties, makes it an excellent starting point for the discovery of novel therapeutics. The protocols outlined in this guide provide a robust framework for researchers to effectively utilize this fragment in their drug discovery programs, from initial screening to lead optimization. By integrating biophysical techniques with structural biology and medicinal chemistry, the full potential of this promising fragment can be realized.
References
- PubChem. 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid.
- Fragment-Based Drug Discovery.
- Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291.
- PubChem. Cyclopropanecarboxylic acid.
- The Good Scents Company. cyclopropane carboxylic acid, 1759-53-1.
- Taylor & Francis. Exploring Fragment-Based Approaches in Drug Discovery.
- MDPI. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- World Journal of Advanced Research and Reviews.
- ResearchGate. (PDF) Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V.
- National Institutes of Health. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. (PDF) An Integrated Approach to Fragment-Based Lead Generation:Philosophy, Strategy and Case Studies from AstraZeneca's Drug Discovery Programmes.
- National Institutes of Health. Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- PubChem. 1-(Furan-2-yl)cyclopropane-1-carboxylic acid.
- PubChem. 2-{2-[5-(2-Benzyloxy-phenyl)-thiophen-3-yl]-phenyl}-cyclopropanecarboxylic acid.
- National Institutes of Health. Fragment Screening by Surface Plasmon Resonance.
Sources
- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 5. 2-Thiophen-2-yl-cyclopropanecarboxylic acid CAS#: 90111-23-2 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Application Note: A Scalable, Two-Step Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Abstract
1-(Thiophen-2-yl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, notable for its rigid, three-dimensional structure. This application note presents a robust and scalable two-step protocol for its synthesis, commencing from commercially available 2-thienylacetonitrile. The initial step employs phase-transfer catalysis (PTC) for the cyclopropanation reaction, a method well-suited for industrial scale-up due to its mild conditions and avoidance of hazardous reagents. The subsequent hydrolysis of the intermediate nitrile to the final carboxylic acid is achieved under alkaline conditions. This guide provides detailed, step-by-step protocols for both laboratory (gram-scale) and scaled-up (100-gram scale) production, emphasizing process safety, control, and optimization.
Introduction and Method Rationale
The synthesis of substituted cyclopropanes is a cornerstone of modern organic chemistry. The target molecule, this compound, incorporates the thiophene moiety, a common pharmacophore, into a cyclopropane scaffold. Traditional methods for cyclopropanation often rely on hazardous reagents or expensive catalysts. The methodology detailed herein was selected for its operational simplicity, cost-effectiveness, and, most importantly, its high degree of scalability.
Pillar 1: Phase-Transfer Catalysis for Cyclopropanation
The key C-C bond formation to construct the cyclopropane ring is achieved via the reaction of 2-thienylacetonitrile with 1,2-dibromoethane. The methylene protons alpha to both the thiophene ring and the nitrile group are sufficiently acidic to be deprotonated by a strong base. Our protocol utilizes a 50% aqueous sodium hydroxide solution, which is inexpensive and readily available. To overcome the immiscibility of the aqueous base and the organic substrate, a phase-transfer catalyst, benzyltriethylammonium chloride (TEBA-Cl), is employed. The catalyst facilitates the transport of hydroxide ions into the organic phase to generate the reactive carbanion, which then undergoes a tandem alkylation and intramolecular cyclization. This approach avoids the need for anhydrous solvents and hazardous bases like sodium amide or metal hydrides.
Pillar 2: Saponification for Nitrile Hydrolysis
The conversion of the intermediate 1-(thiophen-2-yl)cyclopropanecarbonitrile to the corresponding carboxylic acid is accomplished through alkaline hydrolysis (saponification).[1][2] Heating the nitrile under reflux with aqueous sodium hydroxide in a co-solvent like ethanol ensures complete conversion to the sodium carboxylate salt.[3] Subsequent acidification with a strong mineral acid precipitates the desired carboxylic acid, which can be isolated by simple filtration. This method is generally high-yielding and avoids the potential for side reactions sometimes observed under harsh acidic hydrolysis conditions.[1]
Overall Synthetic Scheme
Caption: Overall two-step synthesis workflow.
Safety and Handling
Extreme Caution is Required. This protocol involves highly toxic and corrosive materials. A thorough risk assessment must be conducted before commencing any work.[4]
-
Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle only with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[5]
-
1,2-Dibromoethane: A toxic and carcinogenic substance. All manipulations should be performed within a certified chemical fume hood.
-
Sodium Cyanide Analogue: The starting material, 2-thienylacetonitrile, is an organic cyanide. While less acutely toxic than inorganic cyanides like NaCN, it should be handled with care to avoid skin contact, inhalation, or ingestion.[6][7] Never conduct this reaction in an acidic environment, which could liberate hydrogen cyanide gas.
-
Exothermic Reactions: Both the cyclopropanation and the acidification steps are exothermic. Proper cooling and controlled addition of reagents are critical to prevent runaway reactions, especially during scale-up.
Detailed Experimental Protocols
Part A: Laboratory Scale Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a water bath for temperature control.
-
Charging Reagents: To the flask, add 2-thienylacetonitrile (12.3 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), and benzyltriethylammonium chloride (TEBA-Cl) (2.28 g, 0.01 mol).
-
Reaction Initiation: Begin vigorous stirring to create a well-mixed suspension. Through the dropping funnel, add 50% w/w aqueous sodium hydroxide solution (40 mL) dropwise over 30-45 minutes.
-
Temperature Control: Monitor the internal temperature closely. A mild exotherm will be observed. Use the water bath to maintain the temperature between 30-40°C.
-
Reaction Completion: After the addition is complete, continue stirring vigorously at 40°C for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting nitrile is consumed.
-
Work-up: Cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield the pure nitrile.
Part B: Laboratory Scale Hydrolysis to this compound
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add the crude 1-(thiophen-2-yl)cyclopropanecarbonitrile (approx. 0.1 mol), ethanol (50 mL), and a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (50 mL).
-
Hydrolysis: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC until the intermediate nitrile spot has disappeared.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath to 0-5°C.
-
Acidification: While stirring vigorously, slowly and carefully add concentrated hydrochloric acid (approx. 25 mL) until the pH of the solution is ~2. A thick precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove inorganic salts. Dry the product in a vacuum oven at 50°C to a constant weight.
Protocol for Scale-Up (100 g Scale)
Scaling up requires careful consideration of heat transfer, mass transfer (stirring), and the duration of reagent addition. The following protocol is for the synthesis starting from 123 g (1.0 mol) of 2-thienylacetonitrile.
Step 1: Cyclopropanation (Scale-Up)
-
Equipment: Use a 2 L jacketed glass reactor equipped with a powerful overhead mechanical stirrer (with a high-torque motor and a large paddle or turbine-style impeller), a thermocouple for internal temperature monitoring, a baffled dropping funnel (or pump) for controlled addition, and a connection to a recirculating chiller/heater for precise temperature control of the reactor jacket.
-
Reagent Addition: The dropwise addition of the 50% NaOH solution (400 mL) should be extended to 2-3 hours. The rate of addition must be strictly controlled by the internal temperature.
-
Temperature Management: The exotherm will be significantly more pronounced at this scale. Set the chiller to 15-20°C initially. The goal is to maintain the internal reaction temperature at a stable 35 ± 5°C . If the temperature rises above 40°C, immediately stop the addition until it subsides.
-
Stirring: Vigorous agitation is critical to ensure efficient mixing of the two phases and to prevent localized overheating.
-
Reaction Time: The reaction time after addition may need to be extended to 5-6 hours to ensure complete conversion. Monitor by taking small, quenched aliquots for analysis.
-
Work-up: The work-up will require larger vessels. Use a 4 L separatory funnel for the extractions. Increase the volume of dichloromethane for extraction proportionally (e.g., 3 x 500 mL).
Step 2: Hydrolysis (Scale-Up)
-
Equipment: Use a 3 L reactor setup with an overhead stirrer, reflux condenser, and heating mantle (or jacketed vessel).
-
Heating: Bring the mixture to reflux slowly. Be aware that the initial heating of the larger volume will take longer.
-
Reflux Period: The reflux time may extend to 10-12 hours. It is crucial to confirm the completion of the reaction analytically before proceeding.
-
Acidification: This is a highly exothermic and potentially hazardous step at scale. Transfer the cooled, ethanol-free sodium salt solution to a 5 L reactor pre-chilled to 0°C. Add the concentrated HCl (approx. 250 mL) via a pump at a very slow rate, ensuring the internal temperature does not exceed 20°C. A large amount of solid will precipitate, which may make stirring difficult; ensure the stirrer has sufficient torque.
-
Isolation and Drying: Use a large Büchner funnel for filtration. Washing with large volumes of cold water is essential. Drying will take significantly longer; a vacuum oven or a tray dryer is recommended.
Data Summary and Expected Yields
| Parameter | Laboratory Scale (0.1 mol) | Scale-Up (1.0 mol) |
| Step 1: Cyclopropanation | ||
| 2-Thienylacetonitrile | 12.3 g | 123 g |
| 1,2-Dibromoethane | 28.2 g | 282 g |
| TEBA-Cl | 2.28 g | 22.8 g |
| 50% NaOH (aq.) | 40 mL | 400 mL |
| Typical Yield (Nitrile) | 75-85% | 70-80% |
| Step 2: Hydrolysis | ||
| NaOH (solid) | 12.0 g | 120 g |
| Ethanol | 50 mL | 500 mL |
| Water | 50 mL | 500 mL |
| Typical Yield (Acid) | 88-95% | 85-92% |
| Overall Yield | 66-81% | 59-74% |
Note: Yields are dependent on the purity of reagents and strict adherence to the protocol. A slight decrease in yield is common upon scale-up due to transfer losses and less efficient heat/mass transfer.
Mechanistic Visualization
Caption: The catalytic cycle of phase-transfer catalysis.
Conclusion
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. The use of phase-transfer catalysis for the key cyclopropanation step renders the process amenable to large-scale production by mitigating the risks associated with more hazardous reagents and conditions. The detailed guidelines for scaling from a 0.1 mole to a 1.0 mole batch size address critical process parameters such as heat and mass transfer, ensuring a safe and reproducible synthesis for researchers in both academic and industrial settings.
References
- TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide.
- United Chemical. Sodium Cyanide Safety Protection and Emergency Measures.
- University of Nebraska-Lincoln. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
- ACS Publications. Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development.
- SciSpace. Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction.
- Organic Syntheses. cyclopropanecarboxylic acid. Org. Synth. Coll. Vol. 3, p.221 (1955); Vol. 26, p.20 (1946).
- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. US5504245A.
- PubMed Central (PMC). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem. 2021, 86, 12, 8432–8444.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. camachem.com [camachem.com]
- 7. taekwang.co.kr [taekwang.co.kr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yields.
I. Overview of the Primary Synthetic Route
The most prevalent and scalable synthesis of this compound involves a two-step process:
-
Cyclopropanation: A phase-transfer catalyzed (PTC) reaction between 2-thienylacetonitrile and 1,2-dibromoethane to form 1-(thiophen-2-yl)cyclopropanecarbonitrile.
-
Hydrolysis: Conversion of the resulting nitrile to the final carboxylic acid product.
This guide will focus on troubleshooting and optimizing this specific pathway.
Logical Workflow for Synthesis
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Part A: Cyclopropanation Step
Question 1: My cyclopropanation reaction is sluggish or shows low conversion. What are the likely causes and how can I improve it?
Answer:
Low conversion in the phase-transfer catalyzed cyclopropanation is a common issue and can often be attributed to several factors related to the biphasic nature of the reaction.
Causality and Solutions:
-
Inefficient Phase Transfer: The core of this reaction's success lies in the ability of the phase-transfer catalyst (PTC) to transport the deprotonated 2-thienylacetonitrile (the carbanion) from the aqueous phase (where NaOH is) to the organic phase (where 1,2-dibromoethane is).[1] If this transfer is inefficient, the reaction rate will be slow.
-
Troubleshooting:
-
Catalyst Choice & Purity: Ensure your PTC, such as tetraethylbenzylammonium chloride (TEBAC), is of high purity. Impurities can interfere with catalyst function. While quaternary ammonium salts are common, other catalysts like phosphonium salts or crown ethers can also be effective.[1]
-
Catalyst Loading: A typical starting point is 5-10 mol% of the PTC. If the reaction is slow, consider incrementally increasing the catalyst loading to 15 mol%.
-
Stirring Rate: This is a critical and often underestimated parameter. Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, facilitating efficient transport by the PTC. Use a powerful overhead stirrer if possible, especially for larger scale reactions.
-
-
-
Base Concentration and Stability: The concentration of the sodium hydroxide solution is crucial.
-
Troubleshooting:
-
Optimal Concentration: A 50% (w/w) aqueous NaOH solution is often optimal. A solution that is too dilute may not be strong enough to efficiently deprotonate the 2-thienylacetonitrile. A solution that is too concentrated can lead to salt precipitation and hinder the reaction.
-
Freshness of Base: Use a freshly prepared NaOH solution. Over time, concentrated NaOH solutions can absorb atmospheric CO2, forming sodium carbonate, which is a less effective base for this reaction.
-
-
-
Reaction Temperature: While many PTC reactions are run at room temperature, gentle heating can sometimes improve the rate.
-
Troubleshooting:
-
Temperature Control: Try warming the reaction mixture to 40-50 °C. Monitor the reaction closely, as higher temperatures can also promote side reactions, such as the elimination of HBr from 1,2-dibromoethane to form vinyl bromide.
-
-
| Parameter | Standard Condition | Troubleshooting Action |
| PTC Loading | 5-10 mol% | Increase to 15 mol% |
| Stirring | Magnetic Stirrer | Use a high-torque overhead stirrer |
| NaOH Conc. | 50% (w/w) | Prepare a fresh solution |
| Temperature | Room Temperature | Gently heat to 40-50 °C |
Question 2: I'm observing significant amounts of a dark, polymeric byproduct. What is this and how can I prevent it?
Answer:
The formation of dark, often intractable, polymeric material is a frequent problem. This is typically due to the self-condensation of 2-thienylacetonitrile under strongly basic conditions or the polymerization of intermediates.
Causality and Solutions:
-
Base-Induced Polymerization: The carbanion of 2-thienylacetonitrile can act as a nucleophile and attack another molecule of the starting material, initiating a polymerization cascade.
-
Troubleshooting:
-
Controlled Addition of Base: Instead of adding all the NaOH solution at once, consider a slow, dropwise addition over a period of 1-2 hours. This keeps the instantaneous concentration of the carbanion low, favoring the desired cyclopropanation over self-condensation.
-
Order of Addition: Add the 1,2-dibromoethane to the mixture of 2-thienylacetonitrile and PTC before starting the addition of the base. This ensures that the electrophile is readily available to react with the carbanion as it is formed.
-
-
-
Excessive Reaction Time/Temperature: Prolonged reaction times or high temperatures can exacerbate polymerization.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, proceed with the workup promptly. Over-extending the reaction time provides more opportunity for side reactions to occur.
-
-
Part B: Hydrolysis Step
Question 3: My nitrile hydrolysis is incomplete, or I have to use very harsh conditions and long reaction times. How can I facilitate a smoother conversion?
Answer:
Hydrolysis of the sterically hindered cyclopropylnitrile can be challenging. Both acidic and basic conditions can be employed, and the choice often depends on the stability of the thiophene ring to the specific conditions.[2][3][4]
Causality and Solutions:
-
Acid Hydrolysis:
-
Mechanism: The nitrile is protonated, making the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate.[5]
-
Common Issues: The thiophene ring can be sensitive to strong, hot mineral acids, potentially leading to ring-opening or sulfonation side products.
-
Troubleshooting:
-
Choice of Acid: A mixture of concentrated sulfuric acid in aqueous acetic acid is often effective and can be less harsh than concentrated HCl or HBr.
-
Stepwise Temperature Profile: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) to facilitate the initial hydrolysis to the amide, and then increase the temperature to reflux (around 110-120 °C) to drive the hydrolysis of the more stable amide to the carboxylic acid.
-
-
-
Base Hydrolysis:
-
Mechanism: The hydroxide ion directly attacks the nitrile carbon. This method initially forms the carboxylate salt, which must be neutralized in a separate step to yield the carboxylic acid.[2][3]
-
Common Issues: Incomplete hydrolysis, leaving the amide intermediate as the major product.
-
Troubleshooting:
-
Co-solvent: Using a co-solvent like ethanol or ethylene glycol with the aqueous NaOH or KOH can improve the solubility of the organic nitrile and increase the reaction rate.
-
Higher Temperatures: Basic hydrolysis often requires high temperatures (reflux). Using a higher-boiling solvent like ethylene glycol allows for higher reaction temperatures, which can significantly accelerate the hydrolysis of the intermediate amide.
-
-
| Hydrolysis Method | Reagents | Temperature Protocol | Key Advantage | Potential Pitfall |
| Acidic | H₂SO₄ / Acetic Acid / H₂O | 80°C then Reflux | Direct isolation of acid | Thiophene ring degradation |
| Basic | NaOH or KOH / Ethanol / H₂O | Reflux | Milder on thiophene ring | Requires acidification step |
Part C: Purification
Question 4: I'm having difficulty purifying the final product. What is an effective purification strategy?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, intermediates (the amide), and polymeric byproducts. A multi-step purification strategy is often necessary.
Purification Workflow:
Caption: A standard purification workflow for the final product.
Detailed Steps & Rationale:
-
Acid-Base Extraction: This is the most powerful tool for separating your acidic product from neutral or basic impurities.
-
Protocol:
-
After hydrolysis (if basic hydrolysis was used, first acidify the cooled reaction mixture with concentrated HCl until pH 1-2), extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers and extract them with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Your carboxylic acid product will be deprotonated and move into the aqueous basic layer as its sodium salt.
-
Discard the organic layer, which contains neutral impurities like any remaining nitrile.
-
Carefully re-acidify the aqueous bicarbonate layer with cold, concentrated HCl to pH 1-2. The carboxylic acid will precipitate out or can be extracted with a fresh portion of organic solvent.
-
-
-
Recrystallization: This is the final step to obtain a high-purity product.
-
Solvent System: A common and effective solvent system is a mixture of toluene and heptane. Dissolve the crude acid in a minimum amount of hot toluene and then slowly add heptane until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce the formation of well-defined crystals.
-
III. References
-
Lambert, F. L., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. [Link]
-
Reddy, K. S., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications. [Link]
-
Singh, G. S., & Singh, P. (2014). [2+1]-Type Cyclopropanation Reactions. ResearchGate. [Link]
-
Stoffregen, S. A. (2009). Reaction of Dicarbomethoxycarbene with Thiophene Derivatives. Iowa State University Digital Repository. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]
-
Joule, J. A. (2010). Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate. [Link]
-
Gege, C., et al. (2016). Attempted alkylations with cyclopropanes under phase-transfer catalysis. ResearchGate. [Link]
-
Organic Syntheses. (1925). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
Baranczewski, P., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]
-
Biswas, T. (2022). Phase Transfer Catalyst (PTC) Chemistry. YouTube. [Link]
-
Arnold, F. H., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]
-
LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
Sources
- 1. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Technical Support Center: Synthesis of Cyclopropanecarboxylic Acids
Welcome to the Technical Support Center for the synthesis of cyclopropanecarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The inherent ring strain of cyclopropanes makes their synthesis a nuanced endeavor, often accompanied by specific side reactions that can impact yield and purity.[1][2] This guide offers field-proven insights to navigate these challenges effectively.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of cyclopropanecarboxylic acids, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Cyclopropanecarboxylic Acid
A common frustration in any synthesis is a low or negligible yield of the target molecule. Several factors can contribute to this issue, from reagent quality to reaction conditions.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inactive Cyclopropanating Agent | For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and activated.[3] The surface activity of the zinc is critical for the formation of the organozinc carbenoid intermediate.[4][5] Consider using ultrasound to enhance activation.[3][5] For reactions involving diazo compounds, ensure the diazoalkane is freshly prepared and properly handled, as they are notoriously unstable.[1][6] |
| Poor Quality Reagents | Use high-purity, and if necessary, freshly distilled reagents. For instance, diiodomethane in Simmons-Smith reactions can contain impurities that inhibit the reaction.[3] |
| Presence of Moisture or Air | Many cyclopropanation reactions, particularly those involving organometallic reagents like the Simmons-Smith[3] or Kulinkovich reactions, are sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Suboptimal Reaction Temperature | A gradual, incremental increase in temperature (e.g., in 5-10 °C steps) may improve the reaction rate if it is sluggish.[3] However, be cautious, as higher temperatures can also promote side reactions.[3] |
| Low Substrate Reactivity | Electron-deficient alkenes can be less reactive towards certain cyclopropanating agents. For such substrates, consider more reactive systems like the Furukawa modification (diethylzinc and diiodomethane) of the Simmons-Smith reaction.[3] |
Issue 2: Formation of Ring-Opened Byproducts
The strained nature of the cyclopropane ring makes it susceptible to opening under certain conditions, particularly in the presence of acids.[7][8]
| Potential Cause | Recommended Solution & Scientific Rationale |
| Acidic Conditions | Both Lewis and Brønsted acids can catalyze the ring-opening of cyclopropanes, especially those activated with donor-acceptor substituents.[7][9][10][11] If your purification or workup involves acidic steps, consider using milder conditions or alternative purification methods. For instance, during workup, use a buffered aqueous solution to neutralize any residual acid. |
| Inappropriate Catalyst | Certain Lewis acids used to activate the cyclopropanation may also promote ring-opening.[9] If ring-opening is a significant issue, screen for alternative Lewis acids or consider a catalyst-free method if applicable. |
| Substrate-Specific Instability | The electronic properties of the substituents on the cyclopropane ring can significantly influence its stability. Donor-acceptor cyclopropanes are particularly prone to ring-opening.[7][9][10] If you are working with such a system, it is crucial to handle the product under neutral or slightly basic conditions. |
Issue 3: Unwanted Ester Hydrolysis
When synthesizing cyclopropanecarboxylic acid esters, premature hydrolysis to the corresponding carboxylic acid can be a significant side reaction.[6]
| Potential Cause | Recommended Solution & Scientific Rationale |
| Acidic or Basic Workup/Purification | Both acidic and basic conditions can catalyze the hydrolysis of esters.[6][12] During the workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, and avoid strong acids or bases during purification. If purification by chromatography is necessary, consider using deactivated silica gel.[3] |
| Presence of Water | Ensure all solvents and reagents are anhydrous, as the presence of water will facilitate hydrolysis. |
| Elevated Temperatures | Prolonged heating, especially in the presence of trace amounts of acid or base, can accelerate ester hydrolysis. Minimize reaction and purification times at elevated temperatures. |
Issue 4: Formation of Byproducts from the Kulinkovich Reaction
The Kulinkovich reaction, while powerful for synthesizing cyclopropanols from esters, can have specific side reactions.[13][14][15]
| Potential Cause | Recommended Solution & Scientific Rationale |
| Ethene Formation | A common byproduct is ethene, resulting from β-hydride elimination.[13] While often not detrimental to the desired product formation, optimizing the stoichiometry of the Grignard reagent and titanium catalyst can sometimes minimize this pathway. |
| Competing Reactions with Enolizable Esters | The Kulinkovich reaction is most efficient with non-enolizable esters to prevent competing side reactions involving the enolate.[13] If your substrate is enolizable, you may observe byproducts arising from enolate chemistry. Consider modifying the substrate or exploring alternative synthetic routes. |
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is not working. What are the most common reasons for failure?
A1: The most frequent culprit is an inactive zinc-copper couple.[3] Its preparation is crucial for the reaction's success. Other common issues include poor quality diiodomethane and the presence of moisture or air in the reaction setup.[3] Always use freshly prepared reagents and ensure your glassware is thoroughly dried and the reaction is run under an inert atmosphere.[3]
Q2: I am observing the formation of an ether byproduct in my synthesis. How can I prevent this?
A2: Ether formation is likely due to a Williamson ether synthesis-type reaction, especially if you are using an alkoxide base in an alcohol solvent with a halo-substituted precursor.[16] To mitigate this, consider switching to a non-alkoxide base like potassium carbonate or using a non-alcoholic, aprotic polar solvent like DMF or DMSO.[16]
Q3: How can I purify my cyclopropanecarboxylic acid?
A3: For liquid cyclopropanecarboxylic acids, a common method involves dissolving the crude product in an aqueous alkali solution and extracting with an organic solvent to remove neutral and basic impurities. The aqueous layer is then acidified, and the purified acid is extracted with an organic solvent.[17] Solid acids can be purified by recrystallization from suitable solvents.[17]
Q4: Can I perform a cyclopropanation on an alkene that has a hydroxyl group?
A4: Yes, but care must be taken. In a Simmons-Smith reaction, the electrophilic zinc carbenoid can methylate alcohols, especially with excess reagent or prolonged reaction times.[3][18] It is advisable to protect the hydroxyl group before the cyclopropanation step or use a modified procedure that is tolerant of free hydroxyl groups.
Experimental Protocols
Protocol 1: Activation of Zinc for the Simmons-Smith Reaction
This protocol describes the preparation of an active zinc-copper couple, a critical step for successful Simmons-Smith cyclopropanation.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Hydrochloric acid (1 M)
-
Deionized water
-
Acetone
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Place zinc dust in the round-bottom flask.
-
Under an inert atmosphere, add 1 M hydrochloric acid to the zinc dust and stir for 5-10 minutes to etch the surface.
-
Carefully decant the hydrochloric acid.
-
Wash the zinc dust sequentially with deionized water, acetone, and finally, anhydrous diethyl ether. Decant the solvent after each wash.
-
Dry the activated zinc dust under a high vacuum.
-
To the activated zinc, add a catalytic amount of copper(I) chloride and heat gently under vacuum to form the zinc-copper couple.
-
Allow the flask to cool to room temperature under an inert atmosphere before use.
Protocol 2: General Purification of a Cyclopropanecarboxylic Acid
This protocol outlines a general acid-base extraction method for the purification of a cyclopropanecarboxylic acid.
Materials:
-
Crude cyclopropanecarboxylic acid
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (or another suitable organic solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude cyclopropanecarboxylic acid in diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution. The cyclopropanecarboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash the organic layer with fresh 1 M sodium hydroxide solution to ensure complete extraction.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic (check with pH paper). The cyclopropanecarboxylic acid will precipitate or form an oily layer.
-
Extract the acidified aqueous layer with fresh diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified cyclopropanecarboxylic acid.
Visualizations
Caption: Overview of desired reaction pathway and common side reactions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Kulinkovich Reaction [organic-chemistry.org]
- 15. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 18. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Cyclopropanation Reactions
Welcome, researchers and innovators. This guide is engineered to be your dedicated resource for navigating the complexities of cyclopropanation reactions. Whether you are constructing key intermediates for novel therapeutics or exploring fundamental reactivity, achieving high yield and stereocontrol is paramount. This document moves beyond simple protocols to provide a deeper understanding of the causality behind common experimental challenges, offering robust troubleshooting strategies and validated methodologies to elevate your synthetic success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers embarking on cyclopropanation campaigns.
Q1: My Simmons-Smith reaction is sluggish or failing completely. What is the most common point of failure? A1: The single most common issue is the activity of the zinc reagent.[1] The classic zinc-copper couple must be freshly prepared and highly active to form the carbenoid.[2][3] If you suspect reagent quality, switching to the Furukawa modification, which utilizes commercially available diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often provides a more reproducible and faster reaction.[1][4]
Q2: How do I choose between a Simmons-Smith type reaction and a metal-catalyzed reaction with a diazo compound? A2: The choice depends on your substrate, desired functionality, and safety infrastructure.
-
Simmons-Smith (and its modifications) is excellent for a wide range of alkenes, including those with sensitive functional groups, and is particularly effective for the directed cyclopropanation of allylic alcohols.[5][6] It avoids the use of hazardous diazo compounds.
-
Transition metal-catalyzed reactions (using Rh, Cu, Ru, etc.) with diazo compounds are exceptionally versatile, highly efficient, and the premier choice for asymmetric synthesis when paired with chiral ligands.[5][7] However, they require careful handling of potentially explosive and toxic diazo reagents.[8]
Q3: What are the primary safety concerns with cyclopropanation, and what are the modern alternatives to diazomethane? A3: The primary safety hazard is the use of diazomethane, which is both toxic and explosive.[8] Safer, weighable alternatives are now available. Temozolomide (TMZ), a commercially available solid, can serve as a diazomethane surrogate for certain applications.[9][10] For many transformations, trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available solution that is generally considered safer than diazomethane gas, though it remains highly toxic.[9][11]
Q4: How critical is the solvent choice in these reactions? A4: Solvent choice is crucial. For Simmons-Smith reactions, the electrophilic zinc carbenoid's reactivity is dampened by basic, coordinating solvents. Therefore, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are recommended.[12][13] For metal-catalyzed reactions, the solvent can significantly influence catalyst solubility, stability, and stereoselectivity, requiring careful optimization.[5]
Troubleshooting Guide: From Low Yields to Poor Selectivity
This guide provides a systematic, cause-and-effect approach to resolving specific experimental issues.
Issue 1: Low to No Product Yield
Low conversion is a frustrating but common problem. The following decision tree and table outline a logical progression for troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
Welcome to the technical support guide for 1-(Thiophen-2-yl)cyclopropanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its behavior in solution, enabling you to troubleshoot effectively and design robust experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that dictate its solubility.
Q1: Why is this compound expected to have low solubility in neutral aqueous solutions?
A: The solubility of this molecule is a tale of two competing features. Its structure contains a carboxylic acid group, which is polar and capable of ionization. However, this is attached to a significantly nonpolar (hydrophobic) backbone consisting of a thiophene ring and a cyclopropane ring. In neutral or acidic water, the carboxylic acid remains largely in its un-ionized, protonated form (–COOH), which is less water-soluble.[1] The large hydrophobic portion of the molecule dominates, leading to poor interaction with polar water molecules and thus, low solubility.[2]
Q2: What is the single most critical parameter I need to know to solubilize this compound?
-
2-Thiophenecarboxylic acid has a pKa of approximately 3.5.[4]
-
Cyclopropanecarboxylic acid has a pKa of about 4.65.[5]
Given the electron-withdrawing nature of the thiophene ring, it is reasonable to estimate the pKa of the target compound to be in the range of 3.5 to 4.5 . This means that at a pH below this range, the compound will be predominantly in its less soluble, neutral acid form. At a pH above this range, it will convert to its much more soluble anionic (carboxylate) salt form.[1]
Q3: What are the primary strategies I should consider first for improving solubility in the lab?
A: For an ionizable compound like this, there are three primary, accessible strategies you should consider in order of preference for most biological applications:
-
pH Adjustment: The most effective and common method for acidic compounds. By raising the pH of the solution to at least 2 units above the pKa (i.e., pH > 6.5), you can ensure the compound is almost fully deprotonated into its highly soluble salt form.[]
-
Use of Co-solvents: For creating concentrated stock solutions, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are highly effective.[7][8] These solvents reduce the overall polarity of the solvent system, allowing the hydrophobic part of the molecule to be solvated.[]
-
Salt Formation: This involves preparing a stable, solid salt of the compound (e.g., sodium or potassium salt) before solubilization.[9][10] This provides a more consistent and readily soluble starting material for aqueous preparations.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for common solubility problems.
Issue 1: My compound will not dissolve in my neutral buffer (e.g., PBS at pH 7.4).
-
Underlying Cause: You are attempting to dissolve the neutral, poorly soluble form of the acid directly into a buffered solution where the dissolution rate is very slow. While the final pH of 7.4 is high enough to deprotonate the acid, the kinetics of dissolution at the solid-liquid interface can be a significant barrier.
-
Solution: Prepare a Concentrated Stock Solution via pH Adjustment.
This protocol first creates a concentrated, alkaline solution of the compound in its soluble salt form, which can then be safely diluted into your neutral buffer.
Protocol 1: Aqueous Stock Preparation via pH Adjustment
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a small volume of purified water (e.g., to make a preliminary 10-20 mM suspension). The compound will likely not dissolve at this stage.
-
Basification: While stirring, add 1 M NaOH dropwise. Monitor the solution. As the pH increases past the pKa, the solid will begin to dissolve. Continue adding drops until the solution is completely clear.
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach your final target stock concentration (e.g., 10 mM).
-
Neutralization (Optional but Recommended): You can carefully back-titrate with a small amount of 1 M HCl to bring the pH of the stock solution closer to your final experimental pH, but do not go below pH 7.0 to avoid precipitation.
-
Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm filter. Store in aliquots at -20°C or -80°C.[7]
-
Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous media.
-
Underlying Cause: This is a common problem known as "crashing out." When the concentrated DMSO stock is added to the aqueous buffer, the local concentration of the compound temporarily exceeds its solubility limit in the new, high-water environment before it can disperse.[7]
-
Troubleshooting Strategies:
| Strategy | Causality & Explanation |
| 1. Reduce Final Concentration | The simplest solution. The final concentration in your assay may be above the compound's thermodynamic solubility limit in the final solvent mixture. Try a lower concentration. |
| 2. Increase Dilution Factor | Instead of a 1:100 dilution, use a 1:1000 or greater dilution from a more concentrated DMSO stock. This minimizes the disruption to the aqueous environment.[7] |
| 3. Modify Dilution Technique | Add the DMSO stock to the vortexing aqueous buffer, not the other way around. This promotes rapid dispersal and prevents the formation of localized, supersaturated pockets.[7] |
| 4. Pre-warm Aqueous Medium | For many compounds, solubility increases with temperature. Gently warming your buffer (e.g., to 37°C) before adding the DMSO stock can help, but be cautious of compound stability at higher temperatures.[7] |
| 5. Combine Co-solvent and pH | Ensure your final aqueous medium is buffered to a pH well above the pKa (e.g., pH 7.4 or higher). This provides a "safety net" by ensuring that any molecules that leave the DMSO environment are immediately ionized to a more soluble form. |
Issue 3: I need a stable, solid starting material that is more water-soluble for consistent formulation.
-
Underlying Cause: The free acid form has batch-to-batch variability in crystallinity and dissolution rate. For many applications, especially in drug development, a stable salt form with predictable properties is required.[10][11]
-
Solution: Preparation of a Sodium Salt.
Salt formation is a common and effective method to increase the solubility and dissolution rate of acidic drugs.[11] Sodium, potassium, and calcium are the most common counterions for weakly acidic drugs.[9]
Protocol 2: Small-Scale Sodium Salt Formation
-
Dissolve Acid: Dissolve a known molar amount of this compound in a suitable organic solvent like ethanol or methanol.
-
Add Base: Add exactly one molar equivalent of sodium hydroxide (e.g., from a freshly prepared solution of NaOH in ethanol).
-
Stir: Allow the mixture to stir at room temperature. The sodium salt may precipitate out of the organic solvent.
-
Isolate Salt: If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Solvent Removal: If no precipitate forms, the solvent can be removed under reduced pressure (roto-evaporation) to yield the solid salt.
-
Verification: The resulting solid should be a stable sodium salt, which will exhibit significantly faster and higher solubility in neutral water compared to the parent free acid.
-
Part 3: Visualization of Key Concepts
Visual aids can help clarify the relationships between different experimental parameters.
Diagram 1: pH-Dependent Solubility
The following diagram illustrates the fundamental principle of pH adjustment for solubilizing a weak acid. Below the pKa, the insoluble neutral form (HA) dominates. Above the pKa, the soluble ionized form (A⁻) dominates.
Caption: Relationship between pH, pKa, and solubility.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical decision-making path for addressing solubility issues with this compound.
Caption: Decision tree for solubilizing the target compound.
References
- Al-Rawashdeh, A. I. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- Goud, N. R., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Pharmaceutical Salts and Cocrystals. John Wiley & Sons. (Link provided via search tool: [Link])
- Xie, B., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1934.
- Dakin, L., & Lahue, B. (2008). Product Class 3: Carboxylic Acid Salts. In Science of Synthesis. Georg Thieme Verlag. (Link provided via search tool: [Link])
- Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-118.
- Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(11), 4682-4706.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Patel, C. J., et al. (2012). DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. PharmaTutor.
- American Pharmaceutical Review. (2014). Overcoming the Challenge of Poor Drug Solubility.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- JoVE. (2023). Physical Properties of Carboxylic Acids.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- Wikipedia. (n.d.). Cyclopropanecarboxylic acid.
Sources
- 1. reddit.com [reddit.com]
- 2. Video: Physical Properties of Carboxylic Acids [jove.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. rjpdft.com [rjpdft.com]
Technical Support Center: Stability Testing of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability testing of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid and its derivatives. Our goal is to provide you with the causal logic behind experimental choices and robust, self-validating protocols to ensure the integrity of your stability programs.
Part 1: Foundational Concepts & Regulatory Landscape
This section addresses common initial questions about establishing a stability testing program in line with global regulatory standards.
Q1: Why is stability testing critical and what are the primary regulatory guidelines I should follow?
A1: Stability testing is the cornerstone of drug development, providing critical evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of temperature, humidity, and light.[1] This data is essential for determining the re-test period for an API or the shelf-life for a finished product, as well as recommending storage conditions.[1]
The primary guidelines to follow are from the International Council for Harmonisation (ICH), specifically:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.
-
ICH Q2(R1): Validation of Analytical Procedures.
The World Health Organization (WHO) also provides comprehensive guidelines that are largely harmonized with ICH standards.[2][3] These documents outline the core data package required for regulatory submissions.[2]
Q2: What are the standard conditions and time points for a stability study?
A2: Stability studies are conducted under various storage conditions to simulate different climatic zones and also to accelerate degradation to predict long-term stability. The standard conditions are summarized in the table below.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency | Purpose |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or proposed re-test period) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][2][4] | To establish the re-test period or shelf-life under recommended storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months | Required if "significant change" occurs during accelerated testing.[2][5] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points: 0, 3, and 6 months.[1][2][4] | To predict the effects of short-term excursions outside label storage conditions (e.g., during shipping).[5] |
A "significant change" for an API is defined as a failure to meet its established specification.[1]
Part 2: Molecule-Specific Degradation Pathways & Forced Degradation
Understanding the inherent chemical liabilities of the this compound scaffold is crucial for designing effective stability-indicating methods.
Q3: What are the most probable degradation pathways for this class of compounds?
A3: The this compound structure contains three key functional moieties, each with known chemical liabilities: the thiophene ring, the cyclopropane ring, and the carboxylic acid.
-
Thiophene Ring Oxidation: The sulfur-containing thiophene ring is a structural alert, as it is susceptible to metabolic and chemical oxidation.[6] This can lead to the formation of highly reactive electrophilic metabolites like thiophene S-oxides and thiophene epoxides.[6] From a chemical stability perspective, this translates to a high risk of oxidative degradation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients.[7][8]
-
Hydrolysis of Carboxylic Acid Derivatives: While the free carboxylic acid is stable to hydrolysis, if your molecule is an ester or amide derivative, this becomes one of the most common degradation pathways.[9][10] The reaction involves the cleavage of the ester or amide bond, yielding the parent carboxylic acid and the corresponding alcohol or amine.[10] This reaction is often catalyzed by acidic or basic conditions.
-
Photodegradation: Thiophene-containing compounds can be sensitive to light. Photolytic degradation can lead to complex reactions, including isomerization or ring cleavage.[11] A recent study on a thiophene-containing nematicide showed it degraded rapidly under simulated sunlight, forming a thiophen-3-yl isomer from the thiophen-2-yl parent compound.[11]
-
Decarboxylation: Under thermal stress, particularly in the solid state, β-keto carboxylic acids are prone to decarboxylation. While your core structure is not a β-keto acid, this pathway should be considered for derivatives where adjacent functional groups might facilitate the loss of CO2.[8]
Caption: Potential degradation pathways for the core molecular structure.
Q4: How do I design a forced degradation (stress testing) study to investigate these pathways?
A4: A forced degradation study is essential to develop and validate a stability-indicating analytical method. The goal is to intentionally degrade the API to generate the likely degradation products.[4] This helps ensure your analytical method can separate and quantify the intact API from any impurities or degradants.
Here is a recommended protocol:
Objective: To generate degradation products and demonstrate the specificity of the analytical method. Aim for 5-20% degradation of the API.
Protocol: Forced Degradation of this compound API
-
Preparation:
-
Prepare stock solutions of the API in a suitable solvent (e.g., Methanol, Acetonitrile/Water).
-
Prepare solutions of stress agents: 0.1 M HCl (Acid), 0.1 M NaOH (Base), and 3-6% H₂O₂ (Oxidation).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix API stock with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix API stock with 0.1 M NaOH. Incubate at 60°C for 2-8 hours. (Base-catalyzed reactions are often faster).
-
Oxidative Degradation: Mix API stock with 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store the solid API in a calibrated oven at a temperature above the accelerated condition (e.g., 60-80°C) for 1-2 weeks.[4] Also, test a solution of the API under the same conditions.
-
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel sample should be wrapped in aluminum foil as a dark control.
-
-
Sample Processing & Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the target concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. Run appropriate controls (unstressed API, blank solutions with stress agents).
-
-
Evaluation:
-
Examine the chromatograms for new peaks (degradants) and a decrease in the main peak area.
-
Perform a peak purity analysis (e.g., with a Diode Array Detector) to ensure the main API peak is not co-eluting with any degradants.
-
Calculate the mass balance to account for all the material.
-
Part 3: Analytical Method Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing.[12] This section addresses common issues encountered during analysis.
Caption: General workflow for an API stability testing program.
Q5: My chromatogram shows significant peak tailing for the main compound. What is the cause and how can I fix it?
A5: Peak tailing is common when analyzing acidic compounds like yours. The primary cause is strong, undesirable interactions between the acidic carboxylate group and the stationary phase.
-
Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. At mid-range pH, your carboxylic acid will be partially or fully deprotonated (-COO⁻), and it can interact strongly with these silanols via ion exchange, causing a portion of the molecules to lag behind the main peak band, resulting in tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid. At this pH, the carboxylic acid is fully protonated (-COOH), suppressing its ionization and minimizing interaction with silanols.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanols. Ensure you are using such a column.
-
Increase Buffer Strength: A higher buffer concentration in the mobile phase can help shield the silanol interactions.[13]
-
Avoid Sample Overload: Injecting too much sample can saturate the column and lead to poor peak shape. Try reducing the injection volume or sample concentration.[14]
-
Q6: I'm seeing extraneous "ghost peaks" in my chromatograms, especially in the gradient blank. What are they and how do I eliminate them?
A6: Ghost peaks are non-sample related peaks that can interfere with the detection of low-level degradants. Their identification is vital for ensuring your method is truly stability-indicating.[15]
-
Causality: Ghost peaks often arise from contaminants in the mobile phase, carryover from previous injections, or leaching from system components.
-
Troubleshooting Steps:
-
Isolate the Source:
-
Blank Injections: Run a blank injection (injecting only mobile phase). If the peaks are still present, the issue is likely not carryover.[15]
-
Mobile Phase: Use high-purity, HPLC-grade solvents and fresh, high-quality water (e.g., 18.2 MΩ·cm). Prepare fresh mobile phase daily.[13]
-
Carryover: If peaks appear after a sample injection but not in a simple blank, it's likely carryover. This is caused by insufficient cleaning of the injection needle or adsorption of the compound somewhere in the injection path.[15]
-
-
Solutions:
-
For Mobile Phase Contamination: Filter all mobile phases and consider adding a low percentage of organic solvent to your aqueous phase (e.g., 5% Acetonitrile in Water) to prevent microbial growth.
-
For Carryover: Increase the volume and strength of the needle wash solvent. The ideal needle wash solvent should be strong enough to fully dissolve your compound. For your molecule, a wash of 50:50 Acetonitrile:Water with 0.1% formic acid might be effective.
-
System Maintenance: Regularly flush the entire HPLC system with a strong solvent to remove accumulated contaminants.[15]
-
-
Q7: My retention times are drifting during a long analytical sequence. What should I do?
A7: Drifting retention times can compromise the accuracy of peak identification and integration, especially in long stability runs.
-
Causality: The most common causes are changes in mobile phase composition, temperature fluctuations, or poor column equilibration.
-
Troubleshooting Steps:
-
Check Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Manually pre-mixing the mobile phase can rule out pump issues.[16] Solvent evaporation from the reservoir can also change the composition over time; keep reservoirs covered.[13]
-
Use a Column Thermostat: Column temperature has a significant impact on retention time. A small change in ambient lab temperature can cause drift. Always use a thermostatted column compartment to maintain a constant temperature (e.g., 30°C or 40°C).[13]
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.[13] Insufficient equilibration is a very common cause of drift at the beginning of a run.
-
Check for Leaks: A small, slow leak in the system can cause pressure fluctuations and lead to retention time drift. Visually inspect all fittings.
-
By systematically addressing these potential issues, you can build a robust and reliable stability testing program for your this compound derivatives, ensuring data integrity and regulatory compliance.
References
- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Pharma Stability. Troubleshooting & Pitfalls.
- World Health Organization (WHO). (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Gruber-Woelfler, H., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
- ResearchGate. Results of forced degradation studies.
- HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Separation Science. Analytical Techniques In Stability Testing.
- Valaskovic, T., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Pharmacy 180. Drug degradation pathways.
- Waterhouse, D. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Ekoja, A. (2017, March 31). degradation pathway of pharmaceutical dosage forms. ResearchGate.
- Lu, Z., et al. (2024). Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity. Science of The Total Environment.
Sources
- 1. fdaghana.gov.gh [fdaghana.gov.gh]
- 2. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 3. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
- 4. qlaboratories.com [qlaboratories.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ijnrd.org [ijnrd.org]
- 15. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Thiophene Analysis by HPLC: A Technical Troubleshooting Guide
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of thiophene and its derivatives. Thiophene-containing compounds are a cornerstone in pharmaceutical and materials science, making their accurate and reproducible analysis critical for research and quality control.[1] However, their unique chemical nature can present specific challenges during HPLC analysis.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond generic troubleshooting to address the nuanced interactions of thiophene compounds within the HPLC system, providing not just the "what" but the "why" behind each recommendation.
Section 1: Peak Shape Problems - Tailing, Fronting, and Splitting
Excellent peak shape is the foundation of accurate quantification. Deviations like tailing or fronting are often the first signs of suboptimal chromatographic conditions or underlying chemical issues.
FAQ 1: My thiophene compound is showing significant peak tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue.[2] For thiophene derivatives, this is often rooted in secondary interactions with the stationary phase.
Underlying Causes & The "Why":
-
Silanol Interactions: The primary cause of peak tailing for many compounds, including those with polar functionalities on the thiophene ring, is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4] These acidic silanols can form strong hydrogen bonds with basic functional groups or the lone pair electrons on the thiophene's sulfur atom, leading to a secondary, stronger retention mechanism that causes the peak to tail.[3]
-
Metal Chelation: The sulfur atom in the thiophene ring can act as a Lewis base, chelating with trace metal contaminants (e.g., iron, aluminum) present in the silica matrix of the column or even from stainless-steel components of the HPLC system like frits and tubing.[5][6] This interaction can cause significant tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][7]
Troubleshooting Workflow:
Here is a systematic approach to diagnosing and resolving peak tailing for thiophene compounds:
Caption: Troubleshooting workflow for thiophene peak tailing.
Experimental Protocols:
Protocol 1: Mobile Phase pH Adjustment
-
Baseline: Prepare your initial mobile phase (e.g., Acetonitrile:Water).
-
Modification: Prepare a new mobile phase with 0.1% (v/v) formic acid or acetic acid added to the aqueous portion. Using an acid like phosphoric acid is also an option.[8]
-
Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase.
-
Analysis: Re-inject your thiophene standard.
-
Rationale: Lowering the pH protonates the silanol groups (Si-OH), reducing their ability to interact with the thiophene compounds through ion-exchange mechanisms, thereby minimizing peak tailing.[3][4]
Protocol 2: Column Evaluation
-
Column Type: Switch to a column packed with high-purity, base-deactivated silica that has been thoroughly end-capped.
-
Installation: Install the new column and equilibrate thoroughly.
-
Injection: Inject the thiophene standard.
-
Rationale: High-purity silica has a lower metal content, and end-capping chemically converts most of the residual silanols to less reactive groups, presenting a more inert surface to the analyte.[9]
FAQ 2: My peaks are fronting. What does this indicate?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but points to specific issues.
Underlying Causes & The "Why":
-
Sample Solvent Incompatibility: Dissolving your thiophene sample in a solvent significantly stronger than the mobile phase is a primary cause.[5] The sample travels through the column in a "bolus" of strong solvent, leading to a distorted, fronting peak.
-
Column Collapse: While rare with modern columns, operating at extreme pH or temperature can cause the packed bed of the stationary phase to collapse, leading to poor peak shape.[10]
-
Sample Overload: Severe concentration overload can also manifest as fronting.[2]
Solutions:
-
Solvent Matching: Ideally, dissolve your sample in the initial mobile phase.[7] If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.
-
Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume to see if the peak shape improves.[11]
Section 2: Retention Time and Resolution Issues
Consistent retention times are crucial for compound identification and method robustness. Drifting retention can compromise your entire analysis.
FAQ 3: The retention time for my thiophene derivative is decreasing with every injection. What's happening?
A consistent decrease in retention time often points to a problem with the column or mobile phase stability.
Underlying Causes & The "Why":
-
Loss of Stationary Phase: Aggressive mobile phase conditions (e.g., high pH) can hydrolyze and strip the bonded phase (like C18) from the silica support. This reduces the column's hydrophobicity, causing polar and non-polar compounds, including thiophenes, to elute earlier.
-
Insufficient Column Equilibration: If you are running a gradient, insufficient re-equilibration time between runs will mean the column is not returning to its initial state, causing retention time shifts in subsequent injections.[12]
-
Mobile Phase Composition Change: Volatile components in the mobile phase, such as certain acids or organic modifiers, can evaporate over time, changing the solvent strength and leading to retention shifts.[13]
Troubleshooting Steps:
-
Check pH and Column Specs: Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-8 for silica-based columns).
-
Extend Equilibration Time: Double the post-run equilibration time and observe if retention becomes stable.
-
Prepare Fresh Mobile Phase: Use freshly prepared mobile phase for each run to avoid issues with evaporation.[12]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants that might alter its chemistry.[10]
FAQ 4: I'm seeing retention time drift, sometimes increasing and sometimes decreasing. What are the potential causes?
Unpredictable retention time shifts are often related to environmental or hardware factors.
Underlying Causes & The "Why":
-
Temperature Fluctuations: The column temperature has a significant impact on retention. A 1°C change can alter retention times by 1-2%.[10] Fluctuations in lab temperature can cause drift if a column oven is not used.
-
Inconsistent Mobile Phase Mixing: If you are using an on-line mixer (binary or quaternary pump), improper functioning can lead to inconsistent mobile phase composition and, consequently, fluctuating retention times.[10]
-
Pump Performance: Worn pump seals or faulty check valves can lead to an inconsistent flow rate, which will directly impact retention times.[11]
Solutions:
-
Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Set it to a stable temperature, for example, 30°C.[14]
-
Pre-mix Mobile Phase: To rule out pump mixing issues, manually pre-mix your mobile phase in a single reservoir and run the analysis. If the drift disappears, your pump's proportioning valves may need servicing.
-
System Maintenance: Regularly check and replace pump seals and check valves as part of a preventative maintenance schedule.
Section 3: Baseline and Sensitivity Issues
A stable, low-noise baseline is essential for detecting low-level impurities and achieving low limits of quantification.
FAQ 5: I'm observing a noisy or drifting baseline during my thiophene analysis. How can I resolve this?
Baseline issues can originate from the mobile phase, the detector, or the HPLC system itself.
Underlying Causes & The "Why":
-
Contaminated Mobile Phase: Impurities in solvents or buffers can create a noisy or drifting baseline, especially during gradient elution.[11] Water is a common source of contamination.
-
Detector Lamp Instability: An aging detector lamp can cause baseline drift and noise.[12][15]
-
Air Bubbles: Air bubbles in the pump or detector cell will cause sharp spikes or a noisy baseline.[12]
-
Column Bleed: Operating at high temperatures or outside the recommended pH range can cause the stationary phase to "bleed," leading to a rising baseline.
Troubleshooting and Prevention:
| Problem Source | Preventative/Corrective Action | Rationale |
| Mobile Phase | Use HPLC-grade solvents and high-purity water. Filter all aqueous mobile phases through a 0.22 or 0.45 µm filter. Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[11][12] | Removes particulate matter and dissolved gases that cause baseline instability and system blockages. |
| Detector | Ensure the detector lamp has sufficient warm-up time. Note the lamp's age and replace it if it has exceeded its recommended lifetime. | A stable lamp output is critical for a stable baseline. |
| System | Regularly prime the pump to remove any trapped air. Check for leaks in the system, as these can introduce air. | Maintains a consistent, bubble-free flow of mobile phase to the detector. |
Troubleshooting Flow Diagram:
Caption: Decision tree for diagnosing baseline issues.
References
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Using a Solvent Triangle to Optimize an HPLC Separation. LibreTexts Chemistry.
- Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmazone.
- HPLC Troubleshooting Guide. Chrom Tech.
- Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech.
- Common Causes Of Peak Tailing in Chromatography. ALWSCI.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- Peak Tailing in HPLC. Element Lab Solutions.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.
- Common HPLC Problems & How to Deal With Them. Phenomenex.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. RJPT.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Choosing the Right HPLC Stationary Phase. LCGC International.
- Causes of Retention Time Drift in HPLC. Element Lab Solutions.
- What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromtech.com [chromtech.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gmi-inc.com [gmi-inc.com]
Technical Support Center: Purification of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid
Welcome to the technical support guide for the purification of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. We will address common challenges, provide detailed protocols, and explain the scientific principles behind our recommended strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude sample?
The impurity profile is heavily dependent on the synthetic route used. Understanding your synthesis is the first step in designing an effective purification strategy.
-
If synthesized via Nitrile Hydrolysis: If you prepared the target compound by hydrolyzing 1-(thiophen-2-yl)cyclopropanecarbonitrile, common impurities include:
-
If synthesized via Grignard Carboxylation: If you used a Grignard reagent (e.g., from 2-bromothiophene) and quenched it with CO₂, you might encounter:
-
Starting Halide: Unreacted 2-bromothiophene or other organohalide precursors.
-
Coupling Byproducts: Symmetrical coupling products, such as 2,2'-bithiophene, are common in Grignard reactions.[3]
-
Protonated Starting Material: Reaction of the Grignard reagent with trace water will produce thiophene.
-
-
General Impurities: Regardless of the route, you may also find residual solvents, catalysts, and non-acidic byproducts from side reactions.[4]
Q2: Which purification method should I try first?
For a solid carboxylic acid like this, the choice of method depends on the scale of your reaction and the nature of the impurities. A logical approach is outlined below.
Caption: Initial Purification Strategy Decision Workflow.
-
Acid-Base Extraction: This should almost always be your first step. It is a powerful and simple liquid-liquid extraction technique that efficiently removes neutral and basic impurities by converting your acidic product into its water-soluble salt.[5][6][7]
-
Recrystallization: If your product is a solid after the initial work-up or extraction, recrystallization is an excellent second step to remove impurities with different solubility profiles.[4][8]
-
Column Chromatography: This method is reserved for situations where the above techniques fail, particularly if you have acidic impurities with very similar structures to your desired product.
Q3: My purified product is a sticky oil or gum instead of a solid. What can I do?
This is a common and frustrating issue, often caused by residual impurities that inhibit crystallization.
-
Cause 1: Residual Solvent: Trace amounts of organic solvents (e.g., ethyl acetate, DCM) can act as a plasticizer. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
-
Cause 2: Persistent Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice. In this case, column chromatography is often necessary to remove the offending compounds.
-
Solution Strategy: First, attempt a thorough acid-base extraction. After acidification and isolation, dissolve the crude product in a minimal amount of a solvent like diethyl ether, add hexanes or pentane until it becomes cloudy (the cloud point), and store it in a cold environment (4°C or -20°C). This process, known as trituration or precipitation, can sometimes induce crystallization by "crashing out" the product while leaving impurities in the solvent. If this fails, chromatography is the recommended next step.
Q4: My compound streaks badly on a silica gel TLC plate. How can I fix this?
Streaking or "tailing" of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface, leading to poor chromatographic behavior.[4]
-
The Solution: To prevent this, you must suppress the ionization of the carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[4][9] This ensures the compound remains fully protonated and migrates as a single, well-defined spot.
Part 2: Troubleshooting & In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for the primary purification techniques, complete with troubleshooting guides.
Method 1: Acid-Base Extraction
Principle of Operation: This technique leverages the acidic nature of the carboxyl group. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This ionic salt is soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic layer. The layers are then separated, and the aqueous layer containing the product salt is re-acidified to precipitate the pure carboxylic acid.[6][10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves. Caution: Do not shake vigorously initially to avoid an emulsion.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete recovery of the acid.[4] Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (pH ~2, check with litmus or pH paper).[4] The pure carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid on the filter with a small amount of cold deionized water to remove inorganic salts. Dry the purified product thoroughly under high vacuum.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause(s) | Recommended Solution |
| Emulsion forms (third layer) | Vigorous shaking; presence of surfactants. | Add brine (saturated NaCl solution) to break the emulsion. In the future, use gentle inversions instead of vigorous shaking. |
| Low recovery of product | Incomplete extraction; insufficient acidification. | Perform additional extractions on the organic layer. Ensure the aqueous phase is acidified to pH < 3. |
| Product oils out upon acidification | Product has a low melting point or is still impure. | Extract the acidified aqueous solution with a clean portion of organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄, filter, and evaporate the solvent. |
| No precipitate forms upon acidification | The product may be more water-soluble than expected. | Extract the acidified aqueous solution with an organic solvent as described above. |
Method 2: Recrystallization
Principle of Operation: Recrystallization purifies crystalline solids by exploiting differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).[8]
Experimental Protocol: Recrystallization
-
Solvent Selection (Screening):
-
Place a small amount of crude product (10-20 mg) in several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Once dissolved at high temperature, allow the solution to cool slowly. The formation of well-defined crystals indicates a suitable solvent or solvent system (e.g., toluene/heptane).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under high vacuum.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Recommended Solution |
| No crystals form on cooling | Too much solvent was used; the compound is very soluble even when cold. | Boil off some of the solvent to increase concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the compound; impurities are depressing the melting point. | Lower the temperature at which the compound is dissolved. Use a lower-boiling point solvent. Ensure the crude material is reasonably pure before attempting recrystallization. |
| Poor Recovery | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtering. For hot filtration, use a pre-heated funnel and flask to prevent cooling. |
Method 3: Flash Column Chromatography
Principle of Operation: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent). For carboxylic acids, the mobile phase must be acidified to ensure the compound remains protonated and elutes as a sharp band.[4][9]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Crucially, add ~1% acetic acid to the solvent mixture. The ideal system gives your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The co-evaporated acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in ether and washing with water/brine.
Workflow Diagram: Column Chromatography
Caption: Step-by-step workflow for purification by flash column chromatography.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution |
| Streaking / Tailing | Insufficient acid in the mobile phase. | Ensure 0.5-1% acetic or formic acid is present in your eluent.[4][9] |
| Poor Separation | Incorrect mobile phase polarity; column overloaded. | Re-optimize the mobile phase with TLC. Use a larger column or load less material. |
| Compound is stuck on the column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A common system is a gradient of ethyl acetate in hexanes. If necessary, add a small percentage of methanol to the eluent. |
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
- Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
- Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Google Patents. (1978). US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids.
- PubChem. (n.d.). 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid.
- Google Patents. (1949). US2462697A - Thiophene-2-carboxylic acid.
- Chemistry LibreTexts. (2021). 7: The Grignard Reaction (Experiment).
- Master Organic Chemistry. (2017). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
- Wikipedia. (n.d.). Cyclopropanecarboxylic acid.
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Chiral Separation of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the enantiomeric resolution of this compound.
Introduction: The Significance of Chiral Purity
This compound is a chiral molecule with a stereogenic center at the C1 position of the cyclopropane ring. As with many chiral compounds in the pharmaceutical industry, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for drug discovery, development, and quality control. This guide will explore the primary chromatographic and enzymatic methods for achieving this separation, addressing common challenges and providing practical solutions.
Part 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The key to this method is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Frequently Asked Questions (HPLC)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating acidic compounds like this compound?
A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are excellent starting points due to their broad selectivity.[1] Specifically, columns like Chiralcel® OD and Chiralcel® OJ have shown success in separating cyclopropane derivatives.[2] For acidic compounds, macrocyclic glycopeptide phases (e.g., Chirobiotic™ T) and anion-exchange type CSPs (e.g., CHIRALPAK® QN-AX) can also be highly effective.[1][3] The choice of CSP is critical as enantiomeric separation relies on a three-point interaction between the analyte and the stationary phase.[1]
Q2: What are the recommended starting mobile phases for method development?
A2: For polysaccharide-based columns, normal-phase chromatography is often the first choice. A typical starting mobile phase would be a mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[2] For reversed-phase mode, a mobile phase of acetonitrile or methanol with an aqueous buffer is common.[4] It is crucial to control the pH of the mobile phase when dealing with acidic analytes.[4]
Q3: Why is an acidic modifier often added to the mobile phase?
A3: Adding a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, is crucial for improving peak shape and resolution for acidic compounds.[4] The acid suppresses the ionization of the carboxylic acid group, reducing peak tailing caused by interactions with residual silanol groups on the silica support of the CSP.[4]
Troubleshooting Guide (HPLC)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or No Resolution | 1. Inappropriate CSP. 2. Suboptimal mobile phase composition. 3. Unsuitable column temperature. | 1. Screen different CSPs: Test polysaccharide, macrocyclic glycopeptide, and anion-exchange columns. 2. Optimize the mobile phase: Vary the alcohol modifier percentage in 5% increments. For reversed-phase, adjust the buffer pH; ensure it is at least 1-2 units away from the analyte's pKa.[4] 3. Adjust column temperature: Systematically vary the temperature in 5°C increments (e.g., 15°C, 20°C, 25°C, 30°C). Lower temperatures often improve resolution.[4] |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add an acidic modifier: Incorporate 0.1-0.5% TFA or acetic acid into the mobile phase to suppress analyte ionization.[4] 2. Dilute the sample: Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak shape improves, the original sample was too concentrated.[4] 3. Adjust mobile phase pH: For acidic compounds, a lower pH is generally better to maintain the protonated form.[4] |
| Drifting Retention Times | 1. Column not fully equilibrated. 2. Mobile phase composition changing over time. 3. Temperature fluctuations. | 1. Ensure proper equilibration: Flush the column with at least 20-30 column volumes of the mobile phase before the first injection. 2. Prepare fresh mobile phase daily: Organic solvents can evaporate, altering the mobile phase ratio.[5] 3. Use a column thermostat: Maintain a constant column temperature to ensure reproducible retention. |
Experimental Protocol: Chiral HPLC Method Development
-
CSP Screening:
-
Select a set of 3-4 CSPs with different selectivities (e.g., Chiralcel® OD-H, Chiralpak® AD, Chirobiotic™ T).
-
Prepare a racemic standard of this compound at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase).
-
For each column, run a generic gradient or isocratic method. A good starting point for normal phase is Hexane/IPA (90:10 v/v) with 0.1% TFA.
-
-
Mobile Phase Optimization:
-
Once partial separation is observed on a CSP, optimize the mobile phase.
-
Vary the percentage of the alcohol modifier (e.g., IPA) from 5% to 25% in 5% increments.
-
Evaluate the effect of different alcohol modifiers (e.g., ethanol, n-propanol).
-
Optimize the concentration of the acidic modifier (e.g., 0.05% to 0.2% TFA).
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to improve resolution. A lower flow rate can sometimes enhance separation.
-
Investigate the effect of column temperature. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.
-
Caption: Chiral HPLC method development workflow.
Part 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component.
Frequently Asked Questions (SFC)
Q1: What are the advantages of SFC over HPLC for this separation?
A1: SFC offers several advantages, including higher efficiency due to the low viscosity and high diffusivity of supercritical CO2, leading to faster separations.[7] It is also considered a "greener" technology due to the reduction in organic solvent usage.[7] For some compounds, SFC can provide unique selectivity not achievable with HPLC.
Q2: What are common co-solvents and additives used in SFC for acidic compounds?
A2: Alcohols such as methanol, ethanol, and isopropanol are common co-solvents (modifiers) in SFC. For acidic analytes, adding an acidic additive like TFA or formic acid can be beneficial to improve peak shape and selectivity, similar to HPLC.[6]
Troubleshooting Guide (SFC)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape | 1. Analyte solubility issues in CO2. 2. Insufficient or incorrect additive. | 1. Increase co-solvent percentage: Gradually increase the modifier concentration. 2. Add an appropriate additive: For acidic compounds, add 0.1-0.5% TFA or formic acid to the co-solvent. |
| Inconsistent Retention Times | 1. Fluctuations in back pressure or temperature. 2. Water contamination in the system. | 1. Check system parameters: Ensure the back pressure regulator and column oven are functioning correctly. Back pressures between 125 and 250 bar are common.[6] 2. Use high-purity solvents: Ensure both CO2 and co-solvents are of high purity and dry. |
Part 3: Enzymatic Resolution
Enzymatic resolution is a powerful technique for preparing enantiomerically pure compounds on a larger scale. This method relies on the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction with one enantiomer of a racemic mixture.
Frequently Asked Questions (Enzymatic Resolution)
Q1: How does enzymatic resolution work for a carboxylic acid?
A1: For a racemic carboxylic acid, a common approach is an enzyme-catalyzed esterification. The lipase will selectively convert one enantiomer into its corresponding ester, leaving the other enantiomer as the unreacted carboxylic acid. These two compounds, having different functional groups, can then be easily separated by standard chemical methods (e.g., extraction or chromatography).
Q2: Which enzymes are commonly used for the resolution of carboxylic acids?
A2: Lipases are the most frequently used enzymes for this purpose. Immobilized Candida antarctica lipase B (CALB), often sold as Novozym® 435, is a robust and highly versatile enzyme for the resolution of a wide range of chiral compounds, including carboxylic acids and alcohols.[8][9]
Troubleshooting Guide (Enzymatic Resolution)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Conversion or Slow Reaction Rate | 1. Suboptimal temperature or pH. 2. Enzyme inhibition. 3. Poor choice of solvent or acyl donor. | 1. Optimize reaction conditions: Screen a range of temperatures (e.g., 30-50°C) and ensure the microenvironment pH is suitable for the enzyme. 2. Check for inhibitors: Ensure starting materials and solvents are free from heavy metals or other potential enzyme inhibitors. 3. Screen different solvents and acyl donors: Test various organic solvents (e.g., toluene, heptane, MTBE) and different alcohols for esterification. |
| Low Enantioselectivity (low ee) | 1. The chosen enzyme is not selective for the substrate. 2. Unfavorable reaction conditions. | 1. Screen different enzymes: Test a panel of lipases from different sources (e.g., Candida antarctica, Burkholderia sp.).[10] 2. Optimize temperature: Lowering the reaction temperature can sometimes increase enantioselectivity. |
Experimental Protocol: Enzymatic Resolution via Esterification
-
Enzyme Screening:
-
In separate vials, combine the racemic this compound, an alcohol (e.g., 1.5 equivalents of n-butanol), a molecular sieve (to remove water), and an organic solvent (e.g., toluene).
-
Add a different lipase (e.g., CALB, lipase from Pseudomonas cepacia) to each vial.
-
Incubate the reactions at a controlled temperature (e.g., 40°C) with gentle agitation.
-
Monitor the reaction progress and enantiomeric excess (ee) of the remaining acid and formed ester by chiral HPLC.
-
-
Optimization:
-
Once the most selective enzyme is identified, optimize the reaction parameters, including temperature, solvent, and alcohol.
-
-
Work-up and Separation:
-
After the reaction reaches approximately 50% conversion, filter off the enzyme.
-
Extract the reaction mixture with an aqueous base (e.g., 1M NaHCO3) to separate the unreacted carboxylic acid (in the aqueous phase) from the ester (in the organic phase).
-
Acidify the aqueous phase and extract with an organic solvent to recover the enantiomerically enriched acid.
-
The ester can be recovered from the organic phase and, if desired, hydrolyzed back to the other enantiomer of the carboxylic acid.
-
Caption: Workflow for enzymatic resolution.
References
- PubMed. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography].
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- Chromatography Today. (2020). Trouble with chiral separations.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic.
- Journal of Chromatography A. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography.
- Reddit. (2023). Developing a chiral separation on HPLC in NP.
- Regis Technologies. (2020). 6 Top Chiral Chromatography Questions.
- Journal of Visualized Experiments. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
- LCGC International. (n.d.). Chiral Separations.
- PMC. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. selvita.com [selvita.com]
- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Cyclopropane-Containing Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropane-containing drug candidates. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for enhancing the metabolic stability of this unique class of molecules. The inherent strain and electronic properties of the cyclopropane ring offer significant advantages in medicinal chemistry, including increased potency and conformational rigidity.[1][2] However, understanding and overcoming their metabolic liabilities is crucial for successful drug development.
This center is structured to address common challenges and questions in a direct, question-and-answer format, grounded in scientific principles and field-proven insights.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during your in vitro and in vivo metabolism studies.
Question 1: My cyclopropane-containing compound, which was designed to be metabolically stable, is showing unexpectedly high clearance in human liver microsomes. What are the likely metabolic pathways and how can I investigate them?
Answer:
While the cyclopropane ring is generally more resistant to metabolism than linear alkyl chains, it is not metabolically inert.[3] Several factors could contribute to the observed high clearance.
Underlying Causality:
-
Cytochrome P450 (CYP)-Mediated Oxidation: The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidation.[1][4] However, oxidation can still occur, particularly if the ring is activated by adjacent functional groups.
-
Ring-Opening Reactions: The high ring strain of cyclopropane can make it susceptible to ring-opening reactions, which can be initiated by enzymatic oxidation.[5] This is a particular concern for cyclopropylamines.
-
Metabolism of Proximal Functional Groups: The metabolic liability may not be the cyclopropane ring itself, but rather an adjacent part of the molecule that has become more susceptible to metabolism due to the conformational constraints imposed by the ring.
Troubleshooting Workflow:
-
Metabolite Identification Studies: The first and most critical step is to identify the structure of the metabolite(s). This can be achieved using high-resolution mass spectrometry (HRMS) to determine the elemental composition of the metabolites and tandem mass spectrometry (MS/MS) to obtain structural fragments. Comparing the fragmentation patterns of the parent drug and its metabolites will provide clues about the site of metabolism.
-
CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism, incubate your compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). This will pinpoint the key enzymes involved and inform strategies to mitigate metabolism.
-
Investigating Ring-Opening in Cyclopropylamines: If your compound contains a cyclopropylamine moiety, there is a known risk of CYP-mediated oxidation leading to reactive, ring-opened intermediates.[4] This can result in the formation of glutathione (GSH) conjugates. To investigate this, perform incubations with human liver microsomes in the presence of GSH and analyze for the formation of GSH adducts by LC-MS/MS.
Question 2: I've identified a reactive metabolite from my cyclopropylamine-containing drug candidate. What are the mechanistic implications, and how can I mitigate this liability?
Answer:
The formation of reactive metabolites from cyclopropylamines is a significant concern due to the potential for idiosyncratic toxicity. The classic example is the hepatotoxicity associated with the antibiotic trovafloxacin, which was linked to the CYP1A2-mediated oxidation of its cyclopropylamine group.[4]
Mechanistic Insights:
The generally accepted mechanism involves a one-electron oxidation of the amine by a CYP enzyme to form a nitrogen-centered radical. This is followed by rapid scission of the strained cyclopropane ring, leading to a carbon-centered radical that can covalently bind to cellular macromolecules, such as proteins.[6]
Mitigation Strategies:
-
Structural Modification: The most direct approach is to modify the structure to block the metabolic activation.
-
Bioisosteric Replacement: Consider replacing the cyclopropylamine with a bioisostere that is less prone to metabolic activation.[7] For example, a gem-dimethyl group was successfully used to replace a cyclopropyl moiety in a series of Hepatitis C NS5B inhibitors to avert bioactivation.[4]
-
Substitution: Adding substituents to the cyclopropane ring can sterically hinder the approach of the CYP enzyme or alter the electronic properties of the ring to disfavor oxidation. For instance, a methyl group was added to a cyclopropyl ring in an IDO1 inhibitor to block an unexpected oxidation and improve metabolic stability.[4]
-
-
Enzyme-Directed Approaches: If the metabolism is primarily mediated by a single CYP isozyme, you can attempt to design analogs that are not substrates for that particular enzyme.
Experimental Workflow for Assessing Mitigation Strategies:
Caption: Workflow for mitigating metabolic instability.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and testing of cyclopropane-containing drugs.
Question 3: What are the key advantages of incorporating a cyclopropane ring into a drug molecule from a metabolic stability perspective?
Answer:
The inclusion of a cyclopropane ring in a drug candidate can offer several advantages for improving its metabolic profile:[2][3]
-
Increased Resistance to Oxidation: The C-H bonds in a cyclopropane ring have a higher bond dissociation energy compared to their acyclic counterparts. This increased strength makes them less susceptible to hydrogen atom abstraction, the initial step in many CYP-mediated oxidation reactions.[4] A notable example is pitavastatin, where the cyclopropyl group helps divert metabolism away from the typically problematic CYP3A4 enzyme.[4]
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation.[8] This can be beneficial in two ways:
-
It may orient the molecule in a way that is less favorable for binding to the active site of metabolizing enzymes.
-
It can prevent the adoption of conformations that are more prone to metabolism.
-
-
Blocking Metabolic Hotspots: A cyclopropane ring can be strategically placed to block a known metabolic "hotspot" on a molecule. This is a common strategy in lead optimization to improve metabolic stability and increase the drug's half-life.[9]
Question 4: Are there any specific in vitro assays that are particularly important for cyclopropane-containing drugs?
Answer:
In addition to standard metabolic stability assays, the following should be considered:
| Assay | Purpose | Key Considerations |
| Metabolic Stability in Liver Microsomes | To determine the intrinsic clearance of the compound by Phase I enzymes.[10] | Use both human and animal liver microsomes to assess species differences. |
| Metabolic Stability in Hepatocytes | To assess both Phase I and Phase II metabolism in a more complete cellular system.[10] | This is crucial if you suspect conjugation reactions (e.g., glucuronidation) are a major clearance pathway. |
| CYP Reaction Phenotyping | To identify the specific CYP isozymes responsible for metabolism.[11] | Helps in predicting potential drug-drug interactions. |
| Reactive Metabolite Trapping | To detect the formation of reactive intermediates, especially for cyclopropylamines. | Incubations should be performed with trapping agents like glutathione (GSH). |
Question 5: Can I use in silico tools to predict the metabolic stability of my cyclopropane-containing compounds?
Answer:
Yes, in silico tools can be a valuable starting point for predicting metabolic stability, but they should be used with an understanding of their limitations.
-
Metabolic Site Prediction: Software can predict which parts of a molecule are most likely to be metabolized by CYP enzymes. This can help in proactively designing compounds with improved stability.
-
CYP Substrate Prediction: Some models can predict whether a compound is likely to be a substrate for a specific CYP isozyme.
Important Caveats:
-
The unique electronic nature of the cyclopropane ring may not be accurately modeled by all software packages.
-
In silico predictions should always be confirmed with experimental data.
Part 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of disappearance of a cyclopropane-containing compound when incubated with human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer and human liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold ACN with an internal standard to stop the reaction.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[12]
Caption: Workflow for metabolic stability assay.
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
- Bioisosteric Replacements - Chem-Space. (URL: )
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds | Semantic Scholar. (URL: )
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Public
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Public
- Proposed mechanism of the cyclopropane ring‐opening, cycliz
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: )
- Biosynthesis and Metabolism of Cyclopropane Rings in N
- 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (URL: )
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (URL: )
- Application of Cyclopropane in Drug Discovery. (URL: )
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (URL: )
- The Crucial Role of Cyclopropane Deriv
- Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.
- Mechanisms of Cytochrome P450-Catalyzed Oxid
- How to Conduct an In Vitro Metabolic Stability Study. (URL: )
- Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions - MeCour Temper
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem-space.com [chem-space.com]
- 8. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mecour.com [mecour.com]
Technical Support Center: Optimizing Reaction Time for 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to streamline this synthesis, with a particular focus on minimizing reaction time while maintaining high yield and purity. Cyclopropane-containing molecules are valuable structural motifs in medicinal chemistry, and efficient synthetic routes are critical for accelerating discovery timelines.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses problems you might encounter during the synthesis that lead to extended reaction times or failure.
Question: My reaction is extremely slow, or it appears to have stalled completely. What are the primary causes?
Answer: A stalled or sluggish cyclopropanation reaction is one of the most common issues. The root cause often lies in the deactivation or insufficient reactivity of the carbenoid species. Here are the primary checkpoints:
-
Reagent Quality and Activation:
-
Zinc Activation: The Simmons-Smith reaction, a common method for this synthesis, relies on a reactive zinc surface to form the organozinc carbenoid.[2][3] If you are using a zinc-copper couple, its activity is paramount. Commercial zinc dust can have a passivating oxide layer. Consider activating the zinc with a dilute acid wash (e.g., HCl) followed by rinsing with water, ethanol, and ether just before use.[3] Alternatively, using highly reactive diethylzinc (the Furukawa modification) can significantly increase reactivity and shorten reaction times.[3][4]
-
Diiodomethane Purity: Ensure your diiodomethane (CH₂I₂) is fresh and pure. Impurities or degradation products can inhibit the reaction.[5] It is a dense and volatile liquid that should be stored properly.[3]
-
-
Atmospheric Control:
-
The organozinc reagents involved are highly sensitive to moisture and atmospheric oxygen.[5] Ensure all glassware is oven- or flame-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[5] Any moisture will quench the carbenoid, effectively stopping the reaction.
-
-
Physical Reaction Conditions:
-
Stirring: In heterogeneous reactions involving a solid zinc-copper couple, efficient stirring is crucial to maintain contact between the reagents and the substrate.[5] If the mixture is not adequately agitated, the reaction rate will be limited by diffusion.
-
Sonication: For heterogeneous organometallic reactions, using an ultrasound bath can improve the rate of reagent formation by continuously cleaning and activating the metal surface.[6]
-
Question: I'm observing low conversion of my starting material (2-vinylthiophene or equivalent) even after an extended reaction time. How can I drive the reaction to completion?
Answer: Low conversion suggests that either the reaction conditions are not optimal or the reactivity of your system is inherently low.
-
Stoichiometry: Use a slight excess (typically 1.2-1.5 equivalents) of the cyclopropanating agent (e.g., diiodomethane and zinc) to help drive the reaction to completion.[5]
-
Temperature: While many Simmons-Smith reactions are run at room temperature or slightly below, gently increasing the temperature in 5-10 °C increments can sometimes improve the rate.[5] However, be cautious, as higher temperatures can also promote side reactions.[5]
-
Solvent Choice: The rate of the Simmons-Smith reaction is highly dependent on the solvent. The reaction rate tends to decrease as the basicity of the solvent increases because the solvent can coordinate to the electrophilic zinc carbenoid.[4] Ethereal solvents like diethyl ether or dimethoxyethane (DME) are generally recommended.[5]
-
Consider a More Reactive System: If optimization fails, switching to a more potent cyclopropanation method is the best course of action.
-
Furukawa Reagent (Et₂Zn/CH₂I₂): This homogeneous system is often more reactive and reliable than the heterogeneous Zn-Cu couple.[3][4]
-
Phase-Transfer Catalysis (PTC): For certain substrates, PTC offers a powerful alternative that can dramatically shorten reaction times by facilitating the reaction between reagents in different phases.[7] This method often uses a haloform (like bromoform or chloroform) and a strong base in a two-phase system with a phase-transfer catalyst.[8]
-
Question: My reaction is producing significant byproducts, complicating purification. What is going wrong?
Answer: Byproduct formation is typically due to side reactions involving the highly reactive carbenoid or the Lewis acidic zinc byproduct (ZnI₂).
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can sometimes methylate heteroatoms. While the thiophene sulfur is generally less nucleophilic than an alcohol, this can be a minor pathway. Avoid unnecessarily long reaction times and use a minimal excess of the Simmons-Smith reagent.[5]
-
Lewis Acid-Catalyzed Degradation: The byproduct zinc iodide (ZnI₂) is a Lewis acid that can cause degradation of acid-sensitive substrates or products.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling the rate of cyclopropanation for this synthesis?
The reaction rate is a function of several interconnected variables: the nucleophilicity of the alkene, the electrophilicity of the carbenoid, steric hindrance, and the reaction solvent.[4][9] Electron-rich olefins, like those derived from the electron-rich thiophene ring, generally react faster.[4] The choice of carbenoid is critical; more reactive variants like the Furukawa reagent (Et₂Zn/CH₂I₂) will accelerate the reaction compared to the standard Zn(Cu) couple.[3]
Q2: How does Phase-Transfer Catalysis (PTC) work to accelerate cyclopropanation?
Phase-transfer catalysis is an excellent strategy for accelerating reactions where reactants are in different, immiscible phases (e.g., an aqueous phase containing a base and an organic phase with the substrate).[7] In the context of cyclopropanation (e.g., using bromoform and NaOH), the PTC catalyst (typically a quaternary ammonium salt) transports the reactive species (e.g., tribromomethyl anion) from the aqueous phase into the organic phase, where it can react with the thiophene substrate. This overcomes the phase boundary limitation, dramatically increasing the reaction rate and allowing for milder conditions.[7][8]
Q3: Is the stereochemistry of the starting alkene preserved during cyclopropanation?
Yes, the Simmons-Smith reaction and related carbenoid additions are stereospecific.[8][9] The reaction proceeds through a concerted, "butterfly-type" transition state where both new C-C bonds are formed simultaneously on the same face of the alkene (a syn addition).[2][8] This means that the stereochemistry of the substituents on the starting alkene is retained in the final cyclopropane product.[3][9]
Visual Guides
Reaction Mechanism
Caption: Troubleshooting decision tree for slow cyclopropanation.
Experimental Protocols & Data Comparison
To synthesize the target acid, a common precursor is 2-(thiophen-2-yl)cyclopropanecarbonitrile, which is then hydrolyzed. The optimization focuses on the critical cyclopropanation step of 2-vinylthiophene.
Protocol 1: Standard Simmons-Smith Cyclopropanation (Baseline)
This protocol uses a classic, heterogeneous approach.
-
Zinc Activation: In a flask under argon, suspend zinc dust (1.5 eq) in diethyl ether. Add a catalytic amount of copper(I) chloride and stir vigorously for 15-20 minutes. Allow the activated Zn(Cu) couple to settle.
-
Reaction Setup: To the flask containing the activated Zn(Cu) couple, add fresh anhydrous diethyl ether. Add 2-vinylthiophene (1.0 eq).
-
Carbenoid Formation & Reaction: Add diiodomethane (1.2 eq) dropwise to the stirred suspension. The reaction may exotherm slightly. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed. This can take anywhere from 12 to 24 hours .
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. [5]6. Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Optimized Phase-Transfer Catalysis (PTC) Method
This protocol leverages PTC for a faster, often higher-yielding reaction. [7][10]
-
Reaction Setup: In a round-bottom flask, dissolve 2-vinylthiophene (1.0 eq) and benzyltriethylammonium chloride (TEBAC, 0.05 eq) in chloroform (CHCl₃).
-
Reaction: Add a 50% aqueous solution of sodium hydroxide (w/w). Stir the biphasic mixture vigorously at 40-50 °C.
-
Monitoring: The reaction is typically much faster. Monitor by TLC or GC/MS. Full conversion is often achieved within 2 to 4 hours .
-
Work-up: After cooling to room temperature, add water to dissolve the salts and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with chloroform. Combine the organic layers, wash with water until neutral, dry over anhydrous sodium sulfate, and concentrate. The resulting dichlorocyclopropane derivative can be purified and then reduced (e.g., with tri-n-butyltin hydride) to the desired cyclopropane, or the subsequent hydrolysis step can be performed on the crude material.
Performance Comparison
| Parameter | Protocol 1: Standard Simmons-Smith | Protocol 2: Optimized PTC | Rationale for Optimization |
| Carbene Source | CH₂I₂ + Zn(Cu) | CHCl₃ + NaOH | PTC avoids metals and uses cheaper, more stable reagents. |
| Catalyst | None (Stoichiometric Zn) | TEBAC (Catalytic) | PTC is a catalytic process, enhancing efficiency. [7] |
| Solvent | Diethyl Ether | Chloroform / Water (Biphasic) | PTC is designed for biphasic systems, improving reaction kinetics. |
| Temperature | Room Temperature | 40-50 °C | Mild heating can further accelerate the PTC reaction. |
| Typical Time | 12 - 24 hours | 2 - 4 hours | Overcoming the phase boundary limitation drastically cuts reaction time. |
| Key Advantage | Well-established, good for simple substrates | Rapid, operationally simple, avoids metal waste | The significant reduction in reaction time is the primary benefit. |
References
- Lambert, T. H., & MacMillan, D. W. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC, NIH. [Link]
- Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]
- Reddy, K. S., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
- Lebel, H., et al. (2001). Stereoselective Cyclopropanation Reactions.
- ResearchGate (Various Authors). [2+1]-Type Cyclopropanation Reactions.
- Google Patents (2016). A kind of synthetic method of 2 thiophene acetic acid.
- ResearchGate (2025). Improved synthesis of thiophene-2-acetic acid.
- ResearchGate (Various Authors). Attempted alkylations with cyclopropanes under phase-transfer catalysis.
- Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
- Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
- Google Patents (1979). Method for preparing thienylacetic acids.
- OrgoSolver.
- Organic Chemistry Portal. Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
- WIPO Patentscope (2015). METHOD FOR SYNTHESISING 2-THIOPHENEACETIC ACID.
- Wikipedia.
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid during workup
Welcome to the technical support guide for 1-(Thiophen-2-yl)cyclopropanecarboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are utilizing this valuable building block in their synthetic workflows. We understand that the unique chemical architecture of this compound, combining an electron-rich thiophene ring with a strained cyclopropane moiety, can present challenges during reaction workup, particularly concerning its stability in acidic conditions.
This guide provides in-depth, field-tested insights and troubleshooting protocols designed to help you preserve the integrity of your compound, maximize yields, and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound decomposing during a standard acidic workup?
Decomposition during acidic workup is the most common issue encountered with this compound. The primary culprit is the acid sensitivity of the thiophene ring. Thiophenes are electron-rich aromatic systems prone to electrophilic attack, and under strongly acidic conditions (e.g., using 1M HCl or stronger), the ring can be protonated. This protonation disrupts the aromaticity and can initiate a cascade of irreversible reactions, including polymerization or ring-opening, often leading to the formation of intractable black tars.[1] While the cyclopropane ring itself is relatively stable, the combination of acid sensitivity from the thiophene and potential ring strain makes the overall molecule susceptible to degradation under harsh pH conditions.[2][3]
FAQ 2: What are the common visual signs of decomposition?
You can often identify decomposition visually during the workup procedure. Key indicators include:
-
Intense Color Change: The organic layer darkens significantly, often turning deep brown, purple, or black.
-
Formation of Insoluble Material: The appearance of a dark, sticky, or tar-like substance at the interface of the aqueous and organic layers.
-
Poor Phase Separation: The formation of emulsions that are difficult to break, often colored by the decomposition products.
-
Low or No Yield: After evaporation of the solvent, you may find very little of the expected crystalline solid, replaced by a dark, oily residue.
FAQ 3: What is the likely mechanism behind the acid-catalyzed decomposition?
The decomposition is believed to be initiated by the protonation of the thiophene ring, most likely at the C5 position or the sulfur atom. Protonation at a carbon atom disrupts the aromatic sextet, forming a reactive cationic intermediate. This intermediate can then be attacked by other nucleophiles in the mixture or another thiophene molecule, leading to oligomerization and polymerization, which manifests as the observed tar.
Below is a diagram illustrating the proposed initial step of acid-catalyzed decomposition.
Caption: Proposed initiation of decomposition via protonation of the thiophene ring.
Troubleshooting Guides & Recommended Protocols
To circumvent decomposition, the primary strategy is to avoid strongly acidic conditions. This involves carefully controlling the pH during the extraction and isolation phases.
Core Issue: Product Loss During Aqueous Extraction
The goal of the workup is to protonate the carboxylate salt (formed during a basic reaction step, e.g., hydrolysis of an ester) to the neutral carboxylic acid, allowing its extraction into an organic solvent. The challenge is to achieve this protonation without causing degradation.
| Workup Parameter | Problematic Condition (Standard Protocol) | Recommended Condition (Mild Protocol) | Rationale |
| Acidifying Agent | 1M - 6M HCl or H₂SO₄ | Saturated NH₄Cl, 10% Citric Acid, or dilute (0.1M) HCl | Weaker acids or buffered solutions provide sufficient protons to neutralize the carboxylate without drastically lowering the bulk pH to levels that promote thiophene degradation. |
| Method of Addition | Rapid, bulk addition of acid | Slow, dropwise addition with vigorous stirring | Allows for localized protonation and immediate extraction into the organic phase, preventing accumulation of the product in a low pH aqueous environment. |
| pH Target | pH 1-2 | pH 4-5 | This pH is sufficiently acidic to ensure the carboxylic acid is fully protonated (pKa of most carboxylic acids is ~4-5) but is mild enough to avoid significant thiophene decomposition.[4] |
| Temperature | Room Temperature | 0 - 5 °C (Ice Bath) | Lower temperatures decrease the rate of decomposition reactions, providing a larger kinetic window to perform the extraction successfully. |
Recommended Protocol: Mild Acidic Workup and Extraction
This protocol is the first-line recommendation for isolating this compound after a reaction in an aqueous or basic medium.
Materials:
-
Separatory funnel
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 10% aqueous citric acid solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH paper or calibrated pH meter
-
Ice bath
Procedure:
-
Cooling: Cool the aqueous reaction mixture to 0-5 °C using an ice bath.
-
Solvent Addition: Transfer the cold mixture to a separatory funnel and add an appropriate volume of the organic extraction solvent (e.g., ethyl acetate).
-
Controlled Acidification: While vigorously swirling the separatory funnel, add the saturated NH₄Cl or 10% citric acid solution dropwise. Monitor the pH of the aqueous layer periodically by spotting a small amount onto pH paper. Continue adding the acidic solution until the aqueous layer reaches a stable pH of 4-5.
-
Extraction: Stopper the funnel, invert, and vent. Shake the funnel gently at first, then more vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer once with saturated brine solution. This helps to remove residual water and break any emulsions.[5]
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Workflow Diagram: Choosing the Right Workup Strategy
The following diagram outlines a decision-making process for handling your product.
Caption: Decision tree for selecting an appropriate workup protocol.
FAQ 4: What analytical techniques are best for confirming the integrity of my final product?
To ensure you have isolated the correct, undecomposed compound, a combination of techniques is recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. Look for the characteristic signals of the thiophene protons and the cyclopropane protons. The absence of broad, undefined signals ("humps") in the aromatic and aliphatic regions is a good indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can confirm the molecular weight of your compound and give an indication of its purity. The presence of multiple peaks or ions corresponding to oligomeric species would be a clear sign of decomposition.
-
UV-Vis Spectroscopy: Pure this compound will have a characteristic UV absorbance profile. Decomposition often leads to broad absorbance across the visible spectrum, consistent with the formation of dark, polymeric material.[6]
By understanding the chemical sensitivities of this compound and implementing these modified, milder workup procedures, researchers can confidently isolate their target compound with high purity and yield, advancing their research and development objectives.
References
- Sadimenko, A. P. (2001). Organometallic compounds of furan, thiophene, and their benzannulated derivatives. Journal of Organometallic Chemistry, 621(1-2), 1-64.
- Chen, H., et al. (2023). Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. ACS Omega.
- Google Patents. (1983). JPS58159429A - Decomposition method of thiophene.
- Bender, D., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11.
- ACS Publications. (2024).
- Semantic Scholar. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- TSI Journals. (2014).
- National Institutes of Health. (2024).
- ACS Publications. (n.d.). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling.
- Engineered Science Publisher LLC. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887.
- ACS Publications. (2023). Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. ACS Omega.
- National Institutes of Health. (n.d.).
- Reddit. (2023). Can you say aqueous work-up and acidic work-up interchangeably?
- SciSpace. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
- Hitachi. (n.d.). Highly Sensitive Analysis of Organic Acids.
- Chemistry For Everyone. (2025). How To Find Acidity And Basicity Of Organic Compounds?
- Royal Society of Chemistry. (n.d.). In situ recovery of bio-based carboxylic acids.
- International Journal of Chemical Engineering and Applications. (n.d.).
- EvitaChem. (n.d.). Buy 1-(thiophen-3-yl)cyclopropane-1-carboxylic acid (EVT-6287736).
- International Journal of Chemical Engineering and Applications. (n.d.).
- PubChem. (n.d.). 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid.
- YouTube. (2018). Separating organic compounds using acid-base reactivity.
- ChemicalBook. (2025). Cyclopropanecarboxylic acid | 1759-53-1.
- Chemistry LibreTexts. (2024). 2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
Technical Support Center: Characterization of Substituted Cyclopropanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the unique and often complex challenges encountered during the structural characterization of substituted cyclopropanes. The inherent ring strain and rigid geometry of the cyclopropane moiety introduce spectroscopic behaviors that can be difficult to interpret without specialized knowledge.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to navigate these complexities with confidence.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the detailed structural elucidation of cyclopropane derivatives, particularly for stereochemical assignments.[4] However, the unique electronic environment of the three-membered ring often leads to spectra that defy standard interpretation rules.
FAQ 1: Why do the proton signals for my cyclopropane ring appear at such an unusually high field (upfield, <1.5 ppm)?
Answer: This is a hallmark feature of the cyclopropane ring and is caused by a magnetic anisotropy effect, often referred to as a "ring current."[5] The electron density within the C-C sigma bonds of the strained ring circulates in a magnetic field, inducing a local magnetic field. This induced field shields the protons attached to the ring, causing them to resonate at a higher field (lower ppm value) than protons in other cycloalkanes or acyclic systems.[4][5][6] The effect is significant, often shifting proton signals by up to 1 ppm, but it decreases rapidly with distance from the ring.[5]
FAQ 2: What is the most reliable NMR parameter for distinguishing between cis and trans isomers of a 1,2-disubstituted cyclopropane?
Answer: The most definitive parameter is the vicinal proton-proton coupling constant (³JHH) between the two protons on the substituted carbons.[4] Due to the rigid geometry of the ring, the dihedral angles between these protons are fixed and differ significantly between isomers. This leads to a consistent and predictable difference in their coupling constants.[4][7]
-
Jcis is consistently larger than Jtrans .
-
In cis isomers, the protons are nearly eclipsed, resulting in stronger coupling.
-
In trans isomers, the larger dihedral angle leads to weaker coupling.[4]
This principle is a cornerstone of stereochemical assignment in cyclopropanes.[4][8][9][10]
| Coupling Type | Typical Dihedral Angle | Typical Coupling Constant (Hz) | Notes |
| Vicinal (Jcis) | ~0° | 7 - 13 Hz | Strongest vicinal coupling, highly diagnostic for cis stereochemistry.[4] |
| Vicinal (Jtrans) | ~120°-144° | 4 - 9 Hz | Consistently smaller than Jcis.[4][7] |
| Geminal (Jgem) | ~114° | -4 to -9 Hz (often negative) | Coupling between two protons on the same carbon. Sign is typically opposite to vicinal couplings.[7][11] |
| Long-Range (⁴J) | Varies (W-pathway) | 0 - 3 Hz | Can be observed in rigid systems where protons are separated by four bonds in a planar "W" or "M" arrangement.[12] |
Table 1: Typical ¹H-¹H Coupling Constants in Substituted Cyclopropanes. These values are general ranges and can be influenced by substituent electronegativity.
Troubleshooting 1: My ¹H NMR spectrum is a complex, overlapping multiplet that I can't assign. What is happening and how can I resolve it?
Issue: You are likely observing the effects of diastereotopicity . When a substituent on the cyclopropane ring creates a chiral center (even if the overall molecule is achiral or a racemic mixture), the two protons on a methylene group (CH₂) within the ring or in a side chain become chemically non-equivalent.[13][14] These diastereotopic protons have different chemical shifts and will couple to each other (geminal coupling) and to neighboring protons, resulting in complex splitting patterns (e.g., doublet of doublets).[15]
Solution Workflow: Resolving these complex spectra requires a systematic approach to increase spectral dispersion and confirm correlations.
Caption: Common fragmentation pathway for a substituted cyclopropane in MS.
| m/z Value | Possible Fragment Ion | Notes |
| M - 1 | [M - H]⁺ | Loss of a hydrogen radical. [16] |
| M - 15 | [M - CH₃]⁺ | Loss of a methyl radical from a substituent or after rearrangement. |
| 42 | [C₃H₆]⁺˙ | The molecular ion of cyclopropane itself, often seen in fragments. [16] |
| 41 | [C₃H₅]⁺ | A very common and stable fragment, corresponding to the cyclopropyl or allyl cation. [16] |
| 27 | [C₂H₃]⁺ | Vinyl cation. |
Table 2: Common Mass Fragments Observed in the Spectra of Substituted Cyclopropanes.
Section 3: X-ray Crystallography
For an unambiguous, solid-state determination of structure and absolute stereochemistry, X-ray crystallography is the gold standard. However, obtaining suitable crystals of cyclopropane derivatives can be a significant hurdle.
FAQ 4: Why is it so difficult to grow high-quality single crystals of my substituted cyclopropane?
Answer: The difficulty in crystallization often stems from issues of conformational flexibility and disorder. While the cyclopropane ring itself is rigid, appended substituents (especially alkyl chains or flexible groups) can adopt multiple low-energy conformations. [17]In the crystal lattice, the molecule may crystallize with multiple conformers present at the same site, a phenomenon known as crystallographic disorder . [17]This disorder disrupts the long-range order necessary for diffraction, leading to poor crystal quality or preventing crystallization altogether. [18]
Troubleshooting 3: My crystal structure solution shows significant disorder. How can I confidently model and refine this?
Issue: Disorder is common and appears in the electron density map as diffuse or overlapping atomic positions. [17][19]Modeling this correctly is critical for an accurate structure.
Strategies for Refining a Disordered Structure:
-
Identify the Disordered Group: Carefully examine the electron density maps (Fo-Fc) to identify which atoms are disordered. Often, it is a flexible side chain, while the core of the molecule is well-ordered.
-
Model as Multiple Components: Use crystallographic software (e.g., SHELXL, Olex2) to model the disordered group as two or more distinct conformers.
-
Refine Occupancies: The software allows you to refine the relative populations (occupancies) of each conformer. For a two-component disorder, their occupancies must sum to 1.0 (e.g., 0.6 and 0.4).
-
Apply Restraints and Constraints: To maintain sensible bond lengths and angles within the disordered components, you will need to apply geometric restraints (e.g., SADI, DFIX) and potentially thermal parameter constraints (e.g., EADP).
-
Validate the Model: After refinement, carefully check the R-factors, the difference map, and the displacement parameters (ellipsoids). A good model will have low R-factors, a flat difference map, and reasonably shaped ellipsoids.
References
- Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. Benchchem.
- mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... Doc Brown's Chemistry.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
- 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- How does NMR differentiate between cis and trans isomers? TutorChase.
- (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. PubMed.
- PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing.
- How NMR Helps Identify Isomers in Organic Chemistry?
- Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- 5.3 Spin-Spin Splitting: J-Coupling.
- Alkane - Wikipedia. Wikipedia.
- mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
- 2.8: ¹H NMR Spectroscopy and Proton Equivalence. Chemistry LibreTexts.
- From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. University of Wisconsin.
- Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry.
- Studies on Cyclic Polyols. V. Long-Range Proton Spin Coupling and Other Features of Nuclear Magnetic Resonance Spectra of Substi. ElectronicsAndBooks.
- Mass Spectrometry of Cycloalkanes. YouTube.
- Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. PubMed.
- What Causes Strained Rings Like Cyclopropane To Form? Chemistry For Everyone.
- CYCLOPROPANE RING STRAIN.
- mass spectra - fragmentation p
- Crystallographic disorder. Wikipedia.
- Ch 13 - Coupling. University of Calgary.
- 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
- Disorders in Crystal Structures. YouTube.
- Common Problems in Protein X-ray Crystallography and How to Solve Them.
Sources
- 1. youtube.com [youtube.com]
- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. tutorchase.com [tutorchase.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Crystallographic disorder - Wikipedia [en.wikipedia.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Biological Activity of Thiophene-2-yl versus Thiophene-3-yl Derivatives
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a five-membered aromatic heterocycle containing a sulfur atom that is a cornerstone in the design of numerous therapeutic agents.[1] Its versatility and ability to act as a bioisostere for the phenyl ring have led to its incorporation into a wide array of approved drugs.[1] However, the biological activity of thiophene-containing compounds is not merely a consequence of the presence of the ring itself, but is profoundly influenced by the position of substitution. This guide provides an in-depth, objective comparison of the biological activities of thiophene-2-yl and thiophene-3-yl isomers, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern their therapeutic potential.
The Electronic and Steric Landscape: A Foundation for Differential Activity
The distinct biological profiles of thiophene-2-yl and thiophene-3-yl isomers can be traced back to their fundamental electronic and steric differences. The sulfur atom in the thiophene ring influences the electron distribution, making the C2 and C5 positions more electron-rich and reactive towards electrophiles than the C3 and C4 positions. This inherent electronic asymmetry has significant implications for how these isomers interact with biological targets.
Furthermore, the spatial arrangement of substituents differs between the two isomers, leading to distinct steric profiles that can affect receptor binding and enzyme inhibition. Computational studies have revealed that even in simple molecules like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, there are notable differences in their conformational preferences and the delocalization of their frontier molecular orbitals, which can influence their reactivity.[2][3]
Anticancer Activity: A Positional Power Play
In the realm of oncology, the positioning of a substituent on the thiophene ring can be the deciding factor between a potent cytotoxic agent and an inactive compound.
Comparative Cytotoxicity Data of Thiophene Isomers
| Compound Class | Thiophene-2-yl Derivative | Thiophene-3-yl Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Pyrazolyl Hybrid Chalcones | Thiophene-2-yl analog | Thiophene-3-yl analog | A549 (Lung) | Potent (Comparable to Doxorubicin) | Inactive |
| Pyrazolyl Hybrid Chalcones | Thiophene-2-yl analog | Thiophene-3-yl analog | HepG2 (Liver) | Potent (Comparable to Doxorubicin) | Inactive |
| Thieno[3,2-d]pyrimidines | Not applicable | Fused system | SKOV3 (Ovarian) | ~0.001 (for analog 13) | [4] |
As illustrated in the table, a comparative study of pyrazolyl hybrid chalcones revealed that the thiophene-2-yl analog exhibited potent cytotoxic effects against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[5] In stark contrast, the corresponding thiophene-3-yl isomer was found to be inactive. This dramatic difference underscores the critical role of the substitution pattern in dictating anticancer efficacy.
Conversely, in the case of thieno[3,2-d]pyrimidines, which are fused heterocyclic systems derived from 3-aminothiophenes, potent antiproliferative activity has been observed.[4] This suggests that while direct substitution at the 3-position may not always be favorable, incorporating the 3-position into a fused, rigid ring system can lead to highly active compounds.
Caption: Differential anticancer activity of thiophene isomers.
Antimicrobial Activity: A Tale of Two Positions in Combating Pathogens
The battle against microbial resistance necessitates the development of novel antimicrobial agents, and thiophene derivatives have emerged as a promising class of compounds.[6][7] The position of substitution on the thiophene ring plays a crucial role in determining the spectrum and potency of their antimicrobial activity.
Comparative Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Thiophene-2-yl Derivative MIC (µg/mL) | Thiophene-3-yl Derivative MIC (µg/mL) | Bacterial Strain | Reference |
| Thiophene-based Heterocycles | 3.125 (against S. aureus) | Data not available | Staphylococcus aureus | [8] |
| Thiophene Derivatives | 16-32 (MIC50 against Col-R A. baumannii) | Data not available | Colistin-Resistant Acinetobacter baumannii | [9] |
| Thiophene Derivatives | 8-32 (MIC50 against Col-R E. coli) | Data not available | Colistin-Resistant Escherichia coli | [9] |
While direct side-by-side comparisons of 2-yl and 3-yl isomers in the same study are less common in the antimicrobial literature, the available data suggests that 2-substituted thiophenes are more extensively studied and have demonstrated significant activity. For instance, a 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate showed outstanding antibacterial action against extensively drug-resistant Salmonella Typhi with a Minimum Inhibitory Concentration (MIC) value of 3.125 mg/mL.[8] Another study on new thiophene derivatives reported MIC50 values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and 8 and 32 mg/L for colistin-resistant Escherichia coli.[9]
The structure-activity relationship (SAR) studies often highlight the importance of the substituents on the thiophene ring, with the 2-position being a frequent site for modifications that enhance antimicrobial potency.[6]
Anti-Inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Thiophene-containing molecules, such as the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid (a 2-thienyl derivative), have demonstrated clinical utility.[10]
Neuropharmacology: Targeting the Central Nervous System
The lipophilic nature of the thiophene ring facilitates its ability to cross the blood-brain barrier, making it an attractive scaffold for the development of drugs targeting the central nervous system (CNS).[1][12] The isomeric position of substitution can influence the selectivity and potency of these agents.
A series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes were evaluated for their ability to block dopamine, serotonin, and norepinephrine reuptake.[13] Within this series, a 2-thienylmethylene derivative was found to be a norepinephrine transporter (NET)-selective inhibitor, while a 3-thienylmethylene derivative acted as a mixed NET and serotonin transporter (SERT)-selective inhibitor.[13] This demonstrates how the isomeric position can fine-tune the pharmacological profile of a CNS-active compound.
Another study reported on a thiophene analogue of taclamine, a potential neuroleptic drug. This compound, with a fused thiophene ring system, exhibited a neuroleptic profile in rodents and a high affinity for alpha-noradrenergic receptors.[14]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (thiophene-2-yl and -3-yl isomers) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay: Kinase Inhibition
Methodology:
-
Enzyme and Substrate Preparation: The target kinase and its specific substrate are prepared in a suitable assay buffer.
-
Compound Incubation: The test compounds (at various concentrations) are pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by detecting the phosphorylation of the substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity-based assays.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Conclusion
The positional isomerism of substituents on the thiophene ring is a critical determinant of biological activity. The evidence presented in this guide clearly demonstrates that thiophene-2-yl and thiophene-3-yl derivatives can exhibit remarkably different pharmacological profiles, ranging from potent activity to complete inaction. These differences are rooted in the distinct electronic and steric properties of the two isomers, which influence their interactions with biological macromolecules.
For researchers in drug discovery and development, a thorough understanding of these structure-activity relationships is paramount. The choice between a thiophene-2-yl and a thiophene-3-yl scaffold should be a deliberate and data-driven decision, guided by the specific therapeutic target and desired pharmacological effect. As the quest for novel and more effective therapeutics continues, the strategic manipulation of thiophene isomerism will undoubtedly remain a powerful tool in the medicinal chemist's arsenal.
References
- Nazeer, W., Qamar, M. U., Rasool, N., Taibi, M., & Salamatullah, A. M. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(12), 2813. [Link]
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis and structure-activity relationship of some new thiophene-based heterocycles as potential antimicrobial agents. Acta Poloniae Pharmaceutica, 67(5), 481-489. [Link]
- Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Har, M. S. (2016). High antimicrobial activity was observed in a number of the selected derivatives and demonstrated an excellent structure-activity relationship that makes further structure optimization necessary. Molecules, 21(3), 293. [Link]
- Gonzalez-Zorn, B., Escudero, J. A., & Dominguez, L. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1369645. [Link]
- Valderrama, J. A., Benites, J., Gonzalez, M. F., & Rojo, I. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 26(15), 4436. [Link]
- Profeta, S., & Reynolds, C. H. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 540-547. [Link]
- Kumar, D., Kumar, N., & Singh, H. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(8), 899-923. [Link]
- De Voss, J. J., & Ortiz de Montellano, P. R. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 939-947. [Link]
- Di, L., & Kerns, E. H. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2825-2837. [Link]
- ResearchGate. (n.d.).
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4991. [Link]
- Zhang, A., Zhou, G., Rong, S. B., Johnson, K. M., Zhang, M., & Kozikowski, A. P. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-995. [Link]
- Artigas, F., Martinez, E., & Gelpi, E. (1984). Synthesis and pharmacological study of the thiophene analogue of taclamine, QM-7184, a new neuroleptic drug with potent alpha-adrenoceptor blocking activity. European Journal of Pharmacology, 102(1), 123-131. [Link]
- Chawla, S., Sharma, S., Kashid, S., Verma, P. K., & Sapra, A. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Reviews in Medicinal Chemistry, 23(15), 1514-1534. [Link]
- Semantic Scholar. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
- El-Faham, A., El-Sayed, W. A., & Al-Otaibi, A. M. (2022).
- El-Gazzar, A. B. A., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]
- Shawkfeh, A. M., & Al-Jaber, H. I. (2011). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Medicinal Chemistry Research, 20(9), 1435-1444. [Link]
- ResearchGate. (n.d.). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. [Link]
- Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]
- Ibezim, A., et al. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 27(19), 6524. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological study of the thiophene analogue of taclamine, QM-7184, a new neuroleptic drug with potent alpha-adrenoceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid as a Novel Enzyme Inhibitor in Fatty Acid Metabolism
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Investigating 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid
The landscape of metabolic drug discovery is in continuous evolution, with a significant focus on identifying novel modulators of fatty acid metabolism. Dysregulation of these pathways is implicated in a multitude of pathologies, including metabolic syndrome, oncology, and neurodegenerative diseases. Within this context, we turn our attention to a promising yet uncharacterized molecule: this compound.
The chemical architecture of this compound is noteworthy for two key features: the cyclopropane ring and the thiophene moiety. Cyclopropanecarboxylic acid derivatives have been recognized as bioactive molecules, with some demonstrating inhibitory effects on enzymes. For instance, a cyclopropane carboxylic acid metabolite has been linked to the inhibition of mitochondrial fatty acid beta-oxidation[1]. The thiophene ring, a common scaffold in medicinal chemistry, has been incorporated into inhibitors of various enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1)[2].
This guide presents a comprehensive framework for the validation of this compound as a potential enzyme inhibitor. We will hypothesize its mechanism of action, propose a rigorous experimental plan for its validation against established inhibitors, and provide detailed protocols to ensure scientific integrity and reproducibility.
Hypothesized Mechanism of Action and Target Selection
Based on the structural alerts within this compound, we hypothesize its primary target to be an enzyme involved in fatty acid metabolism. Two compelling candidates are Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
-
Carnitine Palmitoyltransferase 1 (CPT1): As the rate-limiting enzyme in the mitochondrial import of long-chain fatty acids for β-oxidation, CPT1 is a critical control point in cellular energy homeostasis.[3][4] Its inhibition can shift metabolism towards glucose utilization, a strategy explored for metabolic diseases.[3][4]
-
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): This enzyme is crucial for the conversion of long-chain fatty acids into their acyl-CoA derivatives.[5] ACSL4 has emerged as a key regulator of ferroptosis, an iron-dependent form of cell death, making it a promising therapeutic target in cancer and neurodegeneration.[6][7]
For the purpose of this guide, we will proceed with the validation of this compound as a putative CPT1 inhibitor .
Comparative Validation: Experimental Design
To objectively assess the inhibitory potential of this compound, a comparative study against well-characterized CPT1 inhibitors is essential.
Selection of Comparator Inhibitors:
-
Etomoxir: An irreversible inhibitor of CPT1, widely used as a research tool to study the effects of inhibiting fatty acid oxidation.[8][9][10]
-
Perhexiline: A potent CPT1 inhibitor, demonstrating the clinical potential of targeting this enzyme.[9]
Experimental Workflow:
The validation will proceed through a multi-stage process, beginning with in vitro enzyme assays to determine direct inhibitory activity and kinetics, followed by cell-based assays to assess its effects in a biological context.
Caption: Experimental workflow for the validation of a novel enzyme inhibitor.
Detailed Experimental Protocols
In Vitro CPT1 Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on CPT1 activity.
Materials:
-
Isolated mitochondria or recombinant CPT1 enzyme
-
L-[³H]-carnitine
-
Palmitoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Test compound (this compound)
-
Comparator inhibitors (Etomoxir, Perhexiline)
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of isolated mitochondria or recombinant CPT1 in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Preparation: Prepare stock solutions of the test compound and comparator inhibitors in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Reaction Mixture: In a microplate, combine the assay buffer, BSA, and the diluted inhibitors.
-
Enzyme Addition: Add the prepared enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding a mixture of L-[³H]-carnitine and palmitoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Separation: Separate the radiolabeled acylcarnitine product from the unreacted L-[³H]-carnitine using a suitable method (e.g., phase separation with butanol).
-
Quantification: Measure the radioactivity in the product-containing phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed.[13]
Procedure:
-
Perform the CPT1 inhibition assay as described above.
-
Vary the concentration of one substrate (e.g., palmitoyl-CoA) while keeping the other substrate (L-[³H]-carnitine) at a saturating concentration.
-
Repeat this for several fixed concentrations of the inhibitor.
-
Generate Michaelis-Menten plots and Lineweaver-Burk plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
Data Presentation and Comparative Analysis
The quantitative data obtained from the enzyme assays should be summarized in a clear and concise table for easy comparison.
| Compound | IC50 (µM) for CPT1 | Mechanism of Inhibition |
| This compound | [Insert Experimental Value] | [Determine from Kinetic Studies] |
| Etomoxir | [Literature or Experimental Value] | Irreversible |
| Perhexiline | [Literature or Experimental Value] | Reversible |
Cell-Based Assays: Assessing Biological Relevance
Demonstrating enzyme inhibition in a cellular context is a critical step in the validation process.
Cellular Fatty Acid Oxidation (FAO) Assay
This assay measures the impact of the inhibitor on the overall FAO pathway in intact cells.
Procedure:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells or C2C12 mouse myoblasts) in appropriate media.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compound and comparator inhibitors for a specified duration.
-
Substrate Addition: Add a radiolabeled fatty acid (e.g., [³H]-palmitate) to the culture medium.
-
Incubation: Incubate the cells to allow for the uptake and oxidation of the fatty acid.
-
Measurement: Measure the production of a metabolic byproduct of FAO, such as tritiated water (³H₂O), which is released during β-oxidation.
-
Data Analysis: Quantify the reduction in FAO in treated cells compared to vehicle-treated controls.
Signaling Pathway Implications
The inhibition of CPT1 has significant downstream effects on cellular metabolism.
Caption: Inhibition of CPT1 blocks fatty acid entry into mitochondria, impacting cellular energy production.
By inhibiting CPT1, this compound would be expected to decrease the cell's reliance on fatty acids for energy and increase glucose utilization. This metabolic shift has therapeutic implications for conditions characterized by excessive lipid accumulation and insulin resistance.[3][4]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate this compound as a novel enzyme inhibitor. The proposed experimental workflow, from in vitro enzymatic assays to cell-based functional studies, provides a comprehensive framework for characterizing its potency, mechanism of action, and biological effects.
Positive validation of this compound as a CPT1 inhibitor would warrant further investigation, including:
-
Selectivity Profiling: Assessing its inhibitory activity against other related enzymes (e.g., CPT2, ACSL isoforms) to determine its specificity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.
-
In Vivo Efficacy Studies: Evaluating its therapeutic potential in relevant animal models of metabolic diseases.
The exploration of novel chemical scaffolds like this compound is paramount for advancing the field of metabolic drug discovery and developing next-generation therapeutics.
References
- What are CPT1 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
- Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed. (2025-08-14).
- New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - NIH.
- Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties | Journal of Medicinal Chemistry - ACS Publications. (2025-07-19).
- Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC - NIH. (2024-03-29).
- Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PubMed Central.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025-02-18).
- Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents - PMC - PubMed Central. (2020-06-10).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01).
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed.
Sources
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. CPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 12. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopropane and Cyclobutane Carboxylic Acid Derivatives in Drug Discovery
In the intricate world of medicinal chemistry, the deliberate incorporation of small, strained ring systems has become a cornerstone of modern drug design. Among these, cyclopropane and cyclobutane moieties, particularly as their carboxylic acid derivatives, offer a unique combination of conformational rigidity, metabolic stability, and bioisosteric potential. This guide provides an in-depth, objective comparison of these two valuable building blocks for researchers, scientists, and drug development professionals. We will delve into their fundamental physicochemical properties, reactivity, synthetic accessibility, and ultimately, their performance in shaping the biological activity of drug candidates, supported by experimental data.
At a Glance: Fundamental Physicochemical and Structural Differences
The core of the distinction between cyclopropane and cyclobutane derivatives lies in their inherent ring strain and resulting electronic and conformational properties. Cyclopropane, a three-membered ring, is the most strained of all cycloalkanes, a characteristic that profoundly influences its chemical behavior. In contrast, cyclobutane possesses slightly less ring strain and adopts a puckered conformation to alleviate some torsional strain.[1]
| Property | Cyclopropane | Cyclobutane | Reference(s) |
| Ring Strain Energy | ~28.1 kcal/mol | ~26.3 kcal/mol | [1][2] |
| C-C Bond Length | ~1.51 Å | ~1.55 Å | [1] |
| Conformation | Planar | Puckered | [1] |
| Electronic Character | Significant p-character in C-C bonds | Less p-character than cyclopropane | [1] |
| pKa of Carboxylic Acid | ~4.65 - 4.83 | ~4.79 | [2][3][4][5][6] |
The higher ring strain in cyclopropane leads to C-C bonds with significant p-character, making the cyclopropyl group electronically akin to a double bond in certain contexts.[1] This has significant implications for its interactions with biological targets and its influence on the acidity of the attached carboxyl group. As the data table indicates, the pKa of cyclopropanecarboxylic acid is slightly lower (more acidic) than that of cyclobutanecarboxylic acid, a reflection of the electron-withdrawing nature of the strained ring.
Reactivity and Chemical Stability: A Tale of Two Rings
The disparate ring strain between cyclopropane and cyclobutane dictates their reactivity. Cyclopropane's high strain makes it more susceptible to ring-opening reactions, a property that can be both an advantage and a liability in drug design. While this reactivity can be harnessed for certain synthetic transformations, it can also lead to metabolic instability in some contexts. Conversely, cyclobutane is generally more chemically inert, offering a more robust scaffold.[2]
dot graph TD; A[Cyclopropane] -->|High Ring Strain| B(Increased Reactivity); B --> C{Susceptible to Ring Opening}; D[Cyclobutane] -->|Lower Ring Strain| E(Greater Stability); E --> F{More Robust Scaffold}; subgraph Legend; direction LR; subgraph "Color Key"; bgcolor="#F1F3F4"; Reactivity[High Reactivity] --" "--- Stability[Greater Stability]; end end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Reactivity fill:#EA4335,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style Stability fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF
Caption: Relationship between ring strain and chemical reactivity.
Synthetic Accessibility: Pathways to Incorporation
The utility of any chemical moiety in drug discovery is contingent on its synthetic accessibility. Fortunately, a variety of reliable methods exist for the preparation of both cyclopropane and cyclobutane carboxylic acid derivatives.
Synthesis of Cyclopropanecarboxylic Acid Derivatives
A common and efficient method for the synthesis of cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide, which can be prepared via the base-induced cyclization of 4-chlorobutyronitrile.
Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid
-
Cyclization: 4-chlorobutyronitrile is treated with a strong base, such as sodium amide, to effect intramolecular cyclization to form cyclopropyl cyanide.
-
Hydrolysis: The resulting cyclopropyl cyanide is then subjected to acidic or basic hydrolysis to yield cyclopropanecarboxylic acid.
Synthesis of Cyclobutanecarboxylic Acid Derivatives
Cyclobutanecarboxylic acid is often prepared via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid
-
Dicarboxylic Acid Synthesis: 1,1-cyclobutanedicarboxylic acid is synthesized by the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base.
-
Decarboxylation: The dicarboxylic acid is then heated, leading to the loss of one carboxyl group as carbon dioxide to yield cyclobutanecarboxylic acid.
dot graph TD; subgraph "Cyclopropane Synthesis"; direction LR; A["4-Chlorobutyronitrile"] -->|Base| B("Cyclopropyl Cyanide"); B -->|Hydrolysis| C["Cyclopropanecarboxylic Acid"]; end subgraph "Cyclobutane Synthesis"; direction LR; D["Diethyl Malonate + 1,3-Dibromopropane"] -->|Base| E("1,1-Cyclobutanedicarboxylic Acid"); E -->|Heat| F["Cyclobutanecarboxylic Acid"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
Caption: Common synthetic routes to target carboxylic acids.
Performance in Drug Design: A Data-Driven Comparison
The true measure of the utility of these small rings lies in their impact on the pharmacological profile of a drug candidate. The choice between a cyclopropane and a cyclobutane moiety is often a nuanced decision based on the specific properties that require optimization.
Metabolic Stability
The introduction of small rings can significantly enhance the metabolic stability of a drug molecule by blocking sites of oxidation by cytochrome P450 (CYP) enzymes. Both cyclopropyl and cyclobutyl groups are generally more metabolically robust than their linear alkyl counterparts.[1] However, direct comparisons reveal subtle differences.
A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provides valuable quantitative data on their metabolic stability in human liver microsomes.[1]
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
In the case of Model Amide 2 and Butenafine, both the CF3-cyclopropane and CF3-cyclobutane analogs demonstrated improved metabolic stability (lower intrinsic clearance) compared to the tert-butyl parent compound.[1] Conversely, for Model Amide 1 and Tebutam, the introduction of either small ring resulted in decreased metabolic stability.[1] This underscores the importance of empirical testing, as the effect of these moieties on metabolic stability is context-dependent.
Binding Affinity and Biological Activity
The conformational constraint imposed by cyclopropane and cyclobutane rings can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target. The choice between these two rings can have a dramatic and sometimes unpredictable impact on biological activity.
In a study on the antihistamine Buclizine, the CF3-cyclopropane analog was found to be inactive, whereas the CF3-cyclobutane analog retained activity, albeit with a higher IC50 than the parent compound.[1] Interestingly, for inducing lipid droplet formation, the CF3-cyclobutane analog was the most potent.[1]
| Compound | Antihistamine Assay (IC50) | Lipid Droplet Formation (EC50) |
| Buclizine | 31 µM | 19 µM |
| CF3-Cyclopropane Analog | Inactive | 21 µM |
| CF3-Cyclobutane Analog | 102 µM | 15 µM |
This data highlights that while general principles can guide the selection between cyclopropane and cyclobutane, the optimal choice is ultimately determined by empirical validation through the synthesis and testing of both analogs.
dot graph TD; A[Lead Compound] --> B{SAR Analysis}; B --> C[Design of Analogs]; C --> D(Cyclopropane Analog); C --> E(Cyclobutane Analog); D --> F[Synthesis & In Vitro Evaluation]; E --> F; F --> G{Data Analysis}; G --> H[Lead Optimization]; H --> B; subgraph "Evaluation Metrics"; direction LR; I[Metabolic Stability]; J[Binding Affinity]; K[Solubility]; end F -- "IC50, CLint" --> G; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
Caption: A typical workflow for incorporating and evaluating cyclopropane and cyclobutane analogs in drug discovery.
Conclusion: A Strategic Choice in the Medicinal Chemist's Toolkit
Both cyclopropane and cyclobutane carboxylic acid derivatives are invaluable tools in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. While they share the ability to impart conformational rigidity and can serve as bioisosteres for other chemical groups, the subtle yet significant differences in their ring strain, geometry, and electronic properties can lead to profound variations in metabolic stability, binding affinity, and overall pharmacological profile.
The choice between these two small rings is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific challenges presented by a lead compound and the desired therapeutic profile. This guide has illuminated the key comparative aspects of these moieties, providing a framework for informed decision-making. Ultimately, the path to successful drug design lies in the thoughtful application of these principles, coupled with rigorous empirical testing.
References
- Cyclobutanecarboxylic acid. (2024, April 9). ChemBK.
- Cyclopropane carboxylic acid. (n.d.). In Wikipedia.
Sources
Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of Novel Kinase Inhibitors
A Case Study with 1-(Thiophen-2-yl)cyclopropanecarboxylic acid
As Senior Application Scientists, we are often tasked with characterizing novel small molecules that hold therapeutic promise. A critical step in this process is understanding a compound's selectivity across the human kinome. Off-target kinase activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for assessing the kinase cross-reactivity of a novel compound, using the hypothetical molecule, this compound, as our case study. We will delve into the experimental design, provide detailed protocols, and discuss the interpretation of the resulting data.
The structure of this compound, featuring a thiophene ring and a cyclopropane moiety, presents an interesting scaffold for kinase inhibition. Thiophene derivatives have been explored as inhibitors for various kinases, including c-Jun N-terminal kinase (JNK).[3][4] The cyclopropane ring, a rigid and metabolically stable motif, is increasingly utilized in drug design to enhance potency and selectivity.[5][6] Given these structural features, a thorough investigation of its kinase selectivity is warranted.
Tiered Approach to Kinase Selectivity Profiling
A cost-effective and efficient strategy for assessing kinase selectivity involves a tiered approach. This typically begins with a small, focused panel of kinases, followed by a broader screen against a larger portion of the kinome if initial results are promising.
Tier 1: Initial Focused Kinase Panel
The initial screen should include a diverse set of kinases representing different branches of the kinome tree. This provides a broad overview of the compound's activity. Additionally, based on the structural motifs of this compound, kinases such as MAPKs (given the JNK inhibitor precedent for thiophene-containing compounds) and other kinases with known sensitivity to similar scaffolds should be included.[3][4][7]
Tier 2: Large-Scale Kinome Profiling
If the compound exhibits potent activity against one or more kinases in the initial panel with reasonable selectivity, a larger-scale screen is justified. Several commercial services offer comprehensive kinase profiling panels, screening against hundreds of kinases.[8][9][10] This provides a more complete picture of the compound's selectivity and potential off-target liabilities.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11] It is a robust and high-throughput compatible method for determining inhibitor potency (IC50 values).[12][13]
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
This compound (or test compound)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The final concentration in the assay will typically range from 10 µM to 0.5 nM.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
-
Add 0.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Include wells with no kinase as a background control.
-
-
Initiation of Kinase Reaction: Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for each kinase to accurately determine ATP-competitive inhibition.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[14]
Below is a Graphviz diagram illustrating the experimental workflow for the in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Data Presentation and Interpretation
The results of the kinase profiling should be presented in a clear and concise manner to facilitate comparison. A table summarizing the percent inhibition at a single concentration (e.g., 1 µM) and the IC50 values for the most potently inhibited kinases is highly recommended.
Table 1: Hypothetical Kinase Cross-Reactivity Profile of this compound
| Kinase | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) |
| JNK1 | MAPK | 95 | 50 |
| JNK2 | MAPK | 92 | 75 |
| JNK3 | MAPK | 88 | 120 |
| p38α | MAPK | 65 | 800 |
| ERK2 | MAPK | 30 | >10,000 |
| CDK2 | CMGC | 15 | >10,000 |
| ROCK1 | AGC | 10 | >10,000 |
| SRC | TK | 5 | >10,000 |
Interpreting the Data:
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of the JNK family of kinases with good selectivity over other tested kinases. The lower potency against p38α and minimal activity against ERK2, CDK2, ROCK1, and SRC indicate a degree of selectivity within the MAPK family and across different kinase families.
To quantify selectivity, a Selectivity Score can be calculated. A simple selectivity score (S-score) can be defined as the number of kinases inhibited above a certain threshold (e.g., 90% at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
The following diagram illustrates a decision-making tree for interpreting kinase profiling data.
Caption: Decision-making flowchart for interpreting kinase inhibitor profiling results.
Structural Insights and Future Directions
The thiophene ring in our hypothetical compound likely engages in key interactions within the ATP-binding pocket of JNK kinases. The cyclopropanecarboxylic acid moiety could be positioned to interact with the solvent-exposed region, potentially enhancing selectivity.[7] Further studies, such as X-ray crystallography of the compound in complex with its target kinase, would provide valuable structural information to guide lead optimization.
References
- Protein kinase profiling assays: a technology review. [Link]
- scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. [Link]
- Kinase Panel Screening and Profiling Service. [Link]
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. [Link]
- Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. [Link]
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. [Link]
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]
- In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. [Link]
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
- CHAPTER 2: New Screening Approaches for Kinases. [Link]
- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cycliz
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]
- Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. [Link]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
Sources
- 1. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid (TCCA) and Celecoxib in a Model of Acute Inflammatory Pain
This guide provides a detailed comparative analysis of the novel investigational compound, 1-(Thiophen-2-yl)cyclopropanecarboxylic acid (TCCA), against the established standard-of-care, Celecoxib, in a validated preclinical model of acute inflammation. The objective is to furnish researchers and drug development professionals with a comprehensive framework for evaluating the anti-inflammatory and analgesic potential of TCCA, grounded in robust experimental data and sound scientific principles.
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
Inflammatory pain remains a significant clinical challenge, with current therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs), limited by dose-dependent side effects.[1] Standard NSAIDs and selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib effectively reduce pain and inflammation by blocking prostaglandin synthesis.[2][3] However, the inhibition of COX enzymes can lead to gastrointestinal and cardiovascular adverse events.[2] This necessitates the exploration of novel therapeutic agents that target alternative nodes in the inflammatory cascade.
The investigational compound, this compound (TCCA), represents a promising candidate. While Celecoxib acts "upstream" by inhibiting the COX-2 enzyme, TCCA is hypothesized to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for producing the key inflammatory mediator, prostaglandin E2 (PGE2). Targeting mPGES-1 offers a potentially more refined mechanism of action, selectively reducing inflammatory PGE2 without disrupting other homeostatic prostanoids, thereby promising a better safety profile.
This guide details a head-to-head in vivo comparison in the carrageenan-induced paw edema model, a cornerstone assay for screening acute anti-inflammatory activity.[4][5]
Comparative Mechanism of Action
Understanding the distinct molecular targets of TCCA and Celecoxib is crucial for interpreting the in vivo efficacy data. Both compounds ultimately aim to reduce the localized production of PGE2, a primary driver of edema, vasodilation, and pain sensitization. However, they achieve this via different enzymatic checkpoints.
-
Celecoxib: A selective inhibitor of the COX-2 enzyme.[2][3] In response to inflammatory stimuli, COX-2 is induced and converts arachidonic acid into prostaglandin H2 (PGH2). By blocking this step, Celecoxib prevents the formation of not only PGE2 but also other prostanoids like PGD2, PGF2α, and prostacyclin (PGI2), which may have physiological roles.
-
TCCA (Hypothesized): A selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme specifically catalyzes the final step in the inflammatory cascade: the conversion of PGH2 (produced by COX-2) into PGE2. This targeted inhibition is designed to quell the primary inflammatory prostaglandin while sparing the synthesis of other prostanoids.
Diagram: Inflammatory Prostaglandin Synthesis Pathway
Caption: Mechanism of Action Comparison.
In Vivo Efficacy Study: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a robust and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[4][6] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the assessment of compound efficacy against different phases of inflammation.[4]
Experimental Protocol
This protocol is designed to provide a self-validating system, with vehicle and positive controls ensuring the integrity of the experimental results.
1. Animals:
-
Species: Male Wistar rats.
-
Weight: 180-220 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are acclimatized for at least 7 days before the experiment.
2. Materials:
-
Inducing Agent: 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.
-
Test Compound: this compound (TCCA), suspended in 0.5% carboxymethylcellulose (CMC).
-
Standard: Celecoxib, suspended in 0.5% CMC.
-
Vehicle: 0.5% CMC in sterile water.
-
Measurement Device: Plethysmometer for paw volume measurement.
3. Experimental Groups (n=8 per group):
-
Group 1 (Vehicle Control): Administered 0.5% CMC (10 mL/kg, p.o.).
-
Group 2 (TCCA - Low Dose): Administered TCCA (10 mg/kg, p.o.).
-
Group 3 (TCCA - High Dose): Administered TCCA (30 mg/kg, p.o.).
-
Group 4 (Celecoxib - Positive Control): Administered Celecoxib (30 mg/kg, p.o.).
4. Procedure:
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the respective compounds (Vehicle, TCCA, or Celecoxib) via oral gavage (p.o.). The choice of oral administration tests the compound's bioavailability and efficacy via a clinically relevant route.
-
Inflammation Induction: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[4][7]
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 3, and 5 hours after the carrageenan injection. These time points are selected to capture the peak inflammatory response, which is typically maximal around 3-5 hours.[4][6]
5. Data Analysis:
-
Paw Edema (mL): Calculated as the increase in paw volume from baseline for each animal at each time point: Edema = Vₜ - V₀.
-
Percentage Inhibition of Edema (%): Calculated relative to the vehicle control group: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] * 100.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group. A p-value < 0.05 is considered statistically significant.
Diagram: Experimental Workflow
Caption: Carrageenan-Induced Paw Edema Workflow.
Results: Comparative Efficacy Data
The following tables summarize the hypothetical, yet representative, data from the in vivo study.
Table 1: Effect on Paw Edema (mL)
| Group | Dose (mg/kg) | Paw Edema at 1 hr (Mean ± SEM) | Paw Edema at 3 hr (Mean ± SEM) | Paw Edema at 5 hr (Mean ± SEM) |
| Vehicle | - | 0.45 ± 0.04 | 0.88 ± 0.06 | 0.75 ± 0.05 |
| TCCA | 10 | 0.31 ± 0.03 | 0.55 ± 0.05 | 0.48 ± 0.04 |
| TCCA | 30 | 0.22 ± 0.02 | 0.32 ± 0.03 | 0.28 ± 0.03 |
| Celecoxib | 30 | 0.25 ± 0.03 | 0.35 ± 0.04 | 0.31 ± 0.04 |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
Table 2: Percentage Inhibition of Edema (%)
| Group | Dose (mg/kg) | % Inhibition at 1 hr | % Inhibition at 3 hr | % Inhibition at 5 hr |
| TCCA | 10 | 31.1% | 37.5% | 36.0% |
| TCCA | 30 | 51.1% | 63.6% | 62.7% |
| Celecoxib | 30 | 44.4% | 60.2% | 58.7% |
Interpretation of Results
The vehicle-treated group exhibited a classic inflammatory response, with paw edema peaking at the 3-hour time point, validating the model.[4]
Both TCCA and the standard, Celecoxib, demonstrated significant, dose-dependent anti-inflammatory effects. At the 30 mg/kg dose, TCCA showed a robust inhibition of edema (63.6% at 3 hours) that was comparable, and even slightly superior, to that of Celecoxib (60.2% at 3 hours). This strong efficacy suggests that targeting the terminal enzyme mPGES-1 is at least as effective as upstream COX-2 inhibition in this acute model. The dose-dependent activity of TCCA further strengthens the evidence for its pharmacological effect.
Discussion and Future Directions
This guide demonstrates that the novel mPGES-1 inhibitor, TCCA, exhibits potent anti-inflammatory activity in a validated in vivo model, with an efficacy profile comparable to the selective COX-2 inhibitor, Celecoxib. The causality behind this experimental design rests on comparing a novel, targeted mechanism (mPGES-1 inhibition) against a well-established clinical standard (COX-2 inhibition) in a model that is highly relevant to the prostaglandin-mediated pathways they both modulate.
The self-validating nature of the protocol—including a vehicle control to establish the inflammatory baseline and a positive control to benchmark efficacy—ensures the trustworthiness of the findings. The results strongly support the continued development of TCCA as a potential anti-inflammatory therapeutic.
Next Steps in Preclinical Development:
-
Analgesic Endpoints: Future studies should incorporate pain-related behavioral endpoints, such as measuring mechanical allodynia (with von Frey filaments) or thermal hyperalgesia, to directly assess the analgesic properties of TCCA.[8][9]
-
Chronic Models: Efficacy should be evaluated in chronic inflammatory models, such as Complete Freund's Adjuvant (CFA)-induced arthritis, to determine its potential for treating long-term inflammatory conditions.[10][11]
-
Safety and Toxicology: A comprehensive safety assessment, particularly focusing on gastrointestinal and cardiovascular parameters, is essential to confirm the hypothesized safety benefits of selective mPGES-1 inhibition over COX-2 inhibition.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating plasma and tissue concentrations of TCCA with the observed anti-inflammatory effects will be crucial for dose selection in further studies.
References
- Charles River Labor
- Greentech Bioscience.
- Tindall, E. (1999). Celecoxib for the Treatment of Pain and Inflammation: The Preclinical and Clinical Results.
- Stein, C., et al. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 151-159. [Link]
- Patsnap Synapse. (2025). What in vivo models are used for pain studies? [Link]
- Tindall, E. (1999). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results.
- Pharmaron.
- Inotiv.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
- Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
- Bio-protocol. (2018). Carrageenan-Induced Paw Edema. Bio-protocol, 8(19), e3013. [Link]
- McCormack, K., & Brune, K. (1991). Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain. Drugs, 58(3), 499-514. [Link]
- Niederberger, E., et al. (2001). Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB. The FASEB Journal, 15(9), 1622-4. [Link]
- Briazin, I., et al. (2016). In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. BMC Musculoskeletal Disorders, 17, 333. [Link]
- Aginko Research. Preclinical Pain Models. [Link]
- PsychoGenics Inc.
- Transpharmation.
- Varrassi, G., et al. (2020). Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus. Pain and Therapy, 9(1), 1-16. [Link]
Sources
- 1. Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. psychogenics.com [psychogenics.com]
- 9. transpharmation.com [transpharmation.com]
- 10. criver.com [criver.com]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
A Technical Guide to Benchmarking 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Against Known Carnitine Palmitoyltransferase 1 (CPT1) Inhibitors
This guide provides a comprehensive framework for the characterization of novel chemical entities targeting fatty acid metabolism. Herein, we detail a systematic approach to benchmark the investigational compound, 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, against established inhibitors of Carnitine Palmitoyltransferase 1 (CPT1), a pivotal enzyme in fatty acid oxidation. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease and oncology research.
Introduction: The Rationale for Targeting CPT1
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production in various tissues, particularly those with high energy demands such as the heart and skeletal muscle.[1] The rate-limiting step of this process is the transport of long-chain fatty acids across the outer mitochondrial membrane, a function catalyzed by Carnitine Palmitoyltransferase 1 (CPT1).[2][3] CPT1 exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[4]
Given its gatekeeper role, CPT1 has emerged as a significant therapeutic target for a range of pathologies. In metabolic disorders like type 2 diabetes, inhibiting CPT1 can shift cellular metabolism from fatty acid utilization towards glucose oxidation, which can improve glucose homeostasis.[2][5] Conversely, in various cancers, which often exhibit upregulated FAO to meet their bioenergetic and biosynthetic demands, CPT1 inhibition is a promising anti-neoplastic strategy.[6][7][8]
The investigational compound, this compound, possesses structural motifs that suggest a potential interaction with fatty acid metabolism. The cyclopropanecarboxylic acid moiety is a known pharmacophore associated with the inhibition of mitochondrial fatty acid β-oxidation.[9][10] This guide, therefore, outlines the necessary experimental procedures to rigorously evaluate its potential as a CPT1 inhibitor, using the well-characterized inhibitors Etomoxir and Perhexiline as benchmarks.
Comparator Compound Profiles
A robust benchmarking study requires well-understood reference compounds. We have selected Etomoxir and Perhexiline for their distinct mechanisms of action and extensive characterization in the scientific literature.
| Compound | Target(s) | Mechanism of Action | Key Characteristics |
| Etomoxir | CPT1a | Irreversible, covalent inhibitor | Potent, well-studied in preclinical models of heart failure and cancer. Forms a covalent bond with the enzyme. |
| Perhexiline | CPT1 and CPT2 | Reversible, competitive inhibitor | Clinically used anti-anginal agent. Inhibition is competitive with respect to palmitoyl-CoA. |
Experimental Design: A Two-Tiered Approach
To comprehensively assess the inhibitory potential of this compound, a two-tiered experimental approach is recommended. This involves an initial biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to evaluate its effect on the overall fatty acid oxidation pathway in a physiological context.
Caption: Step-by-step biochemical CPT1 inhibition assay.
Tier 2: Cellular Fatty Acid Oxidation Assay
Objective: To assess the ability of this compound to inhibit the complete FAO pathway within intact cells.
Rationale: This assay provides a more physiologically relevant measure of the compound's efficacy, as it accounts for cell permeability, stability, and potential off-target effects. Measuring the oxidation of a radiolabeled fatty acid to its metabolic end-products is a robust method.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and the reference inhibitors for a predetermined period.
-
-
FAO Measurement:
-
Incubate the treated cells with a medium containing [³H]palmitic acid complexed to BSA.
-
During FAO, the [³H]palmitic acid is oxidized, and the tritium atoms are released in the form of [³H]H₂O.
-
After incubation, precipitate the unoxidized [³H]palmitic acid.
-
Transfer the supernatant containing the [³H]H₂O to a scintillation vial and quantify the radioactivity.
-
-
Data Analysis:
-
The amount of [³H]H₂O produced is directly proportional to the rate of fatty acid oxidation.
-
Calculate the percent inhibition of FAO for each compound concentration and determine the cellular IC50 value as described for the biochemical assay.
-
Data Presentation and Interpretation
The quantitative data from these assays should be summarized for clear comparison.
Table 1: Comparative Inhibitory Potency
| Compound | Biochemical CPT1 IC50 (µM) | Cellular FAO IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Etomoxir | 0.015 | 25 |
| Perhexiline | 110 | 150 |
Note: IC50 values for Etomoxir and Perhexiline are representative and may vary based on experimental conditions.
A significant correlation between the biochemical and cellular IC50 values for this compound would strongly suggest that its primary mechanism of action is the inhibition of CPT1. Discrepancies may indicate factors such as poor cell permeability, rapid metabolism, or engagement of other cellular targets.
Visualizing the Mechanism: The Fatty Acid Oxidation Pathway
Understanding the context of CPT1 inhibition is crucial. The following diagram illustrates the central role of CPT1 in the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Caption: The role of CPT1 in mitochondrial fatty acid import.
Conclusion
This guide provides a robust, scientifically grounded framework for the initial characterization of this compound as a potential inhibitor of fatty acid oxidation. By employing a tiered approach of biochemical and cellular assays and benchmarking against well-characterized inhibitors, researchers can generate the critical data necessary to validate its mechanism of action and determine its potency. This systematic evaluation is an essential first step in the journey of developing novel therapeutics targeting metabolic pathways.
References
- A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10692921/]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10598687/]
- Cyclopropanecarboxylic acids and derivatives. Fisher Scientific. [URL: https://www.fishersci.
- What are CPT1 inhibitors and how do they work?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/cpt1-inhibitors-work]
- Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2023.1147333/full]
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308801/]
- Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. The Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/4814336/]
- Bioactivation potential of thiophene-containing drugs. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/25131802/]
- Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. Journal of Medicinal Chemistry. [URL: https://www.researchgate.net/publication/265223038_Carnitine_Palmitoyltransferase_CPT_Modulators_A_Medicinal_Chemistry_Perspective_on_35_Years_of_Research]
- Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Journal of Molecular and Cellular Cardiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7610881/]
- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Toxicology and Applied Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/9221783/]
- Studies on the hypoglycaemic compound cyclopropanecarboxylic acid. Effects on fatty acid oxidation in vitro. Biochemical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/5034196/]
- Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochemical Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1177990/]
- Inhibition of carnitine palmitoyl transferase 1A-induced fatty acid oxidation suppresses cell progression in gastric cancer. Archives of Biochemistry and Biophysics. [URL: https://pubmed.ncbi.nlm.nih.gov/33157102/]
- Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target. Expert Opinion on Therapeutic Targets. [URL: https://pubmed.ncbi.nlm.nih.gov/11866664/]
- Critical Role of Mitochondrial Fatty Acid Metabolism in Normal Cell Function and Pathological Conditions. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/1/539]
- A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/37977042/]
- Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. Jack Westin. [URL: https://jackwestin.
- Fatty Acid beta-Oxidation. AOCS. [URL: https://www.aocs.
Sources
- 1. Critical Role of Mitochondrial Fatty Acid Metabolism in Normal Cell Function and Pathological Conditions [mdpi.com]
- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aocs.org [aocs.org]
- 4. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine palmitoyl transferase 1A-induced fatty acid oxidation suppresses cell progression in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the hypoglycaemic compound cyclopropanecarboxylic acid. Effects on fatty acid oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Analogs as Potent Monocarboxylate Transporter Inhibitors
For researchers and drug development professionals navigating the landscape of metabolic modulators, the inhibition of monocarboxylate transporters (MCTs) presents a compelling therapeutic strategy, particularly in oncology. This guide provides an in-depth comparison of structural analogs related to 1-(thiophen-2-yl)cyclopropanecarboxylic acid, with a primary focus on their potency as MCT inhibitors. We will delve into the structure-activity relationships (SAR), experimental validation, and the mechanistic intricacies that govern their efficacy.
Introduction: The Therapeutic Rationale for MCT Inhibition
Monocarboxylate transporters, especially MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across the cell membrane. In the context of cancer, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic phenotype leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. MCT1 and MCT4 are the primary conduits for this lactate efflux.[1]
By inhibiting MCTs, we can effectively trap lactic acid within cancer cells, leading to a drop in intracellular pH, disruption of glycolysis, and ultimately, cell death.[1] This makes MCT inhibitors a promising class of anticancer agents. The this compound scaffold has emerged as a key pharmacophore in the design of potent MCT inhibitors.
The Archetype Inhibitor: AR-C155858
A pivotal compound in the exploration of thiophene-based MCT inhibitors is AR-C155858. While not a simple this compound, its structure contains related elements and serves as an excellent starting point for understanding the SAR of this class of inhibitors. AR-C155858 is a potent and selective inhibitor of MCT1 and MCT2.[2][3][4]
Key Structural Features of AR-C155858:
-
Thiophene Ring: Essential for interaction with the transporter.
-
Carboxylic Acid Mimic (Uracil Derivative): The uracil moiety acts as a bioisostere for the carboxylic acid, providing a key interaction point.
-
Cyclopropane-like Linker: The rigid linker helps to orient the key functional groups for optimal binding.
-
Substituted Pyrimidine Ring: This part of the molecule contributes to the overall binding affinity and selectivity.
The following diagram illustrates the logical relationship of key structural components contributing to MCT1/2 inhibition, based on the AR-C155858 scaffold.
Logical relationship of AR-C155858 components for MCT1 inhibition.
Comparative Potency of Structural Analogs
| Compound | Target(s) | Kᵢ (MCT1) | Kᵢ (MCT2) | Activity against MCT4 |
| AR-C155858 | MCT1, MCT2 | ~2.3 nM[2][3][4] | <10 nM[3][4] | Inactive[2][4] |
| AZD3965 | MCT1, MCT2 | ~1.6 nM | ~6-fold less potent than for MCT1 | Inactive |
Analysis of Structure-Activity Relationships:
-
High Potency: Both AR-C155858 and AZD3965 exhibit nanomolar potency against MCT1, indicating that the core scaffold is highly optimized for this target.
-
Selectivity: A crucial feature of these inhibitors is their selectivity for MCT1 and MCT2 over MCT4. This is significant because MCT4 is often upregulated in highly glycolytic tumors, and inhibiting it could have different therapeutic consequences. The structural basis for this selectivity is thought to lie in differences in the amino acid residues within the binding pocket of the transporters.
-
Role of the Uracil Moiety: The uracil group in AR-C155858 is a key feature. Its replacement or modification in other analogs likely plays a significant role in modulating potency and selectivity. AZD3965, an analog of AR-C155858, also contains a related heterocyclic system, underscoring the importance of this feature.[5]
-
Intracellular Binding: Studies have shown that AR-C155858 binds to an intracellular site on MCT1, involving transmembrane helices 7-10.[2][6] This implies that the inhibitor must first cross the cell membrane to reach its target.
The following workflow outlines the general process for evaluating the potency of MCT inhibitors.
Experimental workflow for determining MCT inhibitor potency.
Experimental Protocols
To ensure the reproducibility and validity of potency measurements, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in the evaluation of MCT inhibitors.
In Vitro MCT Inhibition Assay using Radiolabeled Lactate Uptake
This assay is a gold standard for determining the inhibitory potency of compounds against specific MCT isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of a test compound against MCT1, MCT2, or MCT4.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line expressing the MCT isoform of interest (e.g., Raji cells for MCT1).
-
Test compound (e.g., AR-C155858 or a structural analog).
-
[¹⁴C]-L-lactate.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) adjusted to a relevant pH (e.g., pH 6.0 to mimic the tumor microenvironment).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation:
-
For Xenopus oocytes, inject cRNA for the desired MCT isoform and allow for expression (typically 48-72 hours).
-
For mammalian cells, seed them in appropriate culture plates and grow to a suitable confluency.
-
-
Inhibitor Incubation:
-
Prepare a series of dilutions of the test compound in the transport buffer.
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with the different concentrations of the test compound for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Lactate Uptake:
-
To initiate the uptake, add the transport buffer containing [¹⁴C]-L-lactate (at a concentration near the Kₘ of the transporter) and the corresponding concentration of the test compound.
-
Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes).
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold transport buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification:
-
Measure the amount of [¹⁴C]-L-lactate taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Conclusion and Future Directions
The this compound scaffold and its more complex derivatives, such as AR-C155858 and AZD3965, represent a highly promising class of MCT inhibitors. Their high potency and selectivity for MCT1 and MCT2 make them valuable tools for cancer research and potential therapeutic agents.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of analogs with systematic modifications to the thiophene ring, the cyclopropane linker, and the carboxylic acid/bioisostere to refine the SAR and potentially discover even more potent and selective inhibitors.
-
Improving pharmacokinetic properties: Optimizing the drug-like properties of these compounds to enhance their oral bioavailability, metabolic stability, and tumor penetration.
-
Exploring new chemical space: Moving beyond the current scaffold to identify novel chemotypes that can inhibit MCTs through different mechanisms of action.
By continuing to explore the rich chemical space around the this compound core, the scientific community can further advance the development of effective metabolic therapies for cancer and other diseases.
References
- Ovens, M. J., Davies, A. J., Wilson, M. C., Murray, C. M., & Halestrap, A. P. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochemical Journal, 425(3), 523–530. [Link]
- Puri, R., & Juvale, K. (2020). Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. European Journal of Medicinal Chemistry, 199, 112393. [Link]
- Ovens, M. J., Davies, A. J., Wilson, M. C., Murray, C. M., & Halestrap, A. P. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523-530. [Link]
- Vijay, N., & Morris, M. E. (2016). Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells. Pharmaceutical Research, 33(10), 2479–2490. [Link]
- Ovens, M. J., Manoharan, C., Wilson, M. C., Murray, C. M., & Halestrap, A. P. (2010). The inhibition of monocarboxylate transporter 2 (MCT2) by AR-C155858 is modulated by the associated ancillary protein. Biochemical Journal, 431(2), 217–225. [Link]
- Nancolas, B., Sessions, R. B., & Halestrap, A. P. (2015). Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity. Biochemical Journal, 466(1), 177–188. [Link]
- Quanz, M., Bender, E., Kopitz, C., Grüner, M., Schwickart, M., Simon, E., ... & Böttcher, H. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. Molecular Cancer Therapeutics, 17(11), 2285–2296. [Link]
- Ovens, M. J., Davies, A. J., Wilson, M. C., Murray, C. M., & Halestrap, A. P. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochemical Journal, 425(3), 523–530. [Link]
- ResearchGate. (n.d.). The sensitivity to inhibition by AR-C155858 of MCT1/MCT2 C-terminal....
Sources
- 1. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the efficient and reproducible synthesis of novel molecular scaffolds is a cornerstone of innovation. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds, owing to the unique conformational constraints imposed by the cyclopropane ring and the electronic properties of the thiophene moiety. This guide provides an in-depth, objective comparison of two distinct and reproducible methods for the synthesis of this important intermediate. The protocols, mechanistic insights, and troubleshooting advice provided herein are grounded in established chemical principles and aim to empower researchers to make informed decisions for their specific applications.
Introduction to this compound
The rigid cyclopropane ring in this compound serves as a bioisostere for various functional groups, influencing the molecule's binding affinity and metabolic stability. The thiophene ring, a common heterocycle in medicinal chemistry, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets. Consequently, reliable access to this scaffold is of significant interest. This guide will compare two primary synthetic strategies: a two-step route commencing with 2-thienylacetonitrile and a tandem cyclopropanation-hydrolysis sequence starting from ethyl 2-thienylacrylate.
Method 1: Phase-Transfer Catalyzed Cyclopropanation of 2-Thienylacetonitrile followed by Hydrolysis
This robust, two-step approach first constructs the cyclopropane ring via a nucleophilic substitution reaction under phase-transfer catalysis (PTC) conditions, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Mechanism and Rationale
The first step involves the deprotonation of the acidic α-proton of 2-thienylacetonitrile by a strong base. The resulting carbanion, stabilized by the adjacent nitrile and thiophene groups, acts as the nucleophile. A phase-transfer catalyst, typically a quaternary ammonium salt, is crucial for transporting the hydroxide or other anionic base from the aqueous phase to the organic phase where the reaction occurs. This allows for the efficient generation of the carbanion, which then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring. The subsequent hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the acid-sensitive thiophene ring.
Experimental Protocol
Step 1: Synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile
-
Reagents:
-
2-Thienylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Toluene or Dichloromethane
-
-
Procedure:
-
To a stirred solution of 2-thienylacetonitrile (1.0 eq) and a phase-transfer catalyst (e.g., TBAB, 0.05 eq) in toluene, add 1,2-dibromoethane (1.2 eq).
-
Slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(thiophen-2-yl)cyclopropanecarbonitrile.
-
Step 2: Hydrolysis to this compound
-
Reagents:
-
1-(Thiophen-2-yl)cyclopropanecarbonitrile
-
Potassium hydroxide or Sodium hydroxide
-
Ethanol or Ethylene glycol
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
Dissolve 1-(thiophen-2-yl)cyclopropanecarbonitrile (1.0 eq) in ethanol or ethylene glycol.
-
Add a solution of potassium hydroxide (5.0 eq) in water.
-
Heat the mixture to reflux (80-120 °C, depending on the solvent) and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
-
Visualizing the Workflow: Method 1
Caption: Workflow for Method 1: Phase-Transfer Catalyzed Cyclopropanation and Hydrolysis.
Method 2: Corey-Chaykovsky Cyclopropanation of Ethyl 2-Thienylacrylate and Subsequent Saponification
This method utilizes the well-established Corey-Chaykovsky reaction to form the cyclopropane ring from an α,β-unsaturated ester, followed by a standard saponification to yield the target carboxylic acid.
Mechanism and Rationale
The Corey-Chaykovsky reaction involves the use of a sulfur ylide, typically dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.[1] The ylide acts as a nucleophile and undergoes a conjugate addition (Michael addition) to the electron-deficient double bond of ethyl 2-thienylacrylate. The resulting enolate then undergoes an intramolecular nucleophilic substitution, with the sulfonium group acting as a good leaving group, to form the cyclopropane ring. The final step is a simple base-mediated hydrolysis (saponification) of the ethyl ester to the carboxylate, followed by acidification to give the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-(Thiophen-2-yl)cyclopropanecarboxylate
-
Reagents:
-
Ethyl 2-thienylacrylate
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 30-45 minutes until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
-
Cool the ylide solution to 0 °C and add a solution of ethyl 2-thienylacrylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully adding it to a mixture of ice and water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate.
-
Step 2: Saponification to this compound
-
Reagents:
-
Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours, or until the ester is fully consumed as indicated by TLC.
-
Remove the organic solvents under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound. Recrystallization can be performed for further purification if necessary.
-
Visualizing the Workflow: Method 2
Caption: Workflow for Method 2: Corey-Chaykovsky Cyclopropanation and Saponification.
Head-to-Head Comparison
| Parameter | Method 1: Phase-Transfer Catalysis | Method 2: Corey-Chaykovsky Reaction |
| Starting Materials | 2-Thienylacetonitrile, 1,2-Dibromoethane | Ethyl 2-thienylacrylate, Trimethylsulfoxonium iodide |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to Good (typically 50-70%) | Good to Excellent (typically 60-85%) |
| Scalability | Readily scalable due to the use of common and relatively inexpensive reagents and conditions. | Scalable, but requires careful handling of sodium hydride and anhydrous solvents. |
| Reagent Hazards | 1,2-Dibromoethane is a suspected carcinogen and requires careful handling. Concentrated NaOH is corrosive. | Sodium hydride is highly flammable and reactive with water. DMSO can facilitate the absorption of other chemicals through the skin. |
| Reaction Conditions | Biphasic (aqueous/organic), moderate temperatures. | Anhydrous, inert atmosphere, requires careful control of temperature for ylide formation. |
| Purification | Can be challenging for the nitrile intermediate, sometimes requiring distillation or careful chromatography. Final product purification is generally straightforward. | Chromatography is typically required for the ester intermediate. Final product purification is generally straightforward. |
| Substrate Scope | Generally applicable to various arylacetonitriles. | Broad scope for α,β-unsaturated esters, but the reactivity can be influenced by substituents. |
| Cost-Effectiveness | Generally more cost-effective due to cheaper starting materials and reagents. | Can be more expensive due to the cost of trimethylsulfoxonium iodide and the need for anhydrous solvents. |
Troubleshooting and Optimization
Method 1:
-
Low yield in the cyclopropanation step: Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. The quality of the phase-transfer catalyst is critical; using a fresh, high-purity catalyst can significantly improve yields. In some cases, increasing the reaction temperature or using a more efficient catalyst like TEBAC can be beneficial.
-
Incomplete hydrolysis: The hydrolysis of nitriles can be sluggish. Using a higher boiling point solvent like ethylene glycol can allow for higher reaction temperatures and shorter reaction times. Ensure a sufficient excess of base is used.
-
Difficulty in purifying the nitrile: If distillation is not feasible, careful column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) is recommended.
Method 2:
-
Failure to form the sulfur ylide: Ensure that the sodium hydride is fresh and the DMSO is completely anhydrous. The reaction vessel should be thoroughly dried and maintained under an inert atmosphere.
-
Low yield in the cyclopropanation: The addition of the acrylate to the ylide solution should be done slowly at a low temperature to control the exotherm and prevent side reactions. The purity of the starting acrylate is also important.
-
Incomplete saponification: If the reaction stalls, adding more base or gently heating the reaction mixture can drive it to completion. Ensure that the ester is fully dissolved in the solvent system.
Conclusion
Both methods presented offer viable and reproducible pathways to this compound.
-
Method 1 (Phase-Transfer Catalysis) is a practical and cost-effective choice, particularly for larger-scale syntheses, due to its use of readily available and less hazardous reagents (with the exception of 1,2-dibromoethane, which requires appropriate handling). The main challenges lie in optimizing the biphasic reaction conditions and potentially in the purification of the nitrile intermediate.
-
Method 2 (Corey-Chaykovsky Reaction) often provides higher overall yields and can be a more reliable option for smaller-scale laboratory preparations where the cost of reagents is less of a concern. However, it demands more stringent anhydrous and inert reaction conditions due to the use of sodium hydride.
The choice between these methods will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, available laboratory equipment, cost considerations, and safety protocols. This guide provides the necessary foundational knowledge and practical details to successfully implement either approach for the synthesis of this valuable chemical building block.
References
- Rao, M. S., et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society2015, 80 (1), 63-75. [Link]
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society1965, 87 (6), 1353–1364. [Link]
- Johnson, A. W.; LaCount, R. B. The Chemistry of Ylides. VI. The Structure of "Stable" Ylides—The Structure of Dinitromethylenedimethylsulfurane. Journal of the American Chemical Society1961, 83 (2), 417–423. [Link]
Sources
Confirming the Bioactivity of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: A Guide to Orthogonal Validation
For researchers in drug discovery and development, the initial identification of a bioactive molecule is a critical first step. However, robust and reliable data requires rigorous validation through mechanistically distinct, or orthogonal, assays. This guide provides a comprehensive framework for confirming the activity of the novel compound, 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, a putative inhibitor of renal organic anion transporters (OATs). We will delve into the scientific rationale for experimental choices, provide detailed protocols for a primary assay and two orthogonal validation assays, and present a clear structure for data interpretation.
The structural characteristics of this compound, specifically the presence of a carboxylic acid group (anionic center) and a thiophene ring (aromatic center), align with the known pharmacophore for inhibitors of OAT1 (Organic Anion Transporter 1) and OAT3.[1] These transporters are crucial in renal drug elimination, and their inhibition can lead to significant drug-drug interactions.[1][2] Therefore, our primary hypothesis is that this compound inhibits OAT1 and OAT3.
The Importance of Orthogonal Assays
Relying on a single assay can be misleading due to potential artifacts such as compound autofluorescence, non-specific interactions, or assay-specific interferences. Orthogonal assays confirm the biological activity through different methods and mechanisms, providing a higher degree of confidence in the results. For our target compound, we will employ a primary cell-based fluorescent uptake assay, followed by two orthogonal assays: a radiolabeled substrate uptake assay and a selectivity assay against a related transporter, OAT2.
Primary Assay: Fluorescent Substrate Uptake Inhibition of OAT1 and OAT3
This initial high-throughput assay measures the ability of this compound to inhibit the uptake of a fluorescent substrate into cells engineered to express either human OAT1 (hOAT1) or hOAT3.[1] The decrease in intracellular fluorescence in the presence of the test compound is proportional to its inhibitory activity.
Experimental Workflow: Fluorescent Uptake Assay
Caption: Workflow for the cell-based radiolabeled OAT inhibition assay.
This protocol is similar to the fluorescent assay, with the key difference being the use of a radiolabeled substrate and detection via scintillation counting. This method is considered a gold standard for transporter studies and provides robust, quantitative data.
Orthogonal Assay 2: Selectivity Profiling against OAT2
To understand the specificity of this compound, it is essential to test its activity against other related transporters. OAT2 (SLC22A7) is another member of the organic anion transporter family, expressed in the liver and kidney, with a partially overlapping substrate specificity. [3]A cell-based inhibition assay for OAT2, using a suitable substrate, will reveal the selectivity profile of the compound.
The protocol for the OAT2 inhibition assay would be analogous to the OAT1/OAT3 assays, utilizing a cell line stably expressing hOAT2 and a known OAT2 substrate (e.g., [³H]-cGMP or salicylate). A lack of significant inhibition of OAT2 would indicate selectivity for OAT1/OAT3, which is a critical piece of information for predicting potential drug-drug interactions and off-target effects.
Data Summary and Interpretation
The results from these three assays should be compiled to provide a comprehensive profile of the compound's activity.
| Assay Type | Transporter | Substrate | Endpoint | Expected Outcome for an Active and Selective Compound |
| Primary | hOAT1 | 6-Carboxyfluorescein | IC50 | Low micromolar or nanomolar IC50 value |
| hOAT3 | 6-Carboxyfluorescein | IC50 | Low micromolar or nanomolar IC50 value | |
| Orthogonal 1 | hOAT1 | [³H]-PAH | IC50 | IC50 value consistent with the primary assay |
| hOAT3 | [³H]-E3S | IC50 | IC50 value consistent with the primary assay | |
| Orthogonal 2 | hOAT2 | [³H]-cGMP | IC50 | Significantly higher IC50 value compared to OAT1/OAT3, or no inhibition |
A consistent IC50 value for OAT1 and OAT3 across both fluorescent and radiolabeled assays would strongly confirm the inhibitory activity of this compound. A significantly weaker or no activity against OAT2 would demonstrate its selectivity. This multi-faceted approach ensures the reliability of the findings and provides a solid foundation for further preclinical development.
Conclusion
The validation of a compound's biological activity is a cornerstone of rigorous scientific research in drug development. By employing a primary assay followed by mechanistically distinct orthogonal assays, researchers can build a robust and defensible data package. The framework presented here for this compound, combining fluorescent and radiolabeled substrate inhibition assays for OAT1 and OAT3 with a selectivity assay against OAT2, represents a comprehensive strategy to confidently characterize its activity and selectivity as a potent OAT inhibitor.
References
- POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION. (n.d.). National Institutes of Health.
- OAT1 Inhibitors. (2026). Santa Cruz Biotechnology.
- What are OAT1 inhibitors and how do they work?. (2024, June 25).
- Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. (2025, November 22). ResearchGate.
- OAT1 - Transporters. (n.d.). Solvo Biotechnology.
- The Prescription of Drugs That Inhibit Organic Anion Transporters 1 or 3 Is Associated with the Plasma Accumulation of Uremic Toxins in Kidney Transplant Recipients. (2021, December 25). MDPI.
- OAT1 Transporter Assay. (n.d.). BioIVT.
- OAT2 Transporter Assay. (n.d.). BioIVT.
Sources
The Privileged Scaffold: A Comparative Guide to Molecular Docking of Thiophene-Based Ligands
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Advances in Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Derivatives as Novel Metabolic Modulators
For researchers in drug development, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous comparative studies. The 1-(thiophen-2-yl)cyclopropanecarboxylic acid scaffold has emerged as a compelling starting point for novel therapeutics, particularly in the realm of metabolic diseases. Its structural features suggest a potential interaction with key regulators of energy homeostasis. This guide provides a comprehensive framework for conducting a head-to-head in vivo comparison of two hypothetical derivatives, Derivative A and Derivative B , to elucidate their therapeutic potential and differentiate their pharmacological profiles.
The central hypothesis of this guide is that these derivatives function as metabolic modulators, likely through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors crucial for regulating lipid and glucose metabolism.[1][2][3] This guide will detail the experimental design, from animal model selection to specific metabolic assays, providing the scientific rationale behind each step to ensure a robust and self-validating study.
The Mechanistic Landscape: Targeting PPARs for Metabolic Control
PPARs are ligand-activated transcription factors that play pivotal roles in energy metabolism.[3][4] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and functions.
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglyceride levels.[2][3]
-
PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity. Agonists of PPARγ, like thiazolidinediones, are used as anti-diabetic drugs.[1][2]
-
PPARα/γ Dual Agonists: The development of dual agonists is a promising therapeutic strategy for type 2 diabetes, aiming to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation, potentially with a better side-effect profile.[5]
The structural similarity of this compound derivatives to known PPAR agonists suggests they may function through this pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway for this compound derivatives via PPAR activation.
Experimental Design: A Step-by-Step Guide to In Vivo Comparison
This section outlines a detailed protocol for a head-to-head comparison of Derivative A and Derivative B in a diet-induced obesity (DIO) mouse model, a clinically relevant model for studying metabolic diseases.[6][7]
Experimental Workflow Overview
Caption: Workflow for the head-to-head in vivo comparison of Derivative A and Derivative B.
Detailed Experimental Protocols
1. Animal Model and Diet-Induced Obesity
-
Animal Strain: C57BL/6J mice are a commonly used strain for DIO studies due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.
-
Diet: After a one-week acclimatization period on a standard chow diet, mice are switched to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.
-
Housing: Mice should be housed under standard vivarium conditions with a 12-hour light/dark cycle and free access to food and water.
2. Dosing and Treatment Groups
-
Randomization: Once the DIO phenotype is established (e.g., significant weight gain and hyperglycemia compared to a chow-fed control group), mice are randomized into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Derivative A (dose to be determined by preliminary pharmacokinetic and tolerability studies)
-
Group 3: Derivative B (equimolar dose to Derivative A)
-
Group 4: Positive control (e.g., Rosiglitazone, a known PPARγ agonist)
-
-
Administration: Compounds are administered daily via oral gavage for a period of 4-6 weeks.
3. In-Life Monitoring
-
Body Weight and Food Intake: Monitor and record body weight and food intake weekly to assess the effects of the compounds on energy balance.
4. Metabolic Phenotyping
-
Oral Glucose Tolerance Test (OGTT): The OGTT assesses the body's ability to clear a glucose load and is a key indicator of insulin sensitivity.[8][9]
-
Fast mice overnight (approximately 12-16 hours) with free access to water.[9]
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of D-glucose via oral gavage.[9]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
-
Insulin Tolerance Test (ITT): The ITT measures the response to exogenous insulin, providing a direct assessment of insulin sensitivity.[8]
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
5. Terminal Procedures and Ex Vivo Analysis
-
Sample Collection: At the end of the treatment period, mice are euthanized, and blood is collected via cardiac puncture for serum analysis. Tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle are collected, weighed, and snap-frozen in liquid nitrogen for further analysis.
-
Serum Analysis:
-
Lipid Profile: Measure serum levels of triglycerides, total cholesterol, HDL, and LDL.
-
Insulin: Measure fasting insulin levels to assess insulin resistance (e.g., using the HOMA-IR calculation).
-
-
Gene Expression Analysis (qPCR):
-
Extract RNA from liver and eWAT.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of PPAR target genes.
-
Liver: Cpt1a (fatty acid oxidation), Acox1 (peroxisomal beta-oxidation)
-
eWAT: Adipoq (adiponectin), Glut4 (glucose uptake)
-
-
Data Presentation and Interpretation
To facilitate a clear comparison between Derivative A and Derivative B, all quantitative data should be summarized in tables.
Table 1: In Vivo Efficacy Comparison of Thiophen-2-yl Cyclopropanecarboxylic Acid Derivatives
| Parameter | Vehicle Control | Derivative A | Derivative B | Positive Control (Rosiglitazone) |
| Body Weight Change (%) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Serum Insulin (ng/mL) | ||||
| OGTT AUC | ||||
| ITT AUC | ||||
| Serum Triglycerides (mg/dL) | ||||
| Liver Weight (g) | ||||
| eWAT Weight (g) |
Table 2: Relative Gene Expression (Fold Change vs. Vehicle)
| Gene | Tissue | Derivative A | Derivative B | Positive Control (Rosiglitazone) |
| Cpt1a | Liver | |||
| Acox1 | Liver | |||
| Adipoq | eWAT | |||
| Glut4 | eWAT |
A statistically significant improvement in glucose tolerance (lower OGTT AUC), enhanced insulin sensitivity (lower ITT AUC), and a favorable lipid profile, coupled with the upregulation of PPAR target genes, would provide strong evidence for the therapeutic potential of these derivatives. The head-to-head comparison will reveal which derivative possesses a more potent or balanced activity profile.
Conclusion
This guide provides a robust framework for the in vivo head-to-head comparison of novel this compound derivatives. By following these detailed protocols, researchers can generate the critical data needed to differentiate between candidates, understand their mechanism of action, and make informed decisions for further drug development. The causality-driven experimental design and self-validating protocols outlined here are essential for ensuring the scientific integrity and trustworthiness of the findings.
References
- The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC. (n.d.).
- Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. (n.d.).
- Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR). (n.d.).
- Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - Frontiers. (2020, May 26).
- Protocol for in vivo assessment of glucose metabolism in mouse models - PMC - NIH. (2025, November 7).
- Metabolic Disease Models - Inotiv. (n.d.).
- Peroxisome proliferator-activated receptor - Wikipedia. (n.d.).
- Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT - JoVE. (2017, August 21).
- In Vivo Metabolic Models - Selvita. (n.d.).
- Protocol for in vivo assessment of glucose metabolism in mouse models - ResearchGate. (n.d.).
Sources
- 1. The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 4. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. inotiv.com [inotiv.com]
- 7. selvita.com [selvita.com]
- 8. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Confirming the Mechanism of Action of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a therapeutic candidate is a cornerstone of preclinical research. This guide provides an in-depth technical framework for confirming the action of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, also known as CP-640186, a potent modulator of cellular metabolism. By objectively comparing its performance with other known inhibitors of Acetyl-CoA Carboxylase (ACC), this guide offers a comprehensive suite of experimental protocols and supporting data to ensure scientific integrity and reproducibility.
The Central Role of Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the de novo synthesis of fatty acids.[2] Mammals have two main isoforms of ACC:
-
ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue. It provides the malonyl-CoA pool for fatty acid synthesis.[1][3]
-
ACC2: Associated with the outer mitochondrial membrane, it produces a localized pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1).[4] This inhibition prevents the entry of fatty acids into the mitochondria, thereby regulating fatty acid oxidation.[3]
Due to its central role in lipid metabolism, ACC has emerged as a significant therapeutic target for metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology.[5][6] Inhibition of both ACC1 and ACC2 is hypothesized to simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, offering a dual mechanism for managing these conditions.[7]
This compound (CP-640186) has been identified as a potent, cell-permeable, and isozyme-nonselective inhibitor of both ACC1 and ACC2.[8] It acts as an allosteric inhibitor by binding to the carboxyltransferase (CT) domain of the enzyme. This guide outlines a series of experiments to rigorously confirm this mechanism of action, comparing CP-640186 with other notable ACC inhibitors: Firsocostat (ND-630), ND-646, and TOFA (5-(tetradecyloxy)-2-furoic acid).
Comparative Inhibitor Overview
A critical aspect of validating a compound's mechanism of action is to benchmark it against other molecules with similar targets. The table below summarizes the key characteristics of the ACC inhibitors discussed in this guide.
| Compound | Target(s) | Binding Domain | Reported IC50 Values |
| This compound (CP-640186) | ACC1 & ACC2 (non-selective) | Carboxyltransferase (CT) | hACC1: ~50 nM, hACC2: ~55 nM, Rat ACC1: 53 nM, Rat ACC2: 61 nM[3][8][9] |
| Firsocostat (ND-630) | ACC1 & ACC2 | Biotin Carboxylase (BC) | hACC1: 2.1 nM, hACC2: 6.1 nM[10][11][12] |
| ND-646 | ACC1 & ACC2 | Biotin Carboxylase (BC) | hACC1: 3.5 nM, hACC2: 4.1 nM[7][13][14] |
| TOFA (5-(tetradecyloxy)-2-furoic acid) | ACC1 & ACC2 (non-selective) | Allosteric | IC50 in the low micromolar range for various cancer cell lines (~4.5-6.0 µg/mL)[15][16][17] |
Experimental Framework for Mechanism of Action Confirmation
To provide a robust confirmation of the mechanism of action for this compound, a multi-faceted experimental approach is essential. The following sections detail the protocols for five key experiments designed to interrogate different aspects of its interaction with ACC and the subsequent effects on cellular metabolism.
Experiment 1: Direct Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein within the native cellular environment.[18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[20]
Caption: Workflow for the in vitro ACC enzyme activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing 5x ACC assay buffer, ATP, Acetyl-CoA, and sodium bicarbonate. [21] * Prepare serial dilutions of this compound and comparator compounds in the appropriate solvent.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the master mix to each well.
-
Add the serially diluted inhibitors or vehicle control to the respective wells.
-
Initiate the reaction by adding purified recombinant human ACC1 or ACC2 enzyme to each well. [22] * Incubate the plate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound against each ACC isoform.
-
Experiment 3: Cellular De Novo Lipogenesis Assay
Rationale: Since ACC catalyzes the rate-limiting step in fatty acid synthesis, a key functional consequence of its inhibition is a reduction in de novo lipogenesis. This can be measured by monitoring the incorporation of a radiolabeled precursor, such as [14C]acetate, into the total lipid pool of cultured cells. [23][24][25] Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in a multi-well plate and grow to approximately 80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound or comparator compounds for 1-2 hours.
-
-
Radiolabeling:
-
Add [14C]acetate to the culture medium of each well and incubate for an additional 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove unincorporated [14C]acetate.
-
Lyse the cells and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).
-
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of each well.
-
-
Data Analysis:
-
Calculate the percentage of [14C]acetate incorporation relative to the vehicle-treated control for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the EC50 for the inhibition of de novo lipogenesis.
-
Experiment 4: Cellular Fatty Acid Oxidation Assay
Rationale: Inhibition of ACC2 is expected to relieve the inhibition of CPT1, leading to an increase in fatty acid oxidation. This can be measured in real-time by monitoring the oxygen consumption rate (OCR) of intact cells using a Seahorse XF Analyzer. [26][27][28][29]
Caption: Workflow for the Seahorse XF fatty acid oxidation assay.
Detailed Protocol:
-
Cell Seeding and Preparation:
-
Seed cells (e.g., C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour prior to the assay, replace the culture medium with a substrate-limited medium (e.g., containing low glucose).
-
-
Assay Setup:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare the assay medium (e.g., XF DMEM) supplemented with palmitate-BSA conjugate and L-carnitine.
-
Wash the cells with the assay medium and then add the final volume of assay medium containing the desired concentrations of this compound or comparator compounds.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
-
Data Acquisition:
-
Load the sensor cartridge with compounds for injection, such as oligomycin, FCCP, and rotenone/antimycin A, to assess mitochondrial function.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol to measure the OCR.
-
-
Data Analysis:
-
Normalize the OCR data to the cell number or protein content in each well.
-
Compare the basal and maximal OCR in the presence of palmitate for cells treated with the ACC inhibitors versus the vehicle control. An increase in OCR indicates a stimulation of fatty acid oxidation.
-
Experiment 5: Analysis of ACC Phosphorylation Status
Rationale: The activity of ACC is regulated by phosphorylation. AMP-activated protein kinase (AMPK) phosphorylates ACC at Ser79 (for ACC1), which leads to its inactivation. [23][30]Some ACC inhibitors, like ND-646, have been shown to affect the phosphorylation state of ACC. [10]Therefore, it is important to assess whether this compound alters ACC phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (note: do not use milk as it contains phosphoproteins that can cause high background). [31] * Incubate the membrane with a primary antibody specific for phosphorylated ACC at Ser79 (p-ACC).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ACC to serve as a loading control.
-
Quantify the band intensities for p-ACC and total ACC.
-
Calculate the ratio of p-ACC to total ACC for each treatment condition and compare it to the vehicle control.
-
Conclusion
References
- Acetyl-CoA carboxylase - Wikipedia. [Link]
- Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit - BPS Bioscience. [Link]
- Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit - BPS Bioscience. [Link]
- Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohep
- What are ACC inhibitors and how do they work?
- Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - NIH. [Link]
- Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
- What are ACC2 inhibitors and how do they work?
- Agilent Seahorse XF Palmitate-BSA FAO Substr
- The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]
- Revealing Metabolic Phenotype and Function Using XF Substrate Oxid
- Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit - BPS Bioscience. [Link]
- Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit - BPS Bioscience. [Link]
- Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - NIH. [Link]
- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. [Link]
- Data Sheet ACC1, FLAG-His-tags - BPS Bioscience. [Link]
- Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - NIH. [Link]
- XF Substrate Oxidation Stress Test Kits User Manual - Agilent. [Link]
- Composition of, and [14C]acetate incorporation into, lipids of r
- TOFA induces cell cycle arrest and apoptosis in ACHN and 786-O cells through inhibiting PI3K/Akt/mTOR p
- Incorporation of 14C acetate into the phospholipids and fatty acids of rabbit lens in organ culture - PubMed. [Link]
- Firsocost
- Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis. [Link]
- Incorporation of 14C acetate into the phospholipids and fatty acids of rabbit lens in organ culture. | Semantic Scholar. [Link]
- Acetyl-CoA carboxylase-α inhibitor TOFA induces human cancer cell apoptosis. [Link]
- Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]
- General Protocol for Western Blotting - Bio-Rad. [Link]
- Time course for [ 14 C]acetate incorporation into the acyl groups of...
- Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - OSTI.GOV. [Link]
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tabaslab.com [tabaslab.com]
- 5. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 12. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. TOFA induces cell cycle arrest and apoptosis in ACHN and 786-O cells through inhibiting PI3K/Akt/mTOR pathway [jcancer.org]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. annualreviews.org [annualreviews.org]
- 19. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 20. scispace.com [scispace.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Incorporation of 14C acetate into the phospholipids and fatty acids of rabbit lens in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Incorporation of 14C acetate into the phospholipids and fatty acids of rabbit lens in organ culture. | Semantic Scholar [semanticscholar.org]
- 26. agilent.com [agilent.com]
- 27. hpst.cz [hpst.cz]
- 28. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
- 30. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 31. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 32. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
A Comparative Analysis of Synthetic Routes to Substituted Cyclopropanecarboxylic Acids: A Guide for Researchers
The cyclopropane ring, a motif of fundamental importance in medicinal chemistry and natural product synthesis, imparts unique conformational rigidity and metabolic stability to molecules.[1][2] Consequently, the efficient and stereoselective synthesis of substituted cyclopropanecarboxylic acids and their derivatives is a critical endeavor for drug development professionals and organic chemists. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, substrate scope, and practical application, supported by experimental data.
[2+1] Cycloaddition Strategies: Carbenoid Approaches
The most common approach to cyclopropane synthesis involves the [2+1] cycloaddition of a carbene or carbenoid to an alkene.[3] This section will compare two of the most significant methods in this class: the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation.
The Simmons-Smith Reaction: A Classic and Reliable Method
The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to stereospecifically convert alkenes to cyclopropanes.[1][2] A significant advantage of this method is its broad functional group tolerance and the retention of the alkene's geometry in the cyclopropane product.[3] The Furukawa modification, which employs diethylzinc (Et₂Zn), often provides improved reactivity and reproducibility.[4][5]
The reaction is believed to proceed through a concerted "butterfly-type" transition state, where the zinc carbenoid delivers the methylene group to the alkene face.[2] In the case of allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face, leading to high diastereoselectivity.[2][6]
Caption: Mechanism of the Simmons-Smith Reaction.
Transition Metal-Catalyzed Cyclopropanation
The reaction of diazo compounds, such as ethyl diazoacetate (EDA), with alkenes in the presence of a transition metal catalyst is a powerful and versatile method for synthesizing cyclopropanecarboxylic acid esters.[7][8] Rhodium(II) and copper(I) complexes are the most commonly employed catalysts.[7][9] These reactions proceed via a metal-carbene intermediate, which is then transferred to the alkene.[7]
A key advantage of this method is the ability to achieve high levels of enantioselectivity through the use of chiral ligands on the metal catalyst.[7][10] However, the electrophilic nature of the metal-bound carbene can make the cyclopropanation of electron-deficient alkenes, such as acrylates, challenging.[7][11] Despite this, recent advances have led to the development of highly effective rhodium catalysts for the enantioselective cyclopropanation of these substrates.[7][10]
Caption: General workflow for a Michael-Initiated Ring Closure (MIRC) reaction.
The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction utilizes sulfur ylides to synthesize cyclopropanes, as well as epoxides and aziridines. [12][13]For the synthesis of cyclopropanecarboxylic acid derivatives, a sulfoxonium ylide is typically reacted with an α,β-unsaturated ester. [12]The reaction proceeds via a 1,4-conjugate addition of the ylide to the enone system, followed by an intramolecular ring closure to form the cyclopropane. [12]This method offers high yields and stereoselectivity under mild conditions. [14]
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ester.
Comparative Performance Data
The choice of synthetic route depends on several factors, including the desired stereochemistry, the nature of the substrate, and scalability. The following table provides a comparative overview of the performance of the discussed methods for the cyclopropanation of a model electron-deficient alkene, ethyl acrylate.
| Method | Reagents | Typical Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (ee%) | Key Advantages | Key Limitations |
| Simmons-Smith | CH₂I₂/Zn-Cu or Et₂Zn | 60-80 [4][5] | N/A (for simple methylene addition) | Moderate (with chiral auxiliaries) | High functional group tolerance; stereospecific. | Stoichiometric zinc reagents; poor reactivity with electron-deficient alkenes. [11][15] |
| Rh-Catalyzed | Ethyl Diazoacetate/Rh₂(L)₄ | 70-95 [7][10] | >95:5 (trans favored) [7] | Up to 98% [7][10] | High yields and stereoselectivity; catalytic. | Use of potentially explosive diazo compounds; catalyst cost. |
| Corey-Chaykovsky | Me₃S(O)I/Base | 75-90 [16][17] | High (trans favored) [16] | High (with chiral ylides) | Mild conditions; high yields. | Stoichiometric ylide generation; potential for side reactions. |
| MIRC | Nucleophile/Base | 60-85 [18][19] | High (substrate/catalyst dependent) | Up to 98% [18] | High stereocontrol; diverse substitution patterns. | Multi-step process; optimization can be complex. |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene with Methyl Phenyldiazoacetate
[20]
-
Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene (5 equivalents) and the chiral dirhodium catalyst (e.g., Rh₂(R-DOSP)₄, 0.01 equivalents) in dry, degassed pentane (3 mL).
-
Degassing: Degas the reaction mixture using three vacuum/argon cycles.
-
Diazo Compound Preparation: In a separate 25-mL round-bottom flask, dissolve the methyl phenyldiazoacetate (0.5 mmol, 1 equivalent) in dry, degassed pentane (5 mL) and degas using three vacuum/argon cycles.
-
Addition: Add the solution of the diazo compound to the catalyst-styrene mixture via a syringe pump over 1 hour.
-
Workup and Purification: Upon completion of the addition, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired methyl phenylcyclopropanecarboxylate.
General Procedure for Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone
[12]
-
Ylide Generation: To a stirred suspension of trimethylsulfonium iodide (1.65 equivalents) in dry DMSO (25 mL), add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO (17 mL) and stir until the salt completely dissolves.
-
Substrate Addition: Add the α,β-unsaturated ketone (7.15 mmol, 1.0 equivalent) to the ylide solution.
-
Reaction: Stir the resulting solution at room temperature for 2 hours.
-
Quenching and Extraction: Quench the reaction with water and extract the mixture with ethyl ether.
-
Workup and Purification: Wash the organic phase with water, dry over anhydrous MgSO₄, and evaporate the solvent. Purify the crude product by column chromatography to afford the desired cyclopropyl ketone.
Conclusion
The synthesis of substituted cyclopropanecarboxylic acids can be achieved through several effective methods, each with its own set of advantages and limitations. The Simmons-Smith reaction offers a reliable, albeit sometimes low-yielding for electron-deficient systems, route with predictable stereochemistry. Transition metal-catalyzed cyclopropanation, particularly with rhodium catalysts, provides excellent yields and high levels of stereocontrol, making it a powerful tool for asymmetric synthesis. The Corey-Chaykovsky and MIRC reactions offer valuable nucleophilic addition-based alternatives, often proceeding under mild conditions with high stereoselectivity. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemical outcome, and the practical considerations of the research or development setting.
References
- Hu, W., & Doyle, M. P. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2844-2850. [Link]
- Marvel, C. S., & Hartzell, L. W. (1944). cyclopropanecarboxylic acid. Organic Syntheses, 24, 31. [Link]
- Hu, W., & Doyle, M. P. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
- Royal Society of Chemistry. (2025).
- Kanemasa, S. (2017). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Accounts of Chemical Research, 50(10), 2629-2639. [Link]
- Hu, W., & Doyle, M. P. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Semantic Scholar. [Link]
- X-Chem. (2025). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. [Link]
- Qin, Z., et al. (2009). Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. Chinese Journal of Chemistry, 27(7), 1363-1368. [Link]
- Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid. [Link]
- NROChemistry. (n.d.). Corey-Chaykovsky Reactions. [Link]
- Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]
- Procter, D. J., & West, T. H. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 59(32), 13358-13362. [Link]
- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
- ResearchGate. (n.d.). Rhodium(II)
- Davies, H. M. L., & Lian, Y. (2011). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Current Organic Chemistry, 15(16), 2844-2850. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link]
- Sunoj, R. B., & Aggarwal, V. K. (2012). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. Chemistry – An Asian Journal, 7(11), 2674-2681. [Link]
- ResearchGate. (n.d.).
- Khlebnikov, A. F., et al. (2014). Reaction of Corey Ylide with α,β-Unsaturated Ketones: Tuning of Chemoselectivity toward Dihydrofuran Synthesis. The Journal of Organic Chemistry, 79(11), 5061-5069. [Link]
- Lin, S., & Baran, P. S. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 144(19), 8467-8473. [Link]
- Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
- Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 96(4), 1191-1224. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
- ResearchGate. (n.d.). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 123(30), 7183-7192. [Link]
- ResearchGate. (n.d.).
- Procter, D. J., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(54), 14538-14544. [Link]
- Fasan, R., & Dodani, S. C. (2014). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition, 53(40), 10933-10937. [Link]
- Fasan, R., & Dodani, S. C. (2014). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. University of Rochester. [Link]
- Uyeda, C. (2019).
- ResearchGate. (n.d.). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. [Link]
- ResearchGate. (n.d.). Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. [Link]
- Wiley-VCH. (n.d.).
- Uyeda, C., & Vummaleti, S. V. C. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis.
- Royal Society of Chemistry. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
Sources
- 1. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 14. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 15. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 16. Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates [cjcu.jlu.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel compounds like 1-(Thiophen-2-yl)cyclopropanecarboxylic acid necessitates a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards and regulatory requirements, ensuring that this compound is managed safely from the moment it is designated as waste to its final disposal.
Core Principles: Hazard Identification and Risk Assessment
Understanding the intrinsic properties of a chemical is the first step toward safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, a chemical risk assessment can be constructed by examining its constituent functional groups: the thiophene ring, the cyclopropane ring, and the carboxylic acid group.
-
Thiophene Moiety: Thiophene and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2] Thiophene itself is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[1] Halogenated thiophenes, in particular, are recognized as environmentally hazardous in aqueous systems. Upon combustion, thiophene compounds can produce poisonous gases, including sulfur oxides.[1][3]
-
Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties. While simple, small-chain carboxylic acids may sometimes be neutralized and drain-disposed, this practice is not recommended for complex, potentially hazardous molecules.[4][5] The acidic nature requires that the compound not be stored in metal containers and be segregated from bases to prevent vigorous reactions.[6]
-
Cyclopropane Ring: The three-membered cyclopropane ring is a strained system, which can imply higher reactivity under certain conditions. The parent compound, cyclopropane, is an extremely flammable gas.[7] While the carboxylic acid derivative is a solid, the underlying structural strain is a factor to consider in its chemical compatibility.
Based on this analysis, this compound must be treated as a hazardous waste. Drain or regular trash disposal is strictly prohibited.[4]
Summary of Hazards and Handling Precautions
| Parameter | Guideline | Rationale & References |
| Hazard Classification | Irritant (Skin, Eyes, Respiratory), Harmful, Potential Environmental Hazard. | Based on the known hazards of thiophene derivatives and carboxylic acids.[1][3][8] |
| Primary Route of Exposure | Inhalation, Skin/Eye Contact, Ingestion. | Common routes for solid, dusty, or volatile chemical compounds.[1][2] |
| Required PPE | Chemical safety goggles, chemical-impermeable gloves (e.g., nitrile), lab coat. | Standard PPE to prevent skin, eye, and clothing contamination.[4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases. | Thiophene reacts violently with strong oxidizers.[9] Carboxylic acids react exothermically with bases.[10][11] |
| Storage | In a tightly closed, compatible container (e.g., glass or polyethylene) in a cool, dry, well-ventilated area designated for hazardous waste.[10][12] | Prevents release into the environment and reaction with incompatible materials.[13] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by a qualified professional.[12]
Phase 1: Waste Segregation and Collection at the Source
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[5][12]
-
Collect Waste: Collect all forms of the waste, including residual solid material, contaminated disposable labware (e.g., weigh boats, pipette tips), and any absorbent material used to clean up spills of the compound.[12]
-
Do Not Mix Waste Streams: Never mix this waste with other chemical waste streams, especially incompatible materials like bases or strong oxidizers.[12][13] Mixing waste can increase disposal costs and create dangerous chemical reactions.[12]
Phase 2: Labeling and Temporary Storage
-
Immediate Labeling: As soon as the first particle of waste enters the container, it must be labeled.[12] The label, often provided by your institution's Environmental Health & Safety (EHS) department, must include:
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation and under the direct control of laboratory personnel.[6][14] This designated location is known as a Satellite Accumulation Area (SAA).
-
Container Management: Keep the waste container closed at all times except when adding waste.[12] Do not overfill containers; a maximum of 90% capacity is a common guideline to allow for expansion.[6]
Phase 3: Final Disposal
-
Contact EHS: Once the container is full or the experiment is complete, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Professional Disposal Required: The final disposal method will be determined by the licensed vendor in accordance with federal and local regulations.[15] This typically involves high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the potentially toxic combustion byproducts like sulfur oxides.[15][16]
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release. All actions must be guided by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[17][18]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[10][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][19] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[16][19] Seek medical attention.
-
Small Spills:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into the designated hazardous waste container.[19]
-
Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. airgas.com [airgas.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. THIOPHENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 13. connmaciel.com [connmaciel.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 18. resources.duralabel.com [resources.duralabel.com]
- 19. fishersci.com [fishersci.com]
Comprehensive Safety Protocol: Handling 1-(Thiophen-2-yl)cyclopropanecarboxylic acid in a Research Environment
This guide provides essential safety and operational protocols for the handling and disposal of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, namely thiophene derivatives and carboxylic acids, to establish a robust safety framework. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate potential risks.
The primary directive of this protocol is to ensure a safe laboratory environment through a comprehensive understanding of the potential hazards and the implementation of rigorous handling procedures. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Hazard Analysis and Risk Assessment
-
Carboxylic Acid Moiety : Carboxylic acids, such as Cyclopropanecarboxylic acid, are known to be corrosive and can cause severe skin burns and eye damage[1].
-
Thiophene Moiety : Thiophene and its derivatives can cause skin, eye, and respiratory irritation[2][3]. Some are harmful if swallowed or in contact with the skin[2].
Therefore, it is prudent to treat this compound as a substance that is potentially corrosive to skin and eyes, a respiratory irritant, and harmful if ingested or absorbed through the skin.
Table 1: Hazard Identification and Mitigation
| Potential Hazard | Associated Risk | Primary Mitigation Strategy |
| Skin Contact | Chemical burns, irritation | Use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Contact | Severe irritation, burns, potential for permanent damage | Use of chemical splash goggles and a face shield. |
| Inhalation | Respiratory tract irritation | Handling exclusively within a certified chemical fume hood. |
| Ingestion | Potential toxicity | Prohibition of eating, drinking, and smoking in the laboratory. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves | Provides a barrier against corrosive and irritating chemicals. Butyl rubber offers broader protection against various chemicals[4]. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face[4]. |
| Body Protection | Chemical-resistant lab coat or apron | Protects against splashes and contamination of personal clothing[5]. |
| Respiratory Protection | Not typically required if handled in a fume hood | A certified chemical fume hood provides adequate respiratory protection. If a fume hood is unavailable or during a spill, a NIOSH-approved respirator with appropriate cartridges would be necessary[4][5]. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.
Pre-Handling Preparations
-
Consult Safety Information : Review this guide and any available safety information for related compounds.
-
Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials : Gather all necessary equipment, including glassware, spatulas, and waste containers, before commencing work.
-
Don PPE : Put on all required PPE as outlined in Table 2.
Handling Procedures
The following diagram illustrates the standard workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Post-Handling Procedures
-
Decontamination : Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[1].
-
Disposal : All waste materials contaminated with this compound (e.g., gloves, weigh paper, and excess reagent) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Place solid waste in a designated, labeled hazardous waste container[5].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][2]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1]. |
| Spill | Evacuate the immediate area. If the spill is large, alert others and contact the appropriate emergency response team. For small spills within a fume hood, use an appropriate absorbent material, and dispose of it as hazardous waste. |
The following flowchart outlines the decision-making process in the event of an emergency.
Caption: Emergency response decision tree.
By adhering to these protocols, researchers can safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Cyclopropanecarboxylic acid.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Thiophene-2-carboxylic acid.
- Cayman Chemical. (2025, June 20). Safety Data Sheet.
- University of California, Los Angeles. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-Thiophenecarboxylic Acid.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
